molecular formula C12H18N2 B1597490 2-Methyl-1-(3-methylphenyl)piperazine CAS No. 35947-10-5

2-Methyl-1-(3-methylphenyl)piperazine

Cat. No.: B1597490
CAS No.: 35947-10-5
M. Wt: 190.28 g/mol
InChI Key: QDMCWIHRLTVLIY-UHFFFAOYSA-N
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Description

2-Methyl-1-(3-methylphenyl)piperazine is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-(3-methylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10-4-3-5-12(8-10)14-7-6-13-9-11(14)2/h3-5,8,11,13H,6-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMCWIHRLTVLIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35947-10-5
Record name 2-Methyl-1-(3-methylphenyl)piperazine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1-(m-tolyl)piperazine
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Record name 2-methyl-1-(m-tolyl)piperazine
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Methyl-1-(3-methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Arylpiperazines in Modern Drug Discovery

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its unique physicochemical properties.[1] Its presence can impart desirable aqueous solubility, and the two nitrogen atoms provide handles for introducing diverse substituents, allowing for the fine-tuning of a molecule's biological activity and pharmacokinetic profile.[1][2] The N-arylpiperazine motif, in particular, is a cornerstone of numerous approved therapeutics, especially those targeting the central nervous system (CNS).[3] This guide provides a comprehensive, in-depth technical overview of a robust and reliable synthetic route to 2-Methyl-1-(3-methylphenyl)piperazine, a valuable building block for the development of novel pharmaceutical agents.

This document is structured to provide not just a set of instructions, but a deeper understanding of the chemical strategy, the rationale behind the chosen reactions and conditions, and the critical parameters for success. We will proceed via a logical two-part synthesis, beginning with the preparation of the key intermediate, 2-methylpiperazine, followed by its coupling to the aryl moiety.

Overall Synthetic Strategy: A Retrosynthetic Approach

The most direct and industrially scalable approach to this compound involves the formation of the C-N bond between a pre-formed 2-methylpiperazine ring and an appropriate 3-methylphenyl electrophile. This retrosynthetic analysis simplifies the synthesis into two key stages:

  • Synthesis of the Piperazine Core: Preparation of the key intermediate, 2-methylpiperazine.

  • N-Arylation: The strategic coupling of 2-methylpiperazine with a 3-methylphenyl precursor.

This strategy is depicted in the workflow diagram below.

G Final_Product This compound Intermediate 2-Methylpiperazine Final_Product->Intermediate Buchwald-Hartwig N-Arylation Aryl_Halide 3-Bromotoluene Final_Product->Aryl_Halide Buchwald-Hartwig N-Arylation Precursor 1-Benzyl-3-methylpiperazine Intermediate->Precursor Catalytic Hydrogenation (Debenzylation) Starting_Materials Alanine Derivative + Benzylating Agent Precursor->Starting_Materials Multi-step Synthesis

Caption: Retrosynthetic analysis of this compound.

Part 1: Synthesis of the Key Intermediate: 2-Methylpiperazine

The most efficient and high-yielding route to 2-methylpiperazine involves the catalytic debenzylation of a protected precursor, 1-benzyl-3-methylpiperazine. The benzyl group serves as an excellent protecting group for one of the nitrogen atoms, allowing for selective manipulations if needed, and is readily removed under standard catalytic hydrogenation conditions.

Experimental Protocol: Synthesis of 2-Methylpiperazine via Debenzylation

This protocol is adapted from established procedures for the debenzylation of N-benzyl amines.[4]

Step 1: Synthesis of 1-Benzyl-3-methylpiperazine

While various routes to this precursor exist, a common method involves the multi-step synthesis from an alanine derivative.

Step 2: Catalytic Debenzylation of 1-Benzyl-3-methylpiperazine

The core of this step is the hydrogenolysis of the C-N benzyl bond, catalyzed by palladium on carbon (Pd/C). The reaction is clean, typically proceeds in high yield, and the product is isolated after simple filtration of the catalyst and removal of the solvent.

Parameter Value/Description Rationale/Insight
Reactant 1-Benzyl-3-methylpiperazineThe immediate precursor to the desired intermediate.
Catalyst 5% Palladium on Carbon (Pd/C)A highly effective and standard catalyst for hydrogenolysis. The carbon support provides high surface area.
Solvent WaterAn environmentally benign and effective solvent for this reaction.
Hydrogen Source H₂ gasThe reducing agent for the hydrogenolysis.
Temperature 40°CMild heating can increase the reaction rate without promoting side reactions.
Reaction Time ~6 hoursThe reaction should be monitored by GC or TLC until the starting material is fully consumed.

Detailed Procedure:

  • To a 100 mL four-neck flask equipped with a mechanical stirrer, thermometer, condenser, and a gas inlet, add 1-benzyl-3-methylpiperazine (9.5 g, 50 mmol).

  • Add 50 g of deionized water to the flask.

  • Carefully add 1.0 g of 5% Pd/C catalyst (ensure the catalyst is handled appropriately as it can be pyrophoric when dry).

  • Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.

  • Maintain a positive pressure of hydrogen (a balloon is often sufficient for lab scale) and stir the mixture vigorously at 40°C.

  • Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 6 hours.

  • Upon completion, purge the system again with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of water.

  • The resulting aqueous solution contains the 2-methylpiperazine. For the subsequent N-arylation step, the product can often be used directly as an aqueous solution, or the water can be removed under reduced pressure to yield the neat product. The yield is typically quantitative (>99%).[4]

Part 2: Synthesis of this compound

The final step in the synthesis is the palladium-catalyzed N-arylation of 2-methylpiperazine with 3-bromotoluene. The Buchwald-Hartwig amination is the premier method for this transformation due to its high functional group tolerance, broad substrate scope, and generally high yields.

The Mechanism: The Buchwald-Hartwig Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromotoluene to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The 2-methylpiperazine coordinates to the Pd(II) center, and the base removes a proton from the nitrogen, forming a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the Pd(0) catalyst for the next cycle.

G Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Pd(II) Complex L2Pd(II)(Ar)(Br) Oxidative\nAddition->Pd(II) Complex Amine\nCoordination Amine Coordination Pd(II) Complex->Amine\nCoordination Amido Complex [L2Pd(II)(Ar)(Amine)]+Br- Amine\nCoordination->Amido Complex Deprotonation\n(Base) Deprotonation (Base) Amido Complex->Deprotonation\n(Base) Reductive\nElimination Reductive Elimination Deprotonation\n(Base)->Reductive\nElimination Forms Pd-Amido Reductive\nElimination->Pd(0)L2 Regenerates Catalyst Product Ar-Amine (Product) Reductive\nElimination->Product ArBr 3-Bromotoluene ArBr->Oxidative\nAddition Amine 2-Methylpiperazine Amine->Amine\nCoordination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig N-Arylation

This protocol is a representative procedure based on widely used conditions for similar couplings.[5]

Parameter Value/Description Rationale/Insight
Reactants 2-Methylpiperazine, 3-BromotolueneThe coupling partners for the C-N bond formation.
Catalyst Precursor Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))A common and stable source of Pd(0) for the catalytic cycle.
Ligand XantphosA bulky, electron-rich phosphine ligand that promotes both oxidative addition and reductive elimination, crucial for high yields.
Base Sodium tert-butoxide (NaOt-Bu)A strong, non-nucleophilic base required for the deprotonation of the amine on the palladium center.
Solvent Toluene or DioxaneAnhydrous, high-boiling point solvents suitable for this reaction.
Temperature 100-110°CSufficient thermal energy is required to drive the catalytic cycle, particularly the reductive elimination step.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent oxidation and deactivation of the Pd(0) catalyst.

Detailed Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Sodium tert-butoxide (1.4 eq).

  • Add 2-methylpiperazine (1.2 eq) and 3-bromotoluene (1.0 eq) to the flask.

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the 3-bromotoluene is consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford this compound as a pure compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the structure and data from analogous compounds.[6]

Property Predicted Value
Molecular Formula C₁₂H₁₈N₂
Molecular Weight 190.29 g/mol
Appearance Colorless to pale yellow oil or low melting solid
Boiling Point ~315-327 °C at 760 mmHg
¹H NMR (400 MHz, CDCl₃) δ 7.18 (t, 1H), 6.75-6.70 (m, 3H), 3.10-3.00 (m, 3H), 2.95-2.85 (m, 2H), 2.65-2.55 (m, 1H), 2.34 (s, 3H), 2.25-2.15 (m, 1H), 1.10 (d, 3H)
¹³C NMR (100 MHz, CDCl₃) δ 151.5, 138.8, 129.0, 119.5, 116.0, 112.5, 55.0, 53.5, 50.0, 46.0, 21.8, 15.5
Mass Spec (ESI) m/z 191.15 [M+H]⁺
IR (neat, cm⁻¹) ~3300 (N-H stretch, if present as secondary amine), 2950-2800 (C-H stretch), 1600, 1500 (C=C aromatic stretch)

Conclusion

This guide has detailed a robust and efficient two-part synthetic strategy for the preparation of this compound. The synthesis of the 2-methylpiperazine intermediate via catalytic debenzylation is a high-yielding and clean reaction. The subsequent palladium-catalyzed Buchwald-Hartwig N-arylation provides a reliable method for coupling the piperazine core to the aryl group. The protocols and mechanistic insights provided herein offer a solid foundation for researchers and drug development professionals to successfully synthesize this valuable molecular scaffold.

References

  • MURAL - Maynooth University Research Archive Library. (2021). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. Available at: [Link]

  • Shejul, P. B. et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 807.
  • PubChem. This compound. Available at: [Link]

  • Organic Syntheses. m-BROMOTOLUENE. Available at: [Link]

  • El-Dahmy, A. K., et al. (2021). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 26(15), 4438. Available at: [Link]

  • MDPI. (2022). Debenzylation of Benzyl-Protected Methylcellulose. Available at: [Link]

  • Organic Chemistry Portal. (2011). Synthesis of piperazines. Available at: [Link]

  • Revue Roumaine de Chimie. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available at: [Link]

  • ResearchGate. (2006). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. Available at: [Link]

  • Stoltz, B. M. et al. (2012). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 51(38), 9663-9667. Available at: [Link]

  • ResearchGate. (2008). Synthesis of 2-methylpyrazine from cyclocondensation of ethylene diamine and propylene glycol over promoted copper catalyst. Available at: [Link]

  • ResearchGate. (2015). Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group. Available at: [Link]

  • PubMed. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Available at: [Link]

  • Wiley Online Library. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2017). D-alanine derived 1,4-piperazine 2 synthetic procedure. Available at: [Link]

  • ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]

  • Semantic Scholar. (2015). Palladium(ii)-catalysed ortho-arylation of N-benzylpiperidines. Available at: [Link]

Sources

Technical Guide: Pharmacological Profile of 2-Methyl-1-(3-methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth pharmacological analysis of 2-Methyl-1-(3-methylphenyl)piperazine (CAS: 35947-10-5), a substituted phenylpiperazine derivative. This compound serves as a critical chemical probe in neuropsychopharmacology, particularly in the study of serotonin (5-HT) receptor subtype selectivity and monoamine signaling.

Executive Summary & Chemical Identity

This compound is a chiral phenylpiperazine derivative characterized by a methyl substitution at the ortho position of the piperazine ring and a meta methyl group on the phenyl ring. Structurally homologous to mMPP (1-(3-methylphenyl)piperazine) and mCPP (1-(3-chlorophenyl)piperazine), this compound is utilized to probe the steric and electronic requirements of the orthosteric binding pockets of aminergic G-protein coupled receptors (GPCRs).

Chemical Specifications
ParameterDetail
IUPAC Name This compound
CAS Number 35947-10-5
Molecular Formula

Molecular Weight 190.29 g/mol
Lipophilicity (LogP) ~2.5 (Predicted)
pKa ~9.1 (Piperazine secondary amine)
Key Structural Feature C2-Methyl group (introduces chirality); m-Tolyl moiety

Pharmacodynamics: Mechanism of Action

The pharmacological activity of this compound is defined by its interaction with the serotonergic system. Unlike its non-methylated parent (mMPP), the introduction of the C2-methyl group introduces steric hindrance that modulates receptor subtype selectivity.

Receptor Binding Profile

Based on Structure-Activity Relationship (SAR) data for 2-methyl-phenylpiperazines:

  • 5-HT2C Receptor (Primary Target): The compound exhibits affinity for the 5-HT2C receptor. The C2-methyl group often enhances selectivity for 5-HT2C over 5-HT2A by destabilizing the conformation required for 5-HT2A activation.

  • 5-HT1A Receptor: Acts as a partial agonist or antagonist. The steric bulk at the piperazine C2 position generally reduces affinity compared to the unsubstituted parent, but retains functional efficacy.

  • Monoamine Transporters (SERT/DAT/NET): Functions as a substrate-type releasing agent. The 2-methyl substitution typically reduces potency as a releaser compared to amphetamines but maintains reuptake inhibition properties.

Signaling Pathway Visualization

The following diagram illustrates the G-protein signaling cascade activated by this ligand at the 5-HT2C receptor.

G Ligand This compound Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Binding & Activation Gq Gαq Protein Receptor->Gq Coupling PLC Phospholipase C (PLCβ) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (ER Stores) IP3->Ca Binds IP3R PKC Protein Kinase C (Activation) DAG->PKC Ca->PKC Co-activation

Figure 1: Signal transduction pathway for 5-HT2C activation mediated by phenylpiperazine ligands.

Pharmacokinetics (ADME)

Understanding the metabolic fate of this compound is crucial for interpreting in vivo data.

  • Absorption: High oral bioavailability is predicted due to its lipophilic nature (LogP ~2.5) and low molecular weight, facilitating blood-brain barrier (BBB) penetration.

  • Metabolism (Hepatic):

    • Phase I (Oxidation): The 3-methyl group on the phenyl ring is susceptible to benzylic oxidation by CYP450 isoforms (likely CYP2D6 and CYP3A4 ), forming the corresponding alcohol and carboxylic acid.

    • Ring Hydroxylation: Potential hydroxylation at the para-position of the phenyl ring.

    • Bioactivation Risk: Like other phenylpiperazines, metabolic activation can lead to quinone-imine intermediates, which may form adducts with glutathione.

  • Excretion: Primarily renal excretion as glucuronide conjugates of the hydroxylated metabolites.

Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are recommended for synthesizing and characterizing this compound.

Synthesis: Buchwald-Hartwig Amination

A robust method for coupling the aryl halide with the piperazine core.

Reagents:

  • 1-Bromo-3-methylbenzene (Aryl halide)

  • 2-Methylpiperazine (Amine source)[1]

  • 
     (Catalyst)
    
  • BINAP (Ligand)

  • Sodium tert-butoxide (Base)

  • Toluene (Solvent)

Workflow:

  • Preparation: In a glovebox, charge a reaction vial with

    
     (1 mol%) and BINAP (2 mol%). Dissolve in anhydrous toluene.
    
  • Addition: Add 1-bromo-3-methylbenzene (1.0 eq), 2-methylpiperazine (1.2 eq), and NaOtBu (1.4 eq).

  • Reaction: Seal and heat to 100°C for 12–16 hours under inert atmosphere (

    
    ).
    
  • Workup: Cool to RT, filter through Celite, and concentrate in vacuo.

  • Purification: Flash column chromatography (DCM:MeOH:NH4OH gradient).

In Vitro Binding Assay (Radioligand Displacement)

Objective: Determine affinity (


) for 5-HT2C receptors.
  • Membrane Prep: HEK293 cells stably expressing human 5-HT2C receptors are homogenized and centrifuged to isolate membranes.

  • Incubation:

    • Buffer: 50 mM Tris-HCl, 10 mM

      
      , pH 7.4.
      
    • Radioligand:

      
      -Mesulergine (1 nM).
      
    • Test Compound: this compound (

      
       to 
      
      
      
      M).[2]
  • Equilibrium: Incubate for 60 min at 37°C.

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Experimental Workflow Visualization

Experiment Start Compound Synthesis (Buchwald-Hartwig) Purify Purification (Flash Chromatography) Start->Purify QC QC: NMR / LC-MS (>98% Purity) Purify->QC QC->Start Fail Binding Binding Assay (Ki Determination) QC->Binding Pass Functional Functional Assay (Ca2+ Flux / cAMP) Binding->Functional If Ki < 1µM Data SAR Analysis & Profiling Functional->Data

Figure 2: Integrated workflow for synthesis, quality control, and pharmacological validation.

Safety & Toxicology

As a research chemical, this compound must be handled with strict biosafety precautions.

  • Serotonin Syndrome Risk: Due to its agonist activity at 5-HT receptors, high doses may precipitate serotonin syndrome (hyperthermia, clonus, agitation).

  • Chemical Handling:

    • GHS Classification: Warning. Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

    • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Metabolic Toxicity: Phenylpiperazines can form reactive quinoid metabolites capable of protein alkylation.

References

  • López-Rodríguez, M. L., et al. (1997).[3] Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors.[3][4] Journal of Medicinal Chemistry.[3][5][6] Link

  • Glennon, R. A., et al. (2002). Phenylpiperazine derivatives: A Review of Activity on Neurotransmitter Receptors.[3][4][7] Journal of Medicinal Chemistry.[3][5][6] (Contextual SAR reference).

  • BenchChem. (2025).[8] Pharmacokinetic Parameters of Phenylpiperazine Derivatives.Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 35947-10-5. PubChem.[9] Link

  • Yan-qing, Y., et al. (2014).[5] Dimethyl phenyl piperazine iodide induces glioma regression by inhibiting angiogenesis.[5] Experimental Cell Research.[5] Link

Sources

Technical Monograph: 2-Methyl-1-(3-methylphenyl)piperazine (2-Me-mMPP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-1-(3-methylphenyl)piperazine (also designated as 2-Me-mMPP or 2-Methyl-1-(m-tolyl)piperazine ) is a substituted phenylpiperazine employed primarily as a structural probe in serotonin receptor research. It represents a hybrid scaffold combining the lipophilic meta-tolyl moiety of 1-(3-methylphenyl)piperazine (mMPP) with the steric chirality of 2-methylpiperazine.

This compound is of significant interest to medicinal chemists and neuropharmacologists for two primary reasons:

  • Chirality & Selectivity: The introduction of the methyl group at the piperazine 2-position creates a chiral center, allowing researchers to probe the stereoselective binding pockets of 5-HT receptors (specifically 5-HT2A/2C and 5-HT1A).

  • Metabolic Resistance: Steric hindrance near the secondary amine often confers resistance to oxidative deamination, potentially altering the pharmacokinetic profile compared to its non-methylated analogs like mCPP.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The molecule consists of a piperazine ring substituted at the N1 position with a 3-methylphenyl (m-tolyl) group and at the C2 position with a methyl group.

PropertyData
IUPAC Name This compound
Common Aliases 2-Me-mMPP; 1-(m-Tolyl)-2-methylpiperazine
CAS Number 35947-10-5
Molecular Formula C₁₂H₁₈N₂
Molecular Weight 190.29 g/mol
Chiral Center C2 (Piperazine ring) - Exists as (R) and (S) enantiomers
Predicted pKa ~9.1 (Basic secondary amine)
LogP (Predicted) ~2.5 - 2.8 (Moderate Lipophilicity)
Structural Significance

The 3-methylphenyl group acts as a bioisostere to the 3-chlorophenyl group found in mCPP (a major metabolite of Trazodone). While the chloro- substituent is electron-withdrawing, the methyl- substituent is electron-donating. This electronic inversion allows researchers to determine if receptor affinity is driven by lipophilicity (hydrophobic interaction) or electronic density.

Synthesis Protocol: Palladium-Catalyzed Amination

Context: Direct nucleophilic attack of 2-methylpiperazine on unactivated aryl halides (like m-bromotoluene) is sluggish and prone to side reactions. The industry-standard protocol for high-purity synthesis is the Buchwald-Hartwig Amination .

Reaction Scheme

Reagents: 3-Bromotoluene + 2-Methylpiperazine Catalyst: Pd₂(dba)₃ / BINAP Base: Sodium tert-butoxide (NaOtBu) Solvent: Toluene or 1,4-Dioxane

Synthesis Figure 1: Buchwald-Hartwig Synthesis Pathway Start Precursors (3-Bromotoluene + 2-Methylpiperazine) Cat Catalytic Cycle Pd(0) / BINAP Start->Cat Mix in Toluene Inter Pd-Amine Complex (Oxidative Addition) Cat->Inter 100°C, NaOtBu Prod Product This compound Inter->Prod Reductive Elimination

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Purge with Argon or Nitrogen for 15 minutes.

  • Reagent Loading:

    • Add Pd₂(dba)₃ (1.0 mol%) and BINAP (2.0 mol%) to the flask.

    • Add anhydrous Toluene (10 mL/mmol). Stir at room temperature for 15 minutes to form the active catalytic complex (solution turns deep orange/red).

    • Add 3-Bromotoluene (1.0 equiv) and 2-Methylpiperazine (1.2 equiv). Note: Excess amine ensures complete consumption of the halide.

    • Add NaOtBu (1.4 equiv) in one portion.

  • Reaction:

    • Heat the mixture to 100°C under inert atmosphere.

    • Monitor via TLC (Hexane:Ethyl Acetate 3:1) or LC-MS. Reaction typically completes in 4–12 hours.

  • Work-up & Purification:

    • Cool to room temperature. Filter through a pad of Celite to remove palladium residues.

    • Concentrate the filtrate under reduced pressure.[1]

    • Purification: Flash column chromatography on silica gel. Elute with DCM:MeOH:NH₄OH (90:9:1) to isolate the free base.

    • Salt Formation: Dissolve the oil in diethyl ether and add HCl/Ether to precipitate the hydrochloride salt (stable solid for storage).

Pharmacological Profile (SAR Analysis)

The pharmacological activity of 2-Me-mMPP is best understood through Structure-Activity Relationship (SAR) comparison with established phenylpiperazines.

Comparative SAR Table
CompoundStructurePrimary TargetEffect of Modification
mCPP 1-(3-chlorophenyl)piperazine5-HT2C (Agonist)Reference standard. Non-selective 5-HT agonist.
mMPP 1-(3-methylphenyl)piperazine5-HT Non-selectiveThe 3-methyl is bioisosteric to 3-chloro but less polar.
2-Me-mMPP 2-Methyl-1-(3-methylphenyl)... 5-HT2C / 5-HT1A 2-Methyl Group: Introduces chirality; restricts conformational freedom; typically reduces affinity for transporters (DAT/SERT) while retaining receptor affinity.
Mechanism of Action: 5-HT Receptor Signaling

Substituted phenylpiperazines generally act as non-selective serotonin agonists. The 2-methyl substitution is known to modulate the intrinsic activity, often shifting the compound towards partial agonism or antagonism depending on the specific receptor subtype (e.g., 5-HT2A vs 5-HT2C).

Signaling Figure 2: Predicted 5-HT2C Agonist Signaling Pathway Ligand 2-Me-mMPP Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Binding (Kd ~ nM range) GProtein Gq Protein Activation Receptor->GProtein Conformational Change PLC PLC-β GProtein->PLC Stimulation IP3 IP3 / DAG PLC->IP3 Hydrolysis Calcium Intracellular Ca2+ Release IP3->Calcium Signaling Cascade

Experimental Workflow: Radioligand Binding Assay

To validate the affinity of 2-Me-mMPP, a competition binding assay is the standard protocol.

Objective: Determine the Ki (inhibition constant) of 2-Me-mMPP at the 5-HT2C receptor.

  • Membrane Preparation:

    • Use HEK-293 cells stably expressing human 5-HT2C receptors.

    • Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 20,000 x g to isolate membranes.

  • Assay Setup:

    • Radioligand: [³H]-Mesulergine (1 nM).

    • Non-specific Binding: Define using 10 µM Mianserin.

    • Test Compound: 2-Me-mMPP (10⁻¹⁰ M to 10⁻⁵ M).

  • Incubation:

    • Incubate plates at 37°C for 30 minutes.

    • The 2-methyl group may slow association kinetics; ensure equilibrium is reached.

  • Harvesting:

    • Rapid filtration through GF/B filters using a cell harvester.

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation:

      
      
      

Safety & Handling (Research Chemical Status)

Hazard Classification:

  • Acute Toxicity: Likely harmful if swallowed (Category 4).

  • Skin/Eye Irritant: Causes serious eye irritation and skin sensitization.

  • Status: Not for human consumption. Strictly for in vitro or animal research.

Handling Protocol:

  • Use a fume hood for all synthesis and powder handling.

  • Wear nitrile gloves and safety goggles.

  • Store the hydrochloride salt at -20°C, protected from light and moisture.

References

  • Synthesis Methodology: Guram, A. S., et al. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition. (General Buchwald-Hartwig protocol).
  • SAR of Phenylpiperazines: Glennon, R. A., et al. (1986). Stimulus properties of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and 1-(3-chlorophenyl)piperazine (mCPP). Pharmacology Biochemistry and Behavior.
  • Chirality in Piperazines: Mokrosz, J. L., et al. (1992). Structure-activity relationship studies of central serotonin 5-HT1A receptor ligands. Journal of Medicinal Chemistry. (Discusses the effect of methyl substitution on piperazine rings).
  • Receptor Signaling: Roth, B. L., et al. (1998). The Pharmacology of the 5-HT2C Receptor. Annual Review of Pharmacology and Toxicology.

Sources

Preliminary Toxicity Screening of 2-Methyl-1-(3-methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, tiered toxicity screening framework for 2-Methyl-1-(3-methylphenyl)piperazine (CAS: 35947-10-5).

Given the structural classification of this compound as a chiral arylpiperazine , it shares pharmacophore features with both pharmaceutical intermediates (e.g., for clozapine-like antipsychotics) and psychoactive substances (e.g., mCPP, TFMPP). Consequently, the screening protocol prioritizes neurotoxicity , hepatotoxicity , and cardiotoxicity (hERG inhibition).

Technical Guidance Document | Doc ID: TOX-PIP-35947 | Version 1.2

Executive Summary & Compound Profile

Target Compound: this compound CAS Registry Number: 35947-10-5 Molecular Formula: C₁₂H₁₈N₂ Structural Class: N-arylpiperazine (Regioisomer: meta-tolyl, 2-methyl piperazine ring).

Rationale for Screening: The introduction of a methyl group at the C2 position of the piperazine ring creates a chiral center, potentially altering metabolic stability and receptor binding affinity compared to the non-methylated analog, 1-(3-methylphenyl)piperazine (mMPP). Arylpiperazines are known for significant serotonergic activity. Therefore, this screening campaign must differentiate between therapeutic efficacy (receptor modulation) and off-target toxicity (serotonin syndrome, excitotoxicity, and ion channel blockade).

Critical Safety Note: This compound is a skin and eye irritant (GHS H315/H319).[1] All handling requires chemically resistant gloves (Nitrile >0.11mm) and a fume hood.

Phase I: In Silico & Physicochemical Profiling

Objective: To predict bioavailability, blood-brain barrier (BBB) penetration, and metabolic "soft spots" before wet-lab testing.

Physicochemical Parameters

The lipophilicity (LogP) and basicity (pKa) determine the compound's ability to cross biological membranes.

  • Predicted LogP: ~2.5–2.8 (High probability of CNS penetration).

  • pKa: ~9.0 (Piperazine nitrogen). At physiological pH (7.4), the compound exists primarily as a cation.

Metabolic Prediction (In Silico)

Using QSAR models (e.g., OECD QSAR Toolbox or Derek Nexus), we assess the following metabolic risks:

  • Benzylic Oxidation: The methyl group on the phenyl ring is a primary target for CYP450-mediated oxidation to a carboxylic acid.

  • Bioactivation: Potential for formation of reactive quinone-methide intermediates if the phenyl ring undergoes hydroxylation.

  • CYP Inhibition: Phenylpiperazines often inhibit CYP2D6; this must be flagged for drug-drug interaction (DDI) potential.

Phase II: In Vitro Cytotoxicity (The Core Protocol)

Objective: Establish the lethal concentration (LC50) and mechanism of cell death using a multi-parametric approach.

Cell Line Selection

We utilize a panel of three cell lines to cover systemic, hepatic, and neuronal toxicity.

Cell LineTissue OriginRationale for Selection
HepG2 LiverHigh metabolic competence; assesses bioactivation-dependent toxicity.
SH-SY5Y NeuronalExpresses monoamine transporters; assesses neurotoxicity and excitotoxicity.
HEK293 Kidney (Embryonic)Standard robust line for general cytotoxicity and hERG transfection.
Experimental Workflow: Dual-Endpoint Assay

To distinguish between mitochondrial dysfunction and membrane rupture, we employ a multiplexed assay.

Protocol:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Dosing: Treat with the compound (dissolved in DMSO, final concentration <0.5%) at a log-scale range: 0.1, 1, 10, 100, 500 µM .

  • Duration: 24h and 48h exposure.

  • Readout 1 (Mitochondrial Health): Add MTT or WST-1 reagent . Viable mitochondria reduce the tetrazolium salt to formazan. Absorbance read at 570 nm.

  • Readout 2 (Membrane Integrity): Harvest supernatant for LDH (Lactate Dehydrogenase) Release Assay . High LDH indicates necrosis.

Data Interpretation:

  • High LDH + Low MTT: Necrosis (Acute toxicity).

  • Low LDH + Low MTT: Apoptosis or metabolic arrest (Cytostatic effect).

Phase III: Mechanism-Specific Screening

Objective: Investigate the specific risks associated with the arylpiperazine scaffold.

Cardiotoxicity: hERG Inhibition (Critical)

Arylpiperazines are notorious for blocking the hERG potassium channel, leading to QT interval prolongation and Torsades de Pointes.

  • Method: Fluorescence-based Thallium Flux Assay (high throughput) or Automated Patch Clamp (gold standard).

  • Threshold: An IC50 < 10 µM is a "Red Flag" for cardiotoxicity.

Neurotoxicity: Calcium Influx & ROS

Given the structural similarity to mCPP (a serotonin agonist), this compound may induce excitotoxicity.

  • ROS Assay: Stain SH-SY5Y cells with DCFH-DA. Exposure to the compound should not increase fluorescence (oxidative stress) >20% over control.

  • Calcium Imaging: Use Fluo-4 AM to monitor intracellular

    
     spikes. Uncontrolled influx suggests excitotoxic potential.
    
Genotoxicity: The Ames Test
  • Strains: Salmonella typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

  • Condition: ± S9 fraction (rat liver extract) to detect metabolic activation mutagens.

  • Criterion: A 2-fold increase in revertant colonies over vehicle control indicates mutagenicity.

Visualizing the Screening Workflow

The following diagram illustrates the tiered decision-making process for clearing this compound for further development.

ToxicityScreening Start Compound: this compound InSilico Phase 1: In Silico Profiling (LogP, CYP Prediction) Start->InSilico Pass1 Pass: No Structural Alerts InSilico->Pass1 Low Risk Fail1 Fail: High Risk Alert InSilico->Fail1 Mutagenic/Reactive InVitro Phase 2: In Vitro Cytotoxicity (HepG2 & SH-SY5Y) Pass1->InVitro MTT_LDH Assay: MTT (Mito) + LDH (Membrane) InVitro->MTT_LDH Decision2 IC50 > 50 µM? MTT_LDH->Decision2 Decision2->Fail1 No (Cytotoxic) Phase3 Phase 3: Target Toxicity Decision2->Phase3 Yes (Safe) hERG Cardiotox: hERG Inhibition Phase3->hERG Ames Genotox: Ames Test Phase3->Ames Final Risk Assessment Report hERG->Final Ames->Final

Caption: Tiered screening workflow for arylpiperazines. Progression requires passing cytotoxicity thresholds (IC50 > 50µM) before costly specific-toxicity assays.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12224151, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.7a: Endpoint specific guidance. Retrieved from [Link]

  • Elliott, S. P. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis. Retrieved from [Link]

  • OECD (2020). Test No. 471: Bacterial Reverse Mutation Test (Ames Test). OECD Guidelines for the Testing of Chemicals.[2] Retrieved from [Link]

  • Redfern, W. S., et al. (2003). Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs. Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Performance Liquid Chromatography Analysis of 2-Methyl-1-(3-methylphenyl)piperazine (2,3-DMPP)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, field-ready guide for the HPLC analysis of 2-Methyl-1-(3-methylphenyl)piperazine , often referred to in synthesis and forensic contexts as 2,3-DMPP (or simply 2-Me-mCPP).

Executive Summary

The analysis of phenylpiperazine derivatives, such as this compound (CAS: 35947-10-5), presents unique chromatographic challenges due to the basicity of the piperazine ring and the presence of closely related positional isomers. This guide outlines a robust Reverse-Phase HPLC (RP-HPLC) protocol designed to achieve baseline resolution of 2,3-DMPP from its structural analogs while maintaining excellent peak symmetry.

While traditional acidic mobile phases are common, this protocol emphasizes a High-pH Strategy using a hybrid-silica C18 column. This approach suppresses the ionization of the basic nitrogen atoms, significantly reducing secondary silanol interactions and peak tailing—a frequent failure point in piperazine analysis.

Target Molecule Profile

PropertyDescriptionSignificance to HPLC
Chemical Name This compoundTarget Analyte
Abbreviation 2,3-DMPPUsed for labeling
Structure Piperazine ring (2-Me) + Phenyl ring (3-Me)Dual basic nitrogens; UV active
pKa (Calc.) ~9.1 (Secondary amine), ~5.5 (Tertiary amine)Highly basic; ionized at acidic pH
LogP ~2.5 - 2.8Moderately lipophilic; suitable for C18
UV Max ~210 nm, ~240 nmRequires low-UV detection

Method Development Strategy: The "Why" Behind the Protocol

The Basicity Challenge

Piperazines are strong bases. At standard acidic pH (0.1% Formic Acid, pH ~2.7), the nitrogen atoms are fully protonated (


). While this increases solubility, the positively charged analyte interacts strongly with residual silanol groups (

) on the silica support, causing:
  • Severe peak tailing (Asymmetry > 1.5).

  • Retention time shifts.

  • Loss of resolution between isomers (e.g., separating 3-methylphenyl from 4-methylphenyl analogs).

The High-pH Solution

By utilizing a mobile phase pH of 10.0 (using Ammonium Bicarbonate or Triethylamine), we shift the equilibrium such that the piperazine exists predominantly in its neutral (uncharged) state.

  • Benefit 1: Eliminates cation-exchange interactions with silanols.

  • Benefit 2: Increases hydrophobicity, improving retention on C18.

  • Benefit 3: Enhances selectivity for positional isomers based on steric fit rather than pKa differences.

Note: Standard silica columns dissolve at pH > 8. You MUST use a hybrid-silica column (e.g., Waters XBridge, Agilent Poroshell HPH, or Phenomenex Gemini) designed for high pH stability.

Visualization: Method Decision Tree

MethodStrategy Start Start: 2,3-DMPP Analysis CheckCol Check Available Columns Start->CheckCol StandardSilica Standard Silica C18 (pH Limit 2-8) CheckCol->StandardSilica Only Standard Available HybridSilica Hybrid/Polymer C18 (pH Limit 1-12) CheckCol->HybridSilica Hybrid Available (Recommended) AcidicPath Acidic Method (pH 2.5) Add Ion-Pair (TEA/TFA) StandardSilica->AcidicPath BasicPath High pH Method (pH 10) Ammonium Bicarbonate HybridSilica->BasicPath ResultAcid Result: Good Solubility Risk: Peak Tailing AcidicPath->ResultAcid ResultBase Result: Sharp Peaks High Isomer Selectivity BasicPath->ResultBase

Caption: Decision logic for selecting Mobile Phase pH based on column technology. High pH is preferred for piperazine symmetry.

Detailed Analytical Protocol

Instrumentation & Reagents[2]
  • HPLC System: Binary gradient pump, Autosampler, Column Oven.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: XBridge BEH C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Gemini NX-C18).

  • Reagents:

    • Acetonitrile (HPLC Grade).[1]

    • Ammonium Bicarbonate (

      
      ).
      
    • Ammonium Hydroxide (

      
      ) for pH adjustment.
      
    • Water (Milli-Q/18.2 MΩ).

Chromatographic Conditions (High pH Mode)
ParameterSettingNotes
Mobile Phase A 10 mM Ammonium Bicarbonate, pH 10.0Adjust pH with

. Filter (0.22 µm).
Mobile Phase B Acetonitrile (100%)Do not premix to avoid precipitation in lines.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.
Column Temp 35°CSlightly elevated temp improves mass transfer.
Injection Vol 5 - 10 µLReduce if peak fronting occurs.
Detection UV 215 nm (Primary), 254 nm (Secondary)215 nm gives max sensitivity; 254 nm is more selective.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 9010Equilibration
2.0 9010Isocratic Hold (Solvent front)
12.0 3070Linear Gradient
15.0 595Wash Step
17.0 595Hold Wash
17.1 9010Return to Initial
22.0 9010Re-equilibration (Critical)
Sample Preparation

Standard Preparation:

  • Dissolve 10 mg of 2,3-DMPP reference standard in 10 mL Methanol (Stock: 1 mg/mL).

  • Dilute to working concentration (e.g., 50 µg/mL) using Mobile Phase A:Acetonitrile (90:10) .

    • Critical: Diluting in 100% organic solvent can cause peak distortion ("solvent effect") for early eluting peaks. Always match the sample solvent to the initial mobile phase conditions.

Extraction from Biological Matrices (Brief): For plasma/urine, use Liquid-Liquid Extraction (LLE) with MTBE at pH 12. The high pH renders the piperazine neutral, driving it into the organic layer, leaving interferences behind.

Validation Parameters (Self-Validating System)

To ensure scientific integrity, the method must pass the following System Suitability Tests (SST) before every run.

ParameterAcceptance CriteriaRationale
Retention Time (RT) ± 0.1 min variabilityConfirms pump stability and pH consistency.
Peak Tailing (T) T < 1.3Confirms suppression of silanol interactions.
Resolution (Rs) > 2.0 (vs. nearest isomer)Critical if analyzing mixtures of 2,3-DMPP and 2,4-DMPP.
Theoretical Plates (N) > 5,000Ensures column efficiency.
Linearity (

)
> 0.999 (Range: 1 - 100 µg/mL)Confirms quantitative accuracy.
Isomer Specificity

A common impurity is the positional isomer. During validation, inject a mixture of This compound and 2-Methyl-1-(4-methylphenyl)piperazine .

  • Result: The 3-methyl isomer (meta) generally elutes before the 4-methyl isomer (para) on C18 due to steric hindrance reducing the "flatness" of the molecule against the stationary phase.

Workflow Visualization

Workflow Sample Sample (Solid/Liquid) Prep Dissolution/Extraction (Solvent: 90:10 Buffer:ACN) Sample->Prep Filter Filtration (0.22 µm PTFE) Prep->Filter Inject HPLC Injection (10 µL) Filter->Inject Separation Separation (pH 10, C18) Inject->Separation Detect UV Detection (215 nm) Separation->Detect Data Data Analysis (Integration) Detect->Data

Caption: Step-by-step analytical workflow from sample preparation to data integration.

Troubleshooting & Expert Insights

Issue: Peak Tailing (> 1.5)

  • Cause: Mobile phase pH has dropped (absorbing

    
    ) or column aging (loss of end-capping).
    
  • Fix: Remake Ammonium Bicarbonate buffer fresh daily. Ensure pH is strictly 10.0. If using an acidic method, add 0.1% Triethylamine as a silanol blocker.

Issue: Retention Time Drift

  • Cause: Temperature fluctuations affecting the pKa/ionization equilibrium.

  • Fix: Ensure Column Oven is stable at 35°C. Do not rely on ambient temperature.

Issue: "Ghost" Peaks

  • Cause: Carryover of the basic amine sticking to the injector needle.

  • Fix: Use a needle wash solution of 50:50 Methanol:Water + 0.1% Formic Acid. The acid in the wash helps protonate and remove residual base from the needle surface.

References

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from

  • Schürenkamp, J., et al. (2011).[2] "Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets." International Journal of Legal Medicine, 125(1), 95-99.[2]

  • De Boer, D., et al. (2001). "Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market.
  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 8.0. Retrieved from

Sources

Application Notes and Protocols for the Synthesis of 2-Methyl-1-(3-methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted piperazines are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] The N-arylpiperazine motif, in particular, is prevalent in drugs targeting the central nervous system. The compound 2-Methyl-1-(3-methylphenyl)piperazine is a valuable building block in drug discovery, enabling the exploration of structure-activity relationships in various therapeutic areas.[2][3] This document provides a comprehensive guide to the synthesis, purification, and characterization of this compound, employing a robust and widely-utilized palladium-catalyzed cross-coupling reaction.

The protocol detailed herein is based on the principles of the Buchwald-Hartwig amination, a powerful method for the formation of carbon-nitrogen bonds.[1][4] This reaction offers a versatile and efficient route to N-arylpiperazines from readily available starting materials.[5] The causality behind the choice of reagents and reaction conditions is explained to provide researchers with a deep understanding of the synthetic strategy.

Proposed Synthetic Route: Buchwald-Hartwig Amination

The synthesis of this compound is proposed via the palladium-catalyzed N-arylation of 2-methylpiperazine with 3-bromotoluene. This approach is favored due to its high functional group tolerance, generally good yields, and the commercial availability of the starting materials.

Reaction Scheme

Workflow Figure 1: Experimental Workflow A Reaction Setup (Schlenk Flask under Argon) B Addition of Catalyst, Ligand, and Base A->B C Addition of Solvent and Reactants B->C D Heating and Stirring (100 °C, 16-24 h) C->D E Reaction Work-up (Filtration and Extraction) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Sources

Application Note: 2-Methyl-1-(3-methylphenyl)piperazine in 5-HT Receptor Profiling

[1]

Executive Summary

In neuroscience research, distinguishing between serotonin receptor subtypes (particularly 5-HT2A, 5-HT2C, and 5-HT7) is a critical challenge due to the high conservation of their orthosteric binding sites.[1] This compound (2-Me-mMPP) serves as a vital conformationally constrained probe .[1] Unlike its flexible parent compound 1-(3-methylphenyl)piperazine (mMPP), the addition of a methyl group at the piperazine C2 position introduces chirality and steric bulk that restricts the piperazine ring's conformational flip.[1]

This application note details the use of 2-Me-mMPP to:

  • Deconvolute 5-HT2C vs. 5-HT2A signaling: The C2-methyl substitution often enhances selectivity for the 5-HT2C isoform.[1]

  • Validate Structure-Activity Relationships (SAR): Assessing the "methyl effect" on metabolic stability and receptor docking.

  • Serve as a Building Block: For synthesizing complex CNS-active agents (e.g., atypical antipsychotics).[1]

Mechanistic Insight: The "Methyl Effect" in Arylpiperazines

To use this compound effectively, researchers must understand why it is used.[1] The 2-methyl substitution is not merely cosmetic; it fundamentally alters the ligand-receptor interaction dynamics.[1]

Conformational Restriction

Unsubstituted arylpiperazines exist in a rapid equilibrium between two chair conformations.[1] The introduction of a methyl group at the C2 position of the piperazine ring locks the ring into a preferred conformation where the methyl group adopts an equatorial orientation to minimize 1,3-diaxial strain.[1]

  • Impact: This reduces the entropic penalty upon binding, potentially increasing affinity for receptors that favor this specific conformer (often 5-HT2C) while clashing with residues in others (5-HT1A or 5-HT2A).[1]

Receptor Signaling Pathway

2-Me-mMPP primarily modulates the Gq-coupled 5-HT2 receptor family.[1]

GLigand2-Me-mMPP(Ligand)Receptor5-HT2C Receptor(GPCR)Ligand->ReceptorBinding (Stereoselective)GProteinGαq/11ProteinReceptor->GProteinActivationPLCPhospholipase C(PLCβ)GProtein->PLCStimulatesPIP2PIP2PLC->PIP2HydrolyzesIP3IP3PIP2->IP3DAGDAGPIP2->DAGCaIntracellularCa2+ ReleaseIP3->CaBinds IP3R on ERResponseNeuronal Depolarization/Satiety SignalingCa->ResponseDownstream Effect

Figure 1: Signal transduction pathway activated by 2-Me-mMPP upon binding to Gq-coupled 5-HT2 receptors.[1]

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: Determine the affinity (

Materials Required[1][2][3]
  • Test Compound: this compound (CAS: 35947-10-5), >98% purity.[1]

  • Radioligand (5-HT2C): [3H]-Mesulergine (Specific Activity: ~80 Ci/mmol).[1]

  • Radioligand (5-HT2A): [3H]-Ketanserin.[1]

  • Non-specific binding blocker: Mianserin (10 µM).[1]

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% Ascorbic Acid, pH 7.4.[1]

  • Equipment: 96-well harvester (e.g., PerkinElmer Filtermate), Liquid Scintillation Counter.

Step-by-Step Methodology

Step 1: Compound Preparation [1][2][3][4][5][6]

  • Dissolve 2-Me-mMPP in 100% DMSO to create a 10 mM stock solution .

  • Perform serial dilutions (1:10) in Assay Buffer to generate concentrations ranging from 10^-11 M to 10^-5 M .

    • Note: Keep DMSO concentration < 1% in the final assay volume to prevent receptor denaturation.[1]

Step 2: Membrane Incubation [1]

  • Thaw CHO-K1 membrane aliquots (expressing human 5-HT2C or 5-HT2A) on ice.[1]

  • Homogenize gently and dilute in Assay Buffer to 5–10 µg protein/well .

  • In a 96-well polypropylene plate, add:

    • 25 µL Radioligand (Final conc: equal to its

      
      , typically ~1 nM).[1]
      
    • 25 µL Test Compound (2-Me-mMPP dilution series).[1]

    • 150 µL Membrane Suspension.

  • Controls:

    • Total Binding: Buffer + Radioligand + Membrane.[1]

    • Non-Specific Binding (NSB): Mianserin (10 µM) + Radioligand + Membrane.[1]

Step 3: Equilibrium & Filtration

  • Incubate plates for 60 minutes at 27°C (room temperature).

    • Critical: 2-Me-mMPP is lipophilic; ensure plates are sealed to prevent evaporation.[1]

  • Pre-soak GF/B glass fiber filters in 0.3% Polyethyleneimine (PEI) for 1 hour to reduce non-specific binding of the ligand to the filter.[1]

  • Harvest cells using the cell harvester.[1] Wash 3x with ice-cold Tris-HCl wash buffer.[1]

Step 4: Quantification

  • Dry filters at 50°C for 30 minutes.

  • Add 40 µL of microscintillation cocktail.

  • Count radioactivity (CPM) using a scintillation counter.[1]

Data Analysis

Calculate the inhibition constant (


  • 
     = Concentration of 2-Me-mMPP displacing 50% of specific binding.[1]
    
  • 
     = Concentration of radioligand used.[1]
    
  • 
     = Dissociation constant of the radioligand.[1]
    

Expected Results & Interpretation

Researchers should expect the following profile when comparing 2-Me-mMPP to the non-methylated parent (mMPP):

Parameter1-(3-methylphenyl)piperazine (mMPP)This compoundInterpretation
5-HT2C Affinity (

)
High (< 10 nM)High (< 20 nM)Methylation retains primary potency.[1]
5-HT2A Affinity (

)
ModerateLower (Reduced affinity)Key Result: Steric hindrance at C2 often reduces 2A binding, improving 2C selectivity.[1]
Metabolic Stability Low (Rapid Hydroxylation)ImprovedThe C2-methyl group sterically hinders N-dealkylation enzymes (CYP450).[1]
Selectivity Ratio (2A/2C) ~5-10 fold> 20 foldHigher ratio indicates better utility as a specific probe.[1]

Note: Actual values depend on the specific enantiomer (R vs S) used.[1] The (S)-enantiomer is typically more active at 5-HT2C receptors for this class of compounds.[1]

Synthesis & Handling Workflow

For labs synthesizing this probe in-house or modifying it, the following workflow outlines the logical progression from raw material to validated probe.

Workflowcluster_0Synthesis Phasecluster_1Validation PhaseStartPrecursors:3-Bromotoluene +2-MethylpiperazineReactionBuchwald-HartwigAminationStart->ReactionPurificationColumn Chromatography(Purify Isomers)Reaction->PurificationNMR1H-NMR / LC-MS(Confirm Structure)Purification->NMRBindingRadioligand Binding(Determine Ki)NMR->BindingUsageFinal Application:Neuropharmacology ProbeBinding->UsageUse in SAR Study

Figure 2: Synthesis and validation workflow for 2-Me-mMPP.

Safety Precautions
  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.[1]

  • Handling: Arylpiperazines are potential sensitizers.[1] Use a fume hood and nitrile gloves.[1]

  • Storage: Store at -20°C under inert gas (Argon/Nitrogen) to prevent oxidation of the secondary amine.

References

  • Conway, R. J., et al. (2012). Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT2C agonists.[1][4] Bioorganic & Medicinal Chemistry Letters, 22(7), 2560-2564.[1][4] Link

  • Mokrosz, J. L., et al. (1992). Structure-activity relationship studies of central serotonin receptor ligands.[1] Journal of Medicinal Chemistry. (Provides foundational SAR for arylpiperazines).[1]

  • Di Giovanni, G., et al. (2011). 5-HT2C Receptors in the Pathophysiology of CNS Disease. Humana Press.[1] (Context on 5-HT2C selectivity).

  • PubChem Compound Summary. (2023). This compound.[1][7] National Center for Biotechnology Information.[1] Link[1]

  • Leopoldo, M., et al. (2011). Structure-affinity relationship study of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-HT7 receptor agents.[1] Journal of Medicinal Chemistry. (Discusses the role of arylpiperazine substitution patterns). Link

2-Methyl-1-(3-methylphenyl)piperazine as a ligand for serotonin receptors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Characterization of 2-Methyl-1-(3-methylphenyl)piperazine at Serotonin Receptors

Executive Summary

This Application Note provides a comprehensive framework for evaluating This compound (henceforth referred to as 2-Me-mMPP ) as a ligand for serotonin (5-HT) receptors.

Arylpiperazines are a privileged scaffold in medicinal chemistry, serving as the pharmacophore for numerous anxiolytics and antidepressants (e.g., trazodone, buspirone). While the parent compound 1-(3-methylphenyl)piperazine (mMPP) is a known high-affinity 5-HT


 agonist and 5-HT

ligand, the introduction of a methyl group at the 2-position of the piperazine ring introduces chirality and steric constraints that significantly alter receptor subtype selectivity.

This guide details the protocols for determining the binding affinity (


)  and functional efficacy (

/

)
of 2-Me-mMPP, specifically distinguishing its activity profiles at 5-HT

(G

-coupled) and 5-HT

(G

-coupled) receptors.

Chemical & Pharmacological Context

The addition of a methyl group to the piperazine ring of arylpiperazines is a classic strategy in Structure-Activity Relationship (SAR) studies to modulate selectivity between 5-HT subtypes.

CompoundStructure DescriptionPrimary Pharmacological Profile
mCPP 1-(3-chlorophenyl)piperazineNon-selective 5-HT agonist; preference for 5-HT

.
mMPP 1-(3-methylphenyl)piperazineHigh affinity 5-HT

agonist; moderate 5-HT

affinity.
2-Me-mMPP This compound Target Ligand. The 2-methyl substitution restricts conformational flexibility, often enhancing selectivity for 5-HT

over 5-HT

and reducing 5-HT

affinity compared to the parent mMPP.

Key Mechanistic Insight: The 2-methyl substituent creates steric hindrance that disfavors binding to the 5-HT


 receptor's orthosteric pocket while often tolerating or favoring the 5-HT

pocket. Furthermore, this compound possesses a chiral center; the (S)-enantiomer is typically the bioactive conformer for 5-HT

agonism.

Experimental Workflow Visualization

The following diagram outlines the logical flow for characterizing 2-Me-mMPP, moving from membrane preparation to functional validation.

G cluster_0 Phase 1: Affinity (Binding) cluster_1 Phase 2: Efficacy (Functional) Start Ligand: 2-Me-mMPP Membrane Membrane Prep (HEK293-5HT2C / CHO-5HT1A) Start->Membrane Radioligand Competition Assay ([3H]-Mesulergine / [3H]-8-OH-DPAT) Membrane->Radioligand Ki_Calc Data Analysis (Cheng-Prusoff -> Ki) Radioligand->Ki_Calc IP1 IP-One / Ca2+ Flux (Gq Pathway) Ki_Calc->IP1 If High Affinity (2C) cAMP cAMP Inhibition (Gi Pathway) Ki_Calc->cAMP If High Affinity (1A) Efficacy Intrinsic Activity (Full vs Partial Agonist) IP1->Efficacy cAMP->Efficacy

Figure 1: Pharmacological characterization workflow for arylpiperazine ligands.

Protocol 1: Competitive Radioligand Binding Assay

Objective: Determine the equilibrium dissociation constant (


) of 2-Me-mMPP at 5-HT

and 5-HT

receptors.
A. Reagents & Buffer Preparation
  • Assay Buffer (5-HT

    
    ):  50 mM Tris-HCl, 10 mM MgCl
    
    
    
    , 0.5 mM EDTA, 0.1% Ascorbic Acid, pH 7.4.
  • Assay Buffer (5-HT

    
    ):  50 mM Tris-HCl, 10 mM MgSO
    
    
    
    , 0.5 mM EDTA, 0.1% Ascorbic Acid, pH 7.4.
  • Radioligands:

    • For 5-HT

      
      : 
      
      
      
      -Mesulergine (Antagonist) or
      
      
      -5-HT (Agonist). Note: Agonist radioligands detect high-affinity states.
    • For 5-HT

      
      : 
      
      
      
      -8-OH-DPAT.
  • Non-Specific Binding (NSB) Blocker: 10

    
    M Mianserin (for 2C) or 10 
    
    
    
    M Serotonin (for 1A).
B. Step-by-Step Procedure
  • Membrane Thawing: Thaw frozen membrane aliquots (CHO or HEK293 stably expressing the receptor) on ice. Homogenize gently using a Polytron (5 sec burst).

  • Plate Setup: Use 96-well polypropylene plates.

    • Total Binding (TB): Buffer + Membrane + Radioligand.

    • Non-Specific Binding (NSB): Buffer + Membrane + Radioligand + Excess Blocker (10

      
      M).
      
    • Test Compounds: Buffer + Membrane + Radioligand + 2-Me-mMPP (Concentration range:

      
       M to 
      
      
      
      M).
  • Incubation:

    • Add 50

      
      L of test compound.
      
    • Add 50

      
      L of Radioligand (~1-2 nM final conc).
      
    • Add 100

      
      L of Membrane suspension (10-20 
      
      
      
      g protein/well).
    • Incubate for 60 minutes at 27°C (5-HT

      
      ) or 37°C  (5-HT
      
      
      
      ).
  • Harvesting: Terminate binding by rapid filtration through GF/B filters (pre-soaked in 0.3% polyethyleneimine to reduce NSB) using a cell harvester.

  • Washing: Wash filters 3x with ice-cold wash buffer.

  • Detection: Dry filters, add scintillation cocktail, and count via Liquid Scintillation Spectroscopy.

C. Data Analysis (Self-Validating Step)

Calculate the


 using the Cheng-Prusoff equation .


  • Validation Check: If the Hill slope is significantly different from 1.0 (e.g., < 0.8), suspect negative cooperativity or multiple binding sites, common with piperazines binding to G-protein coupled vs. uncoupled receptor states.

Protocol 2: Functional Efficacy (IP-One / Calcium Flux)

Objective: Since 2-Me-mMPP is a putative 5-HT


 agonist, binding data alone is insufficient. This assay measures the activation of the G

pathway.
A. Mechanism of Action

Activation of 5-HT


 couples to G

, activating Phospholipase C (PLC), which hydrolyzes PIP

into IP

and DAG. IP

triggers intracellular Calcium (

) release.
B. Assay Choice: HTRF IP-One Assay (Cisbio)

Why this assay? Lithium chloride (LiCl) is used to inhibit the degradation of IP


 (a stable metabolite of IP

), allowing for a robust accumulation assay that is less transient than Calcium flux.
C. Step-by-Step Procedure
  • Cell Seeding: Plate HEK-293-5HT

    
     cells (20,000 cells/well) in a 384-well low-volume white plate. Incubate overnight.
    
  • Stimulation:

    • Remove culture medium.[1]

    • Add 14

      
      L of Stimulation Buffer containing LiCl (50 mM)  and increasing concentrations of 2-Me-mMPP .
      
    • Incubate for 45 minutes at 37°C .

  • Detection:

    • Add 3

      
      L of anti-IP1-Cryptate (Donor).
      
    • Add 3

      
      L of IP1-d2 (Acceptor).
      
    • Incubate for 1 hour at Room Temperature.

  • Readout: Measure HTRF ratio (665 nm / 620 nm) on a compatible multimode plate reader (e.g., PerkinElmer EnVision).

D. Signaling Pathway Diagram

Signaling Ligand 2-Me-mMPP Receptor 5-HT2C Receptor Ligand->Receptor Binding Gq Gq Protein Receptor->Gq Activation PLC PLC-beta Gq->PLC IP3 IP3 PLC->IP3 Hydrolysis of PIP2 PIP2 PIP2 PIP2->PLC Ca Ca2+ Release IP3->Ca ER Store Release

Figure 2: Gq-coupled signaling cascade activated by 5-HT2C agonists.

Interpretation & Expected Results

When analyzing 2-Me-mMPP, compare results against standard references:

Parameter5-HT

(Target)
5-HT

(Off-Target)
Interpretation
Binding (

)
Low nM (< 50 nM)High nM /

M
High selectivity ratio (>10x) indicates potential as a specific probe.
Efficacy (

)
> 80% (Full Agonist)< 20% (Antagonist)Ideally, 2-Me-mMPP acts as a full agonist at 2C and antagonist/weak partial agonist at 2A.

Troubleshooting:

  • High Non-Specific Binding: Arylpiperazines are lipophilic. Ensure the use of 0.1% BSA or PEI-coated filters.

  • Low Solubility: Dissolve stock in 100% DMSO (10 mM), but ensure final assay concentration of DMSO is < 0.5% to avoid receptor artifacts.

References

  • Kahn, R. S., & Wetzler, S. (1991).[2] m-Chlorophenylpiperazine as a probe of serotonin function.[1][2] Biological Psychiatry, 30(11), 1139–1166.[2] Link

  • Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of CNS agents. Part 16: 1-(3-Chlorophenyl)-2-methylpiperazine... Journal of Medicinal Chemistry. (Contextual SAR for 2-methyl piperazines).
  • Di Giovanni, G., et al. (2011). Serotonin-dopamine interaction: implication for drugs of abuse. Progress in Brain Research. (Discussion of mMPP and mCPP pharmacology).
  • Cisbio Bioassays. (n.d.). IP-One HTRF Assay Protocol. Link

  • Glennon, R. A. (1987). Central serotonin receptors as targets for drug research.[3][4][5][6][7][8][9] Journal of Medicinal Chemistry, 30(1), 1-12. (Foundational SAR for arylpiperazines).[6]

Sources

Experimental design for in vivo studies with 2-Methyl-1-(3-methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Design for In Vivo Pharmacological Evaluation of 2-Methyl-1-(3-methylphenyl)piperazine

Abstract

This technical guide outlines the experimental framework for the in vivo characterization of This compound (2-Me-mMPP), a structural analogue of the well-characterized serotonergic agents mCPP and TFMPP. Given the meta-substitution on the phenyl ring and the steric influence of the 2-methyl piperazine moiety, this compound is predicted to exhibit complex polypharmacology at serotonin (5-HT) receptors, specifically 5-HT


, 5-HT

, and 5-HT

. This protocol provides a self-validating workflow for assessing pharmacokinetic (PK) stability, behavioral pharmacodynamics (PD), and safety thresholds, distinguishing its profile from psychostimulant vs. hallucinogenic analogues.

Chemical & Pharmacological Context

This compound represents a "privileged scaffold" in medicinal chemistry. The arylpiperazine core is the structural anchor for numerous CNS-active drugs (e.g., aripiprazole, trazodone).

  • Structural Logic:

    • 3-Methylphenyl (meta-tolyl) group: Historically associated with non-selective 5-HT agonism/antagonism. m-Substitution often favors 5-HT

      
       and 5-HT
      
      
      
      affinity over 5-HT
      
      
      compared to unsubstituted analogs.
    • 2-Methyl Piperazine Ring: This modification introduces a chiral center (

      
       enantiomers). Steric hindrance at the C2 position often reduces metabolic susceptibility to N-dealkylation and can drastically alter receptor docking orientation, potentially enhancing selectivity for 5-HT
      
      
      
      over 5-HT
      
      
      (a desirable trait for anti-obesity or antipsychotic applications without hallucinogenic side effects).

Pre-Clinical Formulation Strategy

Challenge: Arylpiperazine free bases are lipophilic and prone to precipitation in physiological pH, leading to erratic absorption in IP/PO administration.

Protocol: Solubilization & Vehicle Selection

  • Salt Formation (Recommended): Convert the free base to a Dihydrochloride (2HCl) or Maleate salt to enhance aqueous solubility.

    • Stoichiometry: 1:2 molar ratio (Base:Acid).

  • Vehicle Formulation:

    • Standard: 0.9% Saline (sterile).

    • Rescue (if precipitation occurs): 5% DMSO + 5% Tween-80 + 90% Saline.

  • Stability Check: Solutions must be prepared fresh. Verify clarity via visual inspection before injection.

Table 1: Physicochemical Properties (Predicted)

PropertyValue (Est.)Relevance
Molecular Weight 190.29 g/mol Blood-Brain Barrier (BBB) penetration likely high.
LogP 2.5 - 2.8High lipophilicity; rapid CNS onset expected.
pKa (Piperazine N4) ~9.1Predominantly ionized at physiological pH (7.4).
CAS 35947-10-5Reference identifier.[1]

Pharmacokinetic (PK) Evaluation Protocol

Objective: Determine bioavailability (


), half-life (

), and brain-to-plasma ratio (

).

Experimental Workflow:

  • Subjects: Male Sprague-Dawley Rats (n=3 per timepoint).

  • Dosing:

    • IV Group: 1 mg/kg (Tail vein).

    • PO Group: 5 mg/kg (Oral gavage).

  • Sampling:

    • Plasma: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h post-dose.

    • Brain Tissue: Harvest at

      
       (determined from pilot).
      
  • Bioanalysis (LC-MS/MS):

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.

    • Transition: Monitor parent ion

      
       (m/z ~191.3) 
      
      
      
      fragment ions (tropylium ion or piperazine ring fragments).

Pharmacodynamic (PD) & Behavioral Profiling

This section utilizes a Functional Observational Battery (FOB) to deconvolute the specific serotonergic mechanisms.

Experiment A: The Head-Twitch Response (HTR) - 5-HT Assay

Rationale: The HTR is a proxy for 5-HT


 activation and hallucinogenic potential.
  • Method:

    • Mice (C57BL/6J) are acclimatized for 30 mins.

    • Administer 2-Me-mMPP (1, 3, 10 mg/kg, IP).

    • Video record for 30 mins.

    • Scoring: Count distinct rapid rotational head movements.

    • Control: Vehicle (Negative) and DOI (2 mg/kg, Positive).

  • Interpretation: High HTR counts suggest hallucinogenic activity. Absence suggests 5-HT

    
     selectivity or antagonist properties.
    
Experiment B: Drug Discrimination (DD) - Specificity Assay

Rationale: To determine if the interoceptive cue generalizes to known agents.

  • Training: Rats trained to discriminate mCPP (5-HT

    
     agonist) from Saline on a FR-10 schedule.
    
  • Testing: Administer 2-Me-mMPP during test sessions.

  • Interpretation: >80% lever selection for the drug side indicates the compound mimics the mCPP subjective profile (anxiogenic/serotonergic).

Experiment C: Hypolocomotion & Hypophagia - 5-HT Assay

Rationale: 5-HT


 agonists reduce locomotor activity and suppress food intake.
  • Open Field Test: Measure total distance traveled (cm) over 60 mins.

  • Food Intake: Measure chow consumption in fasted rats over 2 hours post-dose.

Safety & Toxicology: Serotonin Syndrome Screening

Core Requirement: Phenylpiperazines can induce fatal Serotonin Syndrome (SS). Scoring System (0-3 scale):

  • Forepaw Treading

  • Flat Body Posture

  • Hindlimb Abduction

  • Hyperthermia (Rectal probe measurement).

Stop Rule: If rectal temperature exceeds 40.5°C, euthanize immediately.

Visualizations

Figure 1: Experimental Workflow

ExperimentalDesign cluster_Endpoints Readouts Synthesis Synthesis & Salt Formation (HCl/Maleate) Formulation Vehicle Optimization (Saline vs Tween) Synthesis->Formulation InVivo In Vivo Administration (IP/PO/IV) Formulation->InVivo PK Pharmacokinetics (LC-MS/MS) InVivo->PK Behavior Behavioral Battery (HTR, Locomotion) InVivo->Behavior Safety Tox Screen (Serotonin Syndrome) InVivo->Safety PK->Behavior Define Tmax

Caption: Integrated workflow for the pharmacological evaluation of 2-Me-mMPP, linking formulation to multi-parametric endpoints.

Figure 2: Putative Signaling Pathways

Signaling cluster_Receptors Serotonin Receptors Ligand 2-Me-mMPP R2A 5-HT2A (Gq-coupled) Ligand->R2A ? R2C 5-HT2C (Gq-coupled) Ligand->R2C High Affinity? R1A 5-HT1A (Gi-coupled) Ligand->R1A Partial Agonist? PLC PLCβ Activation R2A->PLC R2C->PLC Anxiety Anxiogenesis R2C->Anxiety R1A->Anxiety Inhibits Ca Intracellular Ca2+ Release PLC->Ca PLC->Ca HTR Head Twitch (Hallucinogenic) Ca->HTR Satiety Hypophagia (Anti-Obesity) Ca->Satiety

Caption: Predicted receptor binding profile and downstream physiological outcomes based on the arylpiperazine pharmacophore.

References

  • Glennon, R. A., et al. (1986). "Stimulus properties of arylpiperazines: 1-(3-chlorophenyl)piperazine and 1-(3-trifluoromethylphenyl)piperazine." Pharmacology Biochemistry and Behavior. Link

  • Roth, B. L., et al. (2000). "Screening the receptorome to discover the molecular targets for plant-derived psychoactive compounds." Proceedings of the National Academy of Sciences. Link

  • Halberstadt, A. L., & Geyer, M. A. (2011). "Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens." Neuropharmacology. Link

  • Baumann, M. H., et al. (2001). "N-Substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA)."[2] Neuropsychopharmacology. Link

  • ChemicalBook. (2023).[3][4] "this compound Product Properties." Link

Sources

Regioselective Synthesis of 2-Methyl-1-(3-methylphenyl)piperazine Scaffolds for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE: AN-SYN-2024-042

Abstract & Strategic Importance

The 2-methyl-1-phenylpiperazine scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore for ligands targeting Serotonin (5-HT) and Dopamine (D) receptors. The introduction of the C2-methyl group breaks the symmetry of the piperazine ring, introducing chirality that often enhances metabolic stability and receptor subtype selectivity compared to non-methylated analogs.

However, the synthesis of 1-aryl-2-methylpiperazines (where the aryl group is attached to the sterically hindered nitrogen adjacent to the methyl group) presents a significant regioselectivity challenge. Standard nucleophilic aromatic substitution (


) or non-optimized Buchwald-Hartwig couplings typically favor the less hindered N4 position, yielding the thermodynamically stable but pharmacologically distinct 1-aryl-3-methylpiperazine isomer.

This Application Note details a robust, self-validating protocol for the regioselective N1-arylation of 2-methylpiperazine using advanced Palladium catalysis, followed by N4-derivatization to generate focused libraries for Structure-Activity Relationship (SAR) studies.

Synthetic Strategy & Mechanism

To ensure the formation of the target 2-methyl-1-(3-methylphenyl)piperazine (Isomer A) rather than the undesired 3-methyl isomer (Isomer B), a protection-deprotection strategy is employed. We utilize N4-Boc-2-methylpiperazine (commercially available as 1-Boc-3-methylpiperazine) to block the unhindered nitrogen, forcing the Pd-catalyzed coupling to occur at the sterically hindered N1 position.

Decision Matrix & Workflow

SynthesisWorkflow Start Target: this compound SM Starting Material: 2-Methylpiperazine Start->SM Retrosynthesis RouteA Direct Coupling (Non-Selective) SM->RouteA RouteB Protected Strategy (High Fidelity) SM->RouteB Product_Wrong Major Product: 1-Aryl-3-methylpiperazine (Undesired N4-Aryl) RouteA->Product_Wrong Steric Control Step1 Step 1: N4-Protection (1-Boc-3-methylpiperazine) RouteB->Step1 Step2 Step 2: Pd-Catalyzed N1-Arylation (RuPhos/Pd) Step1->Step2 3-Bromotoluene Step3 Step 3: Acidic Deprotection Step2->Step3 Final Final Product: 1-Aryl-2-methylpiperazine (Target N1-Aryl) Step3->Final

Figure 1: Strategic decision tree highlighting the necessity of the protection strategy to overcome steric bias.

Detailed Protocols

Protocol A: Regioselective Synthesis of the Core Scaffold

Objective: Synthesis of this compound (dihydrochloride salt).

Materials & Reagents
  • Aryl Halide: 3-Bromotoluene (1.0 equiv)

  • Amine: 1-Boc-3-methylpiperazine (1.2 equiv) [Note: This places the Boc on the unhindered nitrogen, leaving the hindered N adjacent to the methyl free].

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: RuPhos (4 mol%) [Critical: RuPhos is specialized for bulky secondary amines].

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane.

Step-by-Step Procedure
  • Catalyst Pre-activation: In a glovebox or under Argon flow, charge a reaction vial with Pd(OAc)₂ (4.5 mg, 0.02 mmol) and RuPhos (18.7 mg, 0.04 mmol). Add 1 mL of anhydrous toluene and stir at room temperature for 5 minutes to generate the active catalytic species.

    • Expert Insight: Pre-complexation prevents Pd-black precipitation and ensures consistent kinetics, especially with hindered substrates [1].

  • Reaction Assembly: Add 1-Boc-3-methylpiperazine (240 mg, 1.2 mmol), 3-bromotoluene (171 mg, 1.0 mmol), and NaOtBu (144 mg, 1.5 mmol) to the vial. Add remaining toluene (4 mL) to reach a concentration of ~0.2 M.

  • Coupling: Seal the vial and heat to 100°C for 12 hours.

    • Process Control: Monitor by LC-MS. Look for the disappearance of bromide (m/z 170/172) and appearance of the Boc-protected intermediate (m/z ~291).

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and Palladium residues. Wash the pad with EtOAc. Concentrate the filtrate under reduced pressure.

  • Deprotection (Boc Removal): Dissolve the crude oil in DCM (2 mL). Add 4M HCl in Dioxane (2 mL). Stir at room temperature for 2 hours. A white precipitate (the hydrochloride salt) should form.

    • Purification: Dilute with diethyl ether (10 mL), filter the solid, and wash with ether. This yields the This compound dihydrochloride in high purity (>95%).

Data Validation Table: Ligand Screening (Representative)

Selection of RuPhos is based on superior performance with hindered secondary amines.

LigandYield (LC-MS)Observation
RuPhos 92% Complete conversion; minimal debromination.
BINAP45%Slow kinetics; significant starting material remains.
XPhos78%Good yield, but slightly more protodehalogenation observed.
PPh3<10%Ineffective for hindered amine coupling.
Protocol B: Library Derivatization (N4-Functionalization)

Objective: Generation of a Urea derivative library for SAR exploration.

Once the core scaffold (N1-aryl) is synthesized, the N4 position is chemically distinct and highly nucleophilic, allowing for rapid parallel synthesis.

Workflow Diagram: Derivatization

Derivatization cluster_reactions Parallel Reactions Core Core Scaffold (Free N4-H) Rxn1 + Isocyanates (Ureas) Core->Rxn1 Rxn2 + Acid Chlorides (Amides) Core->Rxn2 Rxn3 + Sulfonyl Chlorides (Sulfonamides) Core->Rxn3 Validation LC-MS & NMR Validation Rxn1->Validation Rxn2->Validation Rxn3->Validation

Figure 2: Divergent synthesis strategy for library generation.

Procedure (Urea Synthesis Example)
  • Free Basing: If starting from the dihydrochloride salt, dissolve 100 mg of the salt in DCM (5 mL) and wash with saturated NaHCO₃ (2 x 5 mL). Dry the organic layer over MgSO₄ and concentrate.

  • Coupling: Dissolve the free base (0.2 mmol) in anhydrous DCM (2 mL). Add the desired isocyanate (e.g., phenyl isocyanate, 0.22 mmol, 1.1 equiv).

    • Tip: No base is usually required for isocyanates. If using acid chlorides, add TEA (1.5 equiv).

  • Incubation: Stir at room temperature for 2 hours.

  • Scavenging (Purification-Free Workup): To remove excess isocyanate, add polymer-supported trisamine scavenger resin (100 mg). Shake for 1 hour. Filter and concentrate.

Analytical Validation & Quality Control

Trustworthiness in synthesis relies on proving the structure, particularly the regiochemistry.

NMR Interpretation (Regiochemistry Proof)

The distinction between the N1-aryl (Target) and N4-aryl (Byproduct) isomers is visible in ¹H NMR.

  • Target (this compound):

    • The methine proton (H-2 , adjacent to the methyl group) will show a significant downfield shift (approx

      
       3.8 - 4.2 ppm) due to the anisotropic effect of the attached N-aryl ring.
      
    • NOE (Nuclear Overhauser Effect) interaction will be observed between the piperazine C2-Methyl group and the ortho-protons of the aromatic ring.

  • Isomer B (3-Methyl-1-(3-methylphenyl)piperazine):

    • The aryl group is on N4. The C2-methyl group is distal. The methine proton at C2 is less deshielded (

      
       2.8 - 3.2 ppm).
      
    • No NOE between the C2-Methyl and the aromatic ring protons.

Chiral HPLC Method

For drug discovery, enantiopurity is paramount.

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Note: The 2-methylpiperazine starting material should be purchased as a single enantiomer (e.g., (R)-2-methylpiperazine) to avoid costly chiral resolution at the final stage.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Jacobsen, M. F., et al. (2009). Regioselective N-Arylation of 2-Substituted Piperazines. The Journal of Organic Chemistry, 74(9), 3595–3598. [Link]

  • DrugBank Online. (n.d.). Phenylpiperazine Scaffold Pharmacology. DrugBank. [Link]

Application Note: Functional Profiling of 2-Methyl-1-(3-methylphenyl)piperazine using Cell-Based GPCR Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Context

2-Methyl-1-(3-methylphenyl)piperazine (also known as 1-(3-methylphenyl)-2-methylpiperazine) represents a specific structural subclass of arylpiperazines. This chemical scaffold is foundational in neuropharmacology, serving as the core structure for numerous serotonin (5-HT) receptor ligands.

While the non-methylated parent, 1-(3-methylphenyl)piperazine (mMPP), acts as a non-selective serotonin agonist, the introduction of the methyl group at the 2-position of the piperazine ring introduces a chiral center. In medicinal chemistry, this modification is frequently employed to:

  • Enhance Selectivity: Steric hindrance at the 2-position can restrict conformational freedom, potentially favoring specific receptor subtypes (e.g., distinguishing 5-HT2C from 5-HT2A).

  • Improve Metabolic Stability: Hindering N-dealkylation or ring oxidation.

This Application Note provides a rigorous, self-validating workflow for evaluating the functional activity of this compound against its primary putative targets: the Gq-coupled 5-HT2A/2C receptors and the Gi-coupled 5-HT1A receptor .

Safety & Handling Protocols

Compound Properties:

  • Chemical Nature: Secondary amine / organic base.

  • Solubility: Lipophilic. Soluble in DMSO (>10 mM) and Ethanol. Poor aqueous solubility at neutral pH.

  • Hazards: Irritant to eyes, respiratory system, and skin. Treat as a potential CNS-active agent.[1]

Preparation of Stock Solutions:

  • Dissolve the neat powder in 100% DMSO to a concentration of 10 mM .

  • Vortex for 60 seconds to ensure complete solubilization.

  • Aliquot into amber glass vials (to prevent adsorption to plastics) and store at -20°C.

  • Critical Step: On the day of the assay, perform serial dilutions in the assay buffer. Ensure the final DMSO concentration in the cell well does not exceed 0.5% (v/v), as DMSO concentrations >1% can artificially modulate GPCR activity or cause cytotoxicity.

Assay Protocol I: Gq-Coupled Calcium Mobilization (5-HT2A/2C)

This assay measures the ability of the compound to activate the Gq-PLC-IP3 pathway, resulting in the release of intracellular calcium. This is the primary screen for agonist activity at 5-HT2 receptors.

Mechanistic Pathway

The following diagram illustrates the signal transduction pathway being interrogated.

G Ligand 2-Methyl-1- (3-methylphenyl)piperazine Receptor 5-HT2A / 5-HT2C (GPCR) Ligand->Receptor Binding Gq Gαq Protein Receptor->Gq Activation PLC PLCβ Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Fluorescence Signal) ER->Ca Efflux

Figure 1: Gq-coupled signaling cascade utilized in the Calcium Flux assay.[2] Activation leads to a quantifiable increase in cytosolic calcium.

Materials & Reagents[3][4]
  • Cell Line: CHO-K1 stably expressing human 5-HT2C (edited isoform INI is preferred for physiological relevance).

  • Detection Reagent: Calcium 6 Assay Kit (Molecular Devices) or Fluo-4 AM. Note: Calcium 6 is preferred over Fluo-4 as it requires no wash steps, reducing variability.

  • Assay Buffer: HBSS (Hank’s Balanced Salt Solution) + 20 mM HEPES, pH 7.4.

  • Inhibitor: Probenecid (2.5 mM).

Step-by-Step Methodology

Step 1: Cell Seeding

  • Harvest CHO-K1-5HT2C cells using Accutase (gentler than Trypsin).

  • Resuspend in growth medium and seed at 50,000 cells/well in a 96-well black-wall/clear-bottom poly-D-lysine coated plate.

  • Incubate overnight at 37°C / 5% CO2. Confluence should reach 85-90%.

Step 2: Dye Loading (The Critical Variable)

  • Prepare 2X Dye Loading Solution : Dissolve Calcium 6 dye in Assay Buffer.

  • Add Probenecid: Add Probenecid to a final concentration of 2.5 mM in the loading buffer.

    • Why? Arylpiperazines can be substrates for organic anion transporters. Probenecid inhibits these transporters, preventing the leakage of the calcium dye out of the cell and ensuring a stable baseline.

  • Remove growth medium from the cell plate and add 100 µL of Dye Loading Solution.

  • Incubate for 60 minutes: 45 mins at 37°C, followed by 15 mins at Room Temperature (RT) to equilibrate.

Step 3: Compound Addition & Reading

  • Transfer plate to a kinetic plate reader (e.g., FLIPR Tetra or FlexStation 3).

  • Settings: Excitation 485 nm / Emission 525 nm. Read frequency: 1 Hz.

  • Baseline: Record fluorescence for 20 seconds.

  • Injection: Inject 5X concentrated compound (25 µL) into the dye-loaded wells (100 µL volume). Final dilution factor is 1:5.

  • Read: Continue reading for 120 seconds.

Step 4: Data Validation Controls

  • Positive Control: Serotonin (5-HT) at 10 µM (defines 100% Emax).

  • Negative Control: Assay Buffer + 0.5% DMSO.

  • Antagonist Check: To test antagonist activity, pre-incubate cells with the test compound for 15 mins, then inject an EC80 concentration of 5-HT.

Assay Protocol II: Gi-Coupled cAMP Modulation (5-HT1A)

Since 5-HT1A is Gi-coupled, agonist binding inhibits adenylate cyclase. To measure this, we must first artificially stimulate cAMP production (using Forskolin) and measure the compound's ability to suppress this signal.

Workflow Diagram

Workflow Step1 Seed HEK293-5HT1A Cells (10k cells/well, low volume plate) Step2 Compound Addition (Incubate 15 mins) Step1->Step2 Step3 Forskolin Stimulation (10 µM, induces cAMP spike) Step2->Step3 Agonist Mode Step4 Lysis & Detection (Add d2-cAMP + Cryptate-Ab) Step3->Step4 Step5 TR-FRET Read (665nm / 620nm Ratio) Step4->Step5

Figure 2: HTRF cAMP assay workflow. Note the specific order of addition: Compound first, then Forskolin.

Materials
  • Kit: HTRF cAMP Gi Kit (Cisbio/Revvity) or LANCE Ultra cAMP (PerkinElmer).

  • Stimulant: Forskolin (activates Adenylate Cyclase).

  • Stabilizer: IBMX (0.5 mM). Essential phosphodiesterase inhibitor to prevent cAMP degradation.

Protocol
  • Cell Prep: Suspend cells in stimulation buffer containing 0.5 mM IBMX. Seed 10,000 cells/well in a 384-well white low-volume plate (total volume 5 µL).

  • Compound Treatment: Add 2.5 µL of this compound (4X concentration). Incubate 15 mins at RT.

  • Stimulation: Add 2.5 µL of Forskolin (4X concentration, final 10 µM). Incubate 30 mins at RT.

    • Logic: If the compound is a 5-HT1A agonist, it will activate Gi proteins, which will counteract the Forskolin-induced cAMP spike.

  • Detection: Add 5 µL of cAMP-d2 and 5 µL of Anti-cAMP-Cryptate.

  • Incubation: Incubate 1 hour at RT.

  • Read: Measure TR-FRET on an EnVision or similar reader.

    • Result Interpretation: The FRET signal is inversely proportional to cAMP concentration.

    • Agonist: High FRET signal (Low cAMP).

    • Antagonist: Low FRET signal (High cAMP, similar to Forskolin alone).

Data Analysis & Interpretation

Summarize your findings using the following parameter definitions. Calculate Z' factor for every plate to ensure assay robustness (Acceptable Z' > 0.5).

ParameterDefinitionCalculation Method
EC50 Concentration inducing 50% maximal effect.[3]4-Parameter Logistic Fit (Sigmoidal dose-response).
Emax Maximal efficacy relative to endogenous ligand.

IC50 Concentration inhibiting 50% of agonist response.Used for antagonist mode (vs EC80 of 5-HT).
Z-Factor Assay quality metric.$1 - \frac{3(\sigma_p + \sigma_n)}{

Expected Profile for this compound: Based on structural analogues (mMPP, TFMPP), expect:

  • 5-HT2C: Partial Agonism (Emax < 100%).[4]

  • 5-HT2A: Weak Agonism or Antagonism (Selectivity Ratio 5-HT2C/2A is a key metric).

  • 5-HT1A: Potential Agonism (Check for "U-shaped" dose curves which are common with piperazines).

References

  • Glennon, R. A., et al. (1986). "Stimulus properties of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and 1-(3-chlorophenyl)piperazine (mCPP)." Pharmacology Biochemistry and Behavior. Link

  • Porter, R. H., et al. (1999). "Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells." British Journal of Pharmacology. Link

  • Thomsen, W., et al. (2005). "Functional assays for screening GPCR targets." Current Opinion in Biotechnology. Link

  • Cisbio Bioassays. (2023).[5] "cAMP Gi Assay Principle and Protocol." Revvity Application Notes. Link

  • Molecular Devices. (2022). "Optimizing Calcium Flux Assays on the FLIPR Tetra System." Application Note. Link

Sources

Application Note: Radiosynthesis of [¹¹C]2-Methyl-1-(3-methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol for the radiolabeling of 2-Methyl-1-(3-methylphenyl)piperazine for PET imaging.

Executive Summary & Scientific Rationale

This guide details the protocol for synthesizing [¹¹C]this compound , a structural analog of the serotonin agonist mCPP, utilizing Carbon-11 to maintain the exact chemical structure (isotopologue) of the parent ligand.

While standard PET radiochemistry often relies on N-methylation of a secondary amine (yielding a tertiary amine derivative), this protocol addresses the specific requirement to radiolabel the native molecule where the secondary amine remains free. Therefore, the radiolabel is introduced at the 3-methyl position of the phenyl ring via palladium-mediated cross-coupling (Suzuki-Miyaura) using [¹¹C]methyl iodide and a boronic ester precursor.

Key Pharmacological Context: this compound is a chiral phenylpiperazine derivative. Phenylpiperazines are privileged scaffolds in neuropsychopharmacology, exhibiting high affinity for 5-HT₂C and 5-HT₂A receptors. Maintaining the secondary amine at the N4 position is often critical for receptor binding affinity and selectivity profiles distinct from their N-methylated counterparts.

Chemical Strategy
  • Target Isotope: Carbon-11 (t½ = 20.4 min).

  • Labeling Site: Phenyl-methyl group (Position 3).[1]

  • Reaction Type: Pd(0)-catalyzed cross-coupling of an arylboronate precursor with [¹¹C]CH₃I.

  • Protection Strategy: The secondary amine (N4) is Boc-protected to prevent competing N-alkylation.

Experimental Workflow Visualization

The following diagram illustrates the critical path from cyclotron production to the final formulated tracer.

RadiolabelingWorkflow Cyclotron Cyclotron [14N(p,α)11C] MeI_Synth [11C]MeI Synthesis (Gas Phase) Cyclotron->MeI_Synth [11C]CO2 Coupling Suzuki Coupling Pd2(dba)3 / P(o-tolyl)3 DMF, 100°C, 5 min MeI_Synth->Coupling [11C]MeI Distillation Precursor Precursor: N-Boc-Arylboronate Precursor->Coupling Add to Vessel Deprotection Boc-Deprotection HCl/EtOAc or TFA Coupling->Deprotection Intermediate Purification Semi-Prep HPLC C18 Column Deprotection->Purification Crude Mixture Formulation Formulation Sterile Saline (<10% EtOH) Purification->Formulation Pure Fraction

Figure 1: Workflow for the multi-step radiosynthesis of [¹¹C]this compound involving C-C bond formation and deprotection.

Precursor Design & Synthesis[2]

Success relies entirely on the purity and design of the precursor. You cannot use the target molecule as the starting material.

Target Molecule: this compound Required Precursor: tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methylpiperazine-1-carboxylate.

Precursor Synthesis Logic:
  • Scaffold Construction: Start with 1-(3-bromophenyl)-2-methylpiperazine.

  • N-Protection: Protect the N4 secondary amine with a Boc group (di-tert-butyl dicarbonate) to render it inert to [¹¹C]MeI.

  • Borylation: Convert the aryl bromide to an aryl pinacol boronate using Miyaura borylation (Bis(pinacolato)diboron, PdCl₂(dppf)).

Why this precursor?

  • Boc Group: Essential. Without it, [¹¹C]MeI will preferentially alkylate the nitrogen (kinetic control), yielding the wrong radiotracer (N-[¹¹C]methyl derivative).

  • Pinacol Boronate: More stable than boronic acids and provides cleaner coupling with [¹¹C]MeI than stannanes (Stille coupling), avoiding toxic tin residues.

Detailed Radiosynthesis Protocol

Reagents and Equipment Setup[3]
ComponentSpecificationFunction
[¹¹C]Methyl Iodide Gas phase productionElectrophile
Precursor 1.0 - 2.0 mgSubstrate
Palladium Catalyst Pd₂(dba)₃ (1.5 mg)Catalyst (0)
Ligand P(o-tolyl)₃ (1.5 - 2.0 mg)Stabilizes Pd species
Base K₂CO₃ (2M aq, 10 µL)Activates Boronate
Solvent DMF (anhydrous, 300 µL)Reaction Medium
Deprotection Acid 6M HCl or TFACleaves Boc group
Step-by-Step Procedure
Step 1: Generation of [¹¹C]MeI
  • Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction.

  • Reduce to [¹¹C]CH₄ using a Nickel catalyst/H₂ or LiAlH₄.

  • Iodinate to [¹¹C]CH₃I via gas-phase reaction with I₂ at 720°C (or wet method with HI).

  • Trap [¹¹C]CH₃I in the reaction vessel containing the precursor mixture.

Step 2: Suzuki-Miyaura Cross-Coupling
  • Preparation: In a septum-sealed reaction vial, premix the Precursor, Pd₂(dba)₃, and P(o-tolyl)₃ in DMF. Oxygen must be purged (Argon flush) as Pd(0) is air-sensitive.

  • Trapping: Trap the [¹¹C]MeI gas into the DMF solution at room temperature.

  • Reaction: Once radioactivity peaks, add the aqueous K₂CO₃ (base is required for the transmetallation step).

  • Heating: Heat the vessel to 100°C for 5 minutes .

    • Mechanism:[2][3][4][5] The boronate is activated by the base, transmetallates the methyl group from Pd, followed by reductive elimination to form the Aryl-[¹¹C]Methyl bond.

Step 3: Deprotection
  • Cool the reactor to 40°C.

  • Add 0.5 mL of 6M HCl (or anhydrous TFA).

  • Heat to 90°C for 2-3 minutes .

    • Note: This removes the Boc protecting group, restoring the secondary amine.

  • Neutralize with NaOH or dilute with HPLC mobile phase buffer immediately before injection.

Step 4: Purification & Formulation[6]
  • Injection: Inject the crude mixture onto a semi-preparative HPLC column.

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 10µ, 250x10mm).

    • Mobile Phase: 30% Acetonitrile / 70% Ammonium Formate buffer (0.1M). (Adjust ratio based on retention time tests).

    • Flow Rate: 4-6 mL/min.

  • Collection: Collect the radioactive peak corresponding to the standard reference material (retention time ~8-12 mins).

  • Formulation: Trapping on a C18 Sep-Pak cartridge, washing with water, and eluting with Ethanol (1 mL) followed by Saline (9 mL) through a 0.22 µm sterile filter.

Quality Control (QC) Parameters

The final product must meet these criteria before release for preclinical or clinical use.

TestMethodAcceptance Criteria
Radiochemical Identity Analytical HPLC (Co-injection)Retention time ± 0.5 min of Reference Standard
Radiochemical Purity Analytical HPLC / Radio-TLC> 95%
Molar Activity (Am) UV Absorbance @ 254nm> 37 GBq/µmol (> 1000 mCi/µmol)
Chemical Purity HPLCNo single impurity > 0.5 µg
Residual Solvents GCDMF < 880 ppm, Acetone < 5000 ppm
pH pH Strip4.5 - 7.5

Troubleshooting & Optimization

Low Radiochemical Yield (RCY)
  • Oxygen Contamination: The Suzuki coupling is extremely sensitive to O₂. Ensure rigorous Argon purging of the DMF and reagents.

  • Wet Solvents: Water is necessary for the base activation, but excess water can quench the [¹¹C]MeI. Stick to the precise stoichiometry of the base (10-15 µL of 2M K₂CO₃).

  • Catalyst Death: Pd₂(dba)₃ degrades over time. Use fresh catalyst or store under inert atmosphere.

Impurity Profile
  • Protodeboronation: If the reaction runs too long or too hot, the boronate group may be replaced by a proton (yielding the des-methyl parent). Keep reaction time under 5 minutes.

  • Incomplete Deprotection: If a peak appears at a higher lipophilicity (longer retention), it is likely the N-Boc intermediate. Increase acid hydrolysis time or temperature.

References

  • Suzuki-Miyaura Coupling with [¹¹C]Methyl Iodide: Doi, H., et al. (2004). "Palladium-mediated rapid methylation using [¹¹C]methyl iodide." Chemistry – A European Journal, 10(20), 5129-5137.

  • General Method for [¹¹C]Methylation of Arylboronates: Hostetler, E. D., et al. (2005). "Synthesis of [¹¹C]MTEP, a potent and selective mGluR5 antagonist, via Pd-mediated cross-coupling of [¹¹C]methyl iodide with a boronic acid ester precursor." Journal of Labelled Compounds and Radiopharmaceuticals, 48(9), 629-634.

  • Pharmacology of Phenylpiperazines (5-HT2C Context): Di Giovanni, G., et al. (2006). "Serotonin–dopamine interaction: electrophysiological evidence." Progress in Brain Research, 172, 45-71. (Contextual grounding for 5-HT2C ligands).

  • Radiolabeling Piperazine Derivatives: López-Rodríguez, M. L., et al. (2002). "Synthesis and Structure-Activity Relationships of New Arylpiperazine Derivatives as 5-HT1A Receptor Ligands." Journal of Medicinal Chemistry, 45(23), 5090–5102.

Sources

Application Notes and Protocols for Preclinical Efficacy Testing of 2-Methyl-1-(3-methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Version: 1.0

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 2-Methyl-1-(3-methylphenyl)piperazine. The piperazine moiety is a privileged scaffold in medicinal chemistry, frequently found in centrally active agents due to its favorable physicochemical properties and ability to interact with key neurotransmitter systems[1]. While specific data on this compound is limited, its structure is analogous to compounds known to modulate monoamine transporters, such as the serotonin (SERT) and dopamine (DAT) transporters[2]. Such compounds often exhibit anxiolytic or antidepressant properties[1][3]. This guide details the scientific rationale for investigating this compound in rodent models of anxiety and depression, and provides validated, step-by-step protocols for the Elevated Plus Maze (EPM) and the Forced Swim Test (FST) to assess its therapeutic potential.

Scientific Rationale and Hypothesized Mechanism of Action

The piperazine ring is a cornerstone in the development of drugs targeting the central nervous system (CNS)[1]. Many derivatives act as high-affinity ligands for dopamine and serotonin transporters, thereby inhibiting the reuptake of these neurotransmitters from the synaptic cleft[2][4]. This action increases the concentration and duration of dopamine and serotonin signaling, a mechanism central to the therapeutic effect of many antidepressant and anxiolytic drugs. For instance, Vilazodone, a piperazine-containing drug, is a potent serotonin reuptake inhibitor and a 5-HT1A receptor partial agonist used to treat major depressive disorder[1].

Given the structure of this compound, we hypothesize that it may function as a monoamine reuptake inhibitor. By blocking SERT and/or DAT, the compound would potentiate serotonergic and/or dopaminergic neurotransmission, which is often dysregulated in mood and anxiety disorders[5]. This proposed mechanism provides a strong basis for evaluating its efficacy in established animal models that are sensitive to such pharmacological interventions.

Caption: Hypothesized mechanism of this compound at a monoaminergic synapse.

Preclinical Efficacy Testing Workflow

A structured, multi-stage approach is recommended to robustly evaluate the efficacy of a novel compound. This workflow ensures that foundational behavioral screening is conducted before proceeding to more resource-intensive studies. Rodent models are the most commonly used for initial preclinical research in anxiety and depression[6][7].

Caption: General experimental workflow for in vivo efficacy screening.

Animal Model Selection and Husbandry

  • Species: Adult male C57BL/6J mice (8-12 weeks old) are recommended due to their widespread use, genetic homogeneity, and well-characterized behavioral responses in these assays[8]. Note that sex differences can impact results, and testing in females should also be considered[7].

  • Husbandry: Animals should be group-housed (3-5 per cage) in a temperature-controlled (22 ± 2°C) and humidity-controlled (50 ± 10%) vivarium on a 12-hour light/dark cycle (lights on at 7:00 AM)[8]. Food and water should be available ad libitum.

  • Ethical Considerations: All procedures must be approved by the institution's Animal Care and Use Committee. The number of animals should be minimized, and procedures should be refined to reduce any potential distress.

Compound Formulation and Dosing

  • Vehicle: A standard vehicle such as 0.9% saline with 5% Tween 80 is recommended to ensure solubility. The vehicle should be administered to the control group to account for any effects of the injection procedure itself.

  • Dose Selection: Acute oral toxicity for piperazine base in mice has an LD50 of approximately 1900-2700 mg/kg[9]. For efficacy studies, significantly lower doses should be used. A starting dose-response study using 1, 5, and 10 mg/kg (administered intraperitoneally or orally) is recommended.

  • Positive Controls: To validate the sensitivity of the assays, appropriate positive controls must be included.

    • For Anxiety (EPM): Diazepam (1-2 mg/kg, i.p.), a benzodiazepine anxiolytic.

    • For Depression (FST): Fluoxetine (10-20 mg/kg, i.p.), a selective serotonin reuptake inhibitor.

  • Administration: Administer the compound, vehicle, or positive control 30-60 minutes prior to behavioral testing to allow for absorption and distribution.

Protocol 1: Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM test is a widely validated paradigm for assessing anxiety-like behavior in rodents. It is based on the conflict between the animal's innate tendency to explore a novel environment and its aversion to open, elevated spaces[8][10]. Anxiolytic compounds typically increase the proportion of time spent and entries made into the open arms.

Apparatus
  • A plus-shaped maze elevated 50-80 cm from the floor[8][11].

  • Two opposing arms (e.g., 25-30 cm long x 5 cm wide) are open, while the other two are enclosed by high walls (e.g., 16 cm)[8].

  • A central platform (5 x 5 cm) connects the four arms.

  • Material should be non-porous and easy to clean (e.g., gray or black plastic).

  • Testing should occur under dim lighting (e.g., 100 lux) to encourage exploration[8].

Step-by-Step Procedure
  • Habituation: Transfer mice to the testing room at least 30-60 minutes before the first trial to acclimate[8].

  • Placement: Gently place the mouse onto the central platform of the maze, facing one of the closed arms[8].

  • Recording: Immediately start a video recording and leave the room. The test duration is typically 5 minutes[12].

  • Observation: An automated tracking system (e.g., EthoVision XT) or a blinded human observer should score the behavior.

  • Removal: At the end of the 5-minute session, gently remove the mouse and return it to its home cage.

  • Cleaning: Thoroughly clean the maze with 70% ethanol or a similar cleaning agent between trials to eliminate olfactory cues[12].

Data Collection and Analysis

The primary measures of anxiolytic-like activity are:

  • Time Spent in Open Arms (%): (Time in open arms / Total time in all arms) x 100.

  • Entries into Open Arms (%): (Entries into open arms / Total entries into all arms) x 100.

Locomotor activity is assessed by the total number of arm entries. A significant increase in open arm time/entries without a change in total entries suggests a specific anxiolytic effect.

Treatment GroupN% Time in Open Arms (Mean ± SEM)% Entries into Open Arms (Mean ± SEM)Total Arm Entries (Mean ± SEM)
Vehicle1015.2 ± 2.118.5 ± 2.525.4 ± 3.0
Diazepam (2 mg/kg)1035.8 ± 3.538.1 ± 3.924.9 ± 2.8
Compound (5 mg/kg)1028.4 ± 3.130.5 ± 3.326.1 ± 3.2
Compound (10 mg/kg)1033.1 ± 3.836.2 ± 4.025.5 ± 2.9
Hypothetical data representing a significant difference from the vehicle group (p < 0.05).

Protocol 2: Forced Swim Test (FST) for Antidepressant Activity

The FST is a widely used screening tool for potential antidepressant drugs. The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually cease active escape attempts and adopt an immobile posture. This immobility is interpreted as a state of behavioral despair[13]. Antidepressant compounds are known to reduce the duration of immobility, increasing active behaviors like swimming or climbing.

Apparatus
  • A transparent glass or plastic cylinder (e.g., 25 cm height x 15 cm diameter)[14].

  • Fill the cylinder with water (24 ± 1°C) to a depth where the mouse cannot touch the bottom with its tail or paws (e.g., 15 cm)[14][15].

  • A video camera for recording the session.

Step-by-Step Procedure
  • Habituation: Acclimate mice to the testing room for at least 60 minutes prior to the test[15].

  • Placement: Gently place the mouse into the water-filled cylinder[16].

  • Recording: The test session is typically 6 minutes long[13]. The first 2 minutes are considered a habituation period and are often excluded from the final analysis[15].

  • Scoring: A blinded observer or automated software scores the final 4 minutes of the test.

  • Removal & Drying: At the end of the 6-minute session, remove the mouse, dry it thoroughly with a towel, and place it in a clean, heated cage for a short period before returning it to its home cage.

  • Water Change: The water should be changed after each animal to maintain temperature and cleanliness[14].

Data Collection and Analysis

The primary behavioral measure is:

  • Immobility Time (seconds): The duration for which the mouse remains floating motionless or makes only small movements necessary to keep its head above water.

A significant decrease in immobility time compared to the vehicle-treated group indicates a potential antidepressant-like effect.

Treatment GroupNImmobility Time (s) in last 4 min (Mean ± SEM)
Vehicle10155.3 ± 12.4
Fluoxetine (20 mg/kg)1085.1 ± 9.8
Compound (5 mg/kg)10120.7 ± 11.5
Compound (10 mg/kg)1092.5 ± 10.2*
Hypothetical data representing a significant difference from the vehicle group (p < 0.05).

References

  • ResearchGate. (n.d.). The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Chemeurope.com. (n.d.). Piperazine. Retrieved from [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • PubMed. (n.d.). MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE. Retrieved from [Link]

  • International Journal of Research & Review. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Retrieved from [Link]

  • PubMed. (2020). Investigations of Piperazine Derivatives as Intestinal Permeation Enhancers in Isolated Rat Intestinal Tissue Mucosae. Retrieved from [Link]

  • JoVE. (2014). The Forced Swim Test as a Model of Depressive-like Behavior. Retrieved from [Link]

  • protocols.io. (2023). Elevated plus maze protocol. Retrieved from [Link]

  • NIH. (n.d.). The Mouse Forced Swim Test. Retrieved from [Link]

  • NIH. (n.d.). A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. Retrieved from [Link]

  • NIH. (n.d.). Animal models of anxiety disorders in rats and mice: some conceptual issues. Retrieved from [Link]

  • NIH. (n.d.). Animal Models of Depression: Molecular Perspectives. Retrieved from [Link]

  • NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. Retrieved from [Link]

  • International Journal of Basic & Clinical Pharmacology. (2022). Animal models of anxiety: a review. Retrieved from [Link]

  • MDPI. (n.d.). Animal Models of Depression: What Can They Teach Us about the Human Disease?. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Anxiety and Depression Tests in Rodents. Retrieved from [Link]

  • Frontiers. (2021). Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology. Retrieved from [Link]

  • European Medicines Agency (EMA). (2002). MRL - Piperazine Summary Report (3). Retrieved from [Link]

  • Bio-protocol. (n.d.). Forced swim test. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Behavioral methods to study anxiety in rodents. Retrieved from [Link]

  • NIH. (n.d.). Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability. Retrieved from [Link]

  • Mouse Metabolic Phenotyping Centers. (2024). Elevated Plus Maze. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2024). Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. Retrieved from [Link]

  • ResearchGate. (2007). Animal models of anxiety in mice. Retrieved from [Link]

  • Wikipedia. (n.d.). Animal models of depression. Retrieved from [Link]

  • ResearchGate. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Retrieved from [Link]

  • ResearchGate. (2023). Elevated plus maze protocol v1. Retrieved from [Link]

  • NIH. (n.d.). Structured evaluation of rodent behavioral tests used in drug discovery research. Retrieved from [Link]

  • King's College London. (2026). New research sheds light on the biological roots of anxiety. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Animal models of depression – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (2022). Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. Retrieved from [Link]

  • NIH. (2008). Elevated Plus Maze for Mice. Retrieved from [Link]

  • PubMed. (2015). Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease. Retrieved from [Link]

  • PubMed. (1969). [Studies on the metabolism of 1-methyl-3-(di(2-thienyl)methylene)piperidine citrate. I.... Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Protocol for Elevated Plus Maze. Retrieved from [Link]

  • NIH. (n.d.). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Retrieved from [Link]/articles/PMC4020930/)

Sources

Application Note: High-Throughput Screening of 2-Methyl-1-(3-methylphenyl)piperazine Analogs for Novel GPCR Modulators

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Therapeutic Potential of Piperazine Scaffolds

The piperazine motif is a cornerstone in medicinal chemistry, renowned for its prevalence in centrally active pharmaceuticals. Its unique stereoelectronic properties allow it to serve as a versatile scaffold, capable of engaging a wide array of biological targets. Analogs of 2-Methyl-1-(3-methylphenyl)piperazine, in particular, represent a chemical space of significant interest for modulating neurotransmitter systems. These compounds share structural similarities with known ligands for dopamine and serotonin transporters, as well as a variety of G-Protein Coupled Receptors (GPCRs).[1][2] GPCRs, being the largest family of cell surface receptors, are implicated in a vast range of physiological processes and pathological conditions, making them highly attractive drug targets.[3]

This application note provides a comprehensive guide to developing and executing a high-throughput screening (HTS) campaign to identify and validate novel modulators of a specific GPCR target from a library of this compound analogs. We will detail a robust, cell-based functional assay measuring intracellular calcium mobilization, a common downstream signaling event for many Gq-coupled GPCRs.[4] The protocols herein are designed to be a self-validating system, incorporating rigorous quality control, hit confirmation, and orthogonal validation steps to ensure the identification of high-quality, tractable hit compounds.

Assay Principle: A Fluorescence-Based Calcium Flux Assay

The primary screening assay leverages a cell line stably expressing a target Gq-coupled GPCR and a fluorescent calcium indicator dye. Upon ligand binding and receptor activation, the Gq protein alpha subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This transient increase in cytosolic Ca2+ is detected by a calcium-sensitive dye (e.g., Fluo-8), resulting in a measurable increase in fluorescence intensity. This method provides a direct functional readout of receptor activation and is highly amenable to HTS formats.[5][6]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR Target GPCR Gq Gq Protein GPCR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ Store (Endoplasmic Reticulum) IP3->Ca_ER Binding Ca_Cytosol [Ca2+]i ↑ Ca_ER->Ca_Cytosol Release Fluo8 Fluo-8 Dye Ca_Cytosol->Fluo8 Binding Fluorescence Fluorescence Signal Fluo8->Fluorescence Emission Ligand Piperazine Analog Ligand->GPCR Binding

Caption: Gq-coupled GPCR signaling cascade leading to a fluorescent signal.

I. Assay Development and Miniaturization

The successful execution of an HTS campaign is predicated on a robust and reliable assay. The initial phase involves optimizing assay conditions in a standard 96-well format before miniaturizing to a 384-well format suitable for automated screening.[7]

Protocol 1: Cell Seeding and Dye Loading Optimization
  • Cell Line: Utilize a CHO-K1 or HEK293 cell line stably expressing the target GPCR.

  • Cell Culture: Culture cells in appropriate media (e.g., F-12K for CHO-K1) supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Seeding Density Optimization: Plate cells in a 96-well, clear-bottom, black-walled plate at varying densities (e.g., 5,000 to 50,000 cells/well). Incubate for 24 hours.

  • Dye Loading: Prepare a 2X working solution of a calcium-sensitive dye (e.g., Fluo-8 NW) in assay buffer (e.g., HBSS with 20 mM HEPES).

  • Incubation: Remove cell culture media and add 100 µL of the 2X dye solution to each well. Incubate at 37°C for 30 minutes, then at room temperature for 15 minutes.

  • Signal Window Determination: Add a known agonist for the target GPCR at its EC100 concentration to positive control wells. Add assay buffer to negative control wells.

  • Fluorescence Reading: Measure fluorescence intensity using a plate reader (e.g., FlexStation 3) with appropriate excitation/emission wavelengths (e.g., 490 nm/525 nm for Fluo-8).

  • Data Analysis: Calculate the Signal-to-Background (S/B) ratio and Z'-factor to determine the optimal cell density that provides a robust assay window. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay for HTS.[8]

Table 1: Example Optimization Data

Cell Density (cells/well)Mean Positive Control Signal (RFU)Mean Negative Control Signal (RFU)S/B RatioZ'-Factor
5,00015,0002,0007.50.45
10,00035,0002,50014.00.68
20,00060,0003,00020.00.75
40,00065,0004,50014.40.62

Based on this data, 20,000 cells/well would be selected for the 96-well format and then scaled down for the 384-well format.

II. High-Throughput Screening Workflow

The HTS process involves the automated testing of a large library of compounds to identify "hits" that modulate the target's activity.[9]

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Hit Selection Lib_Prep Compound Library Plating (384-well) Compound_Add Automated Compound Addition (10 µM final) Lib_Prep->Compound_Add Cell_Plate Cell Plating (20k cells/well) Dye_Load Calcium Dye Loading Cell_Plate->Dye_Load Dye_Load->Compound_Add Fluo_Read Fluorescence Reading (Plate Reader) Compound_Add->Fluo_Read Data_Norm Data Normalization (% Activation) Fluo_Read->Data_Norm Hit_ID Hit Identification (>3 SD from mean) Data_Norm->Hit_ID Hit_Pick Hit Cherry-Picking Hit_ID->Hit_Pick

Caption: Automated HTS workflow from compound plating to hit identification.

Protocol 2: Primary HTS Campaign
  • Compound Library Preparation: The this compound analog library is formatted in 384-well plates at a stock concentration of 10 mM in 100% DMSO.

  • Assay Plate Preparation:

    • Seed the GPCR-expressing cells into 384-well, clear-bottom, black-walled plates at the optimized density (e.g., 5,000 cells/well in 20 µL media). Incubate for 24 hours.

    • Load cells with 20 µL of 2X calcium indicator dye solution and incubate as optimized.

  • Compound Transfer: Using an automated liquid handler (e.g., Echo acoustic dispenser or pin tool), transfer a small volume of compound from the library plate to the assay plate to achieve a final screening concentration of 10 µM.

  • Controls: Each plate must contain:

    • Negative Controls: Wells with cells and DMSO vehicle only (n=32).

    • Positive Controls: Wells with cells and a known agonist at EC100 (n=32).

  • Signal Detection: Immediately after compound addition, read the plate on a kinetic plate reader, measuring fluorescence every 1.5 seconds for 90 seconds.

  • Data Analysis:

    • Calculate the percent activation for each compound relative to the plate controls: % Activation = [(Signal_Compound - Mean_Negative) / (Mean_Positive - Mean_Negative)] * 100

    • A "hit" is defined as a compound that produces a percent activation greater than three standard deviations above the mean of the sample field.

III. Hit Confirmation and Validation

A critical step to eliminate false positives and confirm the activity of primary hits.[5][10] This involves re-testing the hits and performing dose-response analysis.

Protocol 3: Hit Confirmation and Dose-Response
  • Cherry-Picking: Primary hits are "cherry-picked" from the master library plates into a new 384-well plate.

  • Re-testing: The cherry-picked compounds are re-tested in the primary assay in triplicate at the initial screening concentration (10 µM). Only compounds that show consistent activity proceed.

  • Dose-Response Curves: Confirmed hits are tested in an 8-point, 1:3 serial dilution (e.g., from 30 µM to 13.7 nM).

  • Data Analysis: The dose-response data is plotted using a non-linear regression model (four-parameter logistic equation) to determine the EC50 (potency) and maximal efficacy for each confirmed hit.

Table 2: Example Hit Confirmation and Potency Data

Compound IDPrimary Screen (% Activation)Confirmed Hit? (Yes/No)EC50 (nM)Max Efficacy (%)
HTS-00185.2Yes15092
HTS-00278.9Yes45085
HTS-00381.5No (inactive on re-test)N/AN/A
HTS-00492.1Yes7598

IV. Orthogonal and Counter-Screening

To ensure that the observed activity is specific to the target GPCR and not an artifact of the assay technology, orthogonal assays and counter-screens are essential.[11][12]

Protocol 4: Orthogonal Assay (cAMP Measurement for Gs/Gi Coupling)
  • Rationale: If the piperazine analogs are suspected to have promiscuous activity, or if the target GPCR is known to couple to multiple G-protein pathways, an orthogonal assay is crucial. For a target that might couple to Gs or Gi, measuring changes in cyclic AMP (cAMP) provides an independent validation of activity.

  • Methodology: Utilize a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based cAMP assay kit (e.g., LANCE Ultra cAMP from PerkinElmer).

  • Procedure:

    • Seed GPCR-expressing cells in a 384-well white plate.

    • Incubate cells with the confirmed hit compounds at various concentrations.

    • If testing for Gi coupling (inhibition of cAMP), stimulate cells with forskolin.

    • Lyse the cells and add the TR-FRET detection reagents (Eu-labeled anti-cAMP antibody and a dye-labeled cAMP analog).

    • Read the plate on a TR-FRET enabled plate reader. A decrease in the FRET signal indicates an increase in cellular cAMP (Gs activation), while a rescue of the forskolin-induced signal indicates a decrease in cAMP (Gi activation).

Protocol 5: Counter-Screen (Parental Cell Line)
  • Rationale: To eliminate compounds that cause calcium flux through non-specific mechanisms (e.g., by directly interacting with the cell membrane or ion channels), hits should be tested against the parental cell line that does not express the target GPCR.

  • Procedure: Repeat the primary calcium flux assay (Protocol 2) using the parental CHO-K1 or HEK293 cell line.

  • Interpretation: Compounds that show activity in the parental cell line are considered non-specific and are deprioritized.

V. Data Triage and Hit Prioritization

The final step involves integrating all data to select the most promising hits for further medicinal chemistry efforts.

Hit_Triage_Funnel Primary_Screen Primary HTS (~50,000 Analogs) Hit_Confirmation Hit Confirmation & Dose-Response (~500 Hits) Primary_Screen->Hit_Confirmation ~1% Hit Rate Orthogonal_Assay Orthogonal & Counter-Screens (~50 Confirmed Hits) Hit_Confirmation->Orthogonal_Assay ~10% Confirmation Rate Validated_Hits Validated Hits for MedChem (~5-10 Hit Series) Orthogonal_Assay->Validated_Hits High-Quality Hits

Caption: Hit triage funnel from primary screen to validated leads.

Prioritization Criteria:

  • Potency: Lower EC50 values are generally preferred.

  • Efficacy: High maximal activation is desirable for agonists.

  • Specificity: No activity in the parental cell line counter-screen.

  • Confirmed Mechanism: Activity is confirmed in the orthogonal assay, if applicable.

  • Structure-Activity Relationship (SAR): Preliminary SAR can be established by grouping active compounds by structural similarity.[10]

  • Chemical Tractability: The chemical scaffold should be amenable to synthetic modification for lead optimization.

Conclusion

This application note outlines a comprehensive and robust strategy for the high-throughput screening of this compound analogs against a target GPCR. By employing a validated, multi-step process encompassing primary screening, hit confirmation, dose-response analysis, and orthogonal counter-screening, researchers can confidently identify specific and potent modulators. This structured approach minimizes the risk of pursuing false positives and provides a solid foundation for subsequent hit-to-lead and lead optimization campaigns, ultimately accelerating the drug discovery process.

References

  • Vipergen. High Throughput Screening - Pioneer in Fast Drug Discovery. [Link]

  • Celtarys. High-Throughput Screening of GPCRs for Drug Discovery. [Link]

  • Inglese, J., et al. (2006). High-throughput screening assays for the identification of chemical probes.
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  • Technology Networks. High-Throughput Screening. [Link]

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  • Leung, C. H., et al. (2009). A high throughput drug screen based on fluorescence resonance energy transfer (FRET) for anticancer activity of compounds from herbal medicine. British Journal of Pharmacology.
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  • Axcelead. (2022). Identify Promising Novel Leads: Integrated HTS platform powered by computational chemistry and AI/ML. [Link]

  • Ferguson, A. M., et al. (2020). High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. ACS Chemical Biology.
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  • Yasgar, A., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry.
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  • Eglen, R. M. (2005). An Overview of High Throughput Screening at G Protein Coupled Receptors. Frontiers in Drug Design and Discovery.
  • Zhang, J. H., et al. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening.
  • Gonzalez, J. E., & Maher, M. P. (2002). Cellular fluorescence-based assays for screening ion channels. Receptors and Channels.
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  • G. Wang, et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Molecular Pharmacology.
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  • Laggner, C., et al. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology.
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  • Mayr, L. M., & Fuerst, P. (2008). The future of high-throughput screening. Journal of Biomolecular Screening.
  • Vasile, S., et al. (2017). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Assay and Drug Development Technologies.
  • Chen, Z., et al. (2012). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry.
  • Culpan, M. B., et al. (2012).
  • Scorah, J., et al. (2014). TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors. Journal of Biomolecular Screening.
  • Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs.
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  • Zhang, X. D., et al. (2006). Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. Journal of Biomolecular Screening.
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Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methyl-1-(3-methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Methyl-1-(3-methylphenyl)piperazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in established chemical principles and field-proven insights. Our goal is to provide you with the expertise to anticipate and resolve common purification challenges, ensuring the integrity of your research and development efforts.

Introduction to Purification Challenges

This compound is a disubstituted piperazine derivative with applications in pharmaceutical research. The primary challenges in its purification stem from the potential for the formation of closely related structural isomers and other byproducts during synthesis. The key to successful purification lies in understanding the physicochemical properties of the target molecule and its potential impurities, and selecting the appropriate separation techniques to achieve the desired level of purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My initial purity analysis (GC-MS) of the crude product shows multiple peaks with similar mass-to-charge ratios. What are the likely impurities?

A1: The presence of multiple peaks with similar m/z ratios strongly suggests the formation of structural isomers during synthesis. The most common impurities to anticipate are:

  • Positional Isomers: 2-Methyl-1-(2-methylphenyl)piperazine and 2-Methyl-1-(4-methylphenyl)piperazine. These isomers have the same molecular weight and will exhibit very similar fragmentation patterns in mass spectrometry, making them difficult to distinguish by MS alone. Their retention times in gas chromatography (GC) will likely be very close, requiring an optimized GC method for separation.[1][2][3][4]

  • Unreacted Starting Materials: Depending on the synthetic route, you may have residual 2-methylpiperazine or 3-bromotoluene (or a related m-tolyl precursor).

  • Over-alkylation/Arylation Products: If the reaction conditions are not carefully controlled, you might form 1,4-bis(3-methylphenyl)-2-methylpiperazine.

  • Byproducts from Side Reactions: Synthesis of piperazine derivatives can sometimes lead to the formation of pyrazines or other heterocyclic compounds.[5]

Expert Insight: Differentiating positional isomers is a common challenge. A high-resolution GC column and a carefully controlled temperature gradient are crucial for achieving baseline separation.[1][2][3]

Q2: I'm struggling to remove the positional isomers. What purification strategies are most effective?

A2: Separating positional isomers requires techniques that can exploit subtle differences in their physical and chemical properties. Here are the recommended approaches in order of increasing resolving power:

  • Fractional Distillation under Reduced Pressure: Given the high boiling point of this compound (estimated around 315.8°C at atmospheric pressure), vacuum distillation is necessary to prevent thermal decomposition.[6][7] While positional isomers will have very close boiling points, a carefully packed fractional distillation column can sometimes provide sufficient separation. This method is most effective for removing impurities with a more significant difference in volatility.

  • Crystallization/Salt Formation: This is often the most effective method for purifying piperazine derivatives.[5] The principle relies on the differential solubility of the free base or its salt in a given solvent system.

    • Strategy: Convert the crude mixture of isomers into a salt (e.g., hydrochloride, acetate, or tartrate). The subtle differences in the crystal lattice energies of the isomeric salts can lead to significant differences in their solubility, allowing for the selective crystallization of the desired isomer. The purified salt can then be neutralized to recover the pure free base.

    • Protocol Insight: A common approach for piperazine purification involves dissolving the crude material in a suitable solvent like acetone and adding an acid, such as glacial acetic acid, to precipitate the diacetate salt.[5]

  • Column Chromatography: For laboratory-scale purifications where high purity is essential, silica gel column chromatography is a powerful tool.

    • Solvent System Selection: Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or isopropanol. The optimal solvent system will need to be determined empirically using thin-layer chromatography (TLC). A typical starting point for piperazine derivatives could be a gradient of 0-10% methanol in dichloromethane.

Experimental Protocols

Protocol 1: Purification by Salt Formation and Recrystallization

This protocol is based on the general principle of purifying piperazines via their crystalline salts.[5]

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable organic solvent. Acetone or isopropanol are good starting points.

  • Acidification: Slowly add a solution of an appropriate acid (e.g., hydrochloric acid in isopropanol, or glacial acetic acid) dropwise while stirring. Monitor the pH to ensure the formation of the desired salt (typically a slight excess of acid is used).

  • Crystallization: Cool the solution slowly to room temperature, and then in an ice bath to induce crystallization. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

  • Recrystallization (if necessary): For higher purity, dissolve the crystals in a minimal amount of hot solvent and allow them to recrystallize as the solution cools.

  • Liberation of the Free Base: Dissolve the purified salt in water and basify the solution with a suitable base (e.g., 2M NaOH) to a pH >12.

  • Extraction: Extract the aqueous solution with an organic solvent like dichloromethane or ethyl acetate.

  • Drying and Evaporation: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.

Parameter Recommendation Rationale
Salt Form Hydrochloride or AcetateOften forms well-defined, crystalline solids.
Crystallization Solvent Isopropanol, Ethanol, AcetoneProvides a good balance of solubility for the crude material and insolubility for the purified salt.
Recrystallization Solvent Methanol/Water, Ethanol/HexaneA binary solvent system can be fine-tuned to achieve optimal solubility and crystal growth.[8]
Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent (e.g., dichloromethane), adding the silica, and then evaporating the solvent.

  • Column Packing: Pack a chromatography column with silica gel using a suitable eluent (e.g., hexane/ethyl acetate mixture).

  • Loading: Carefully load the dried silica-adsorbed crude product onto the top of the column.

  • Elution: Begin elution with a low-polarity solvent system and gradually increase the polarity. Collect fractions and monitor their composition by TLC.

  • Fraction Pooling and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for the separation of moderately polar organic compounds.
Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/Methanol gradientAllows for the fine-tuning of polarity to achieve separation of closely related isomers.
Monitoring TLC with UV visualization and/or a potassium permanganate stainProvides rapid feedback on the separation efficiency.

Visualizations

Logical Workflow for Purification Strategy Selection

Purification_Strategy Purification Strategy for this compound start Crude Product purity_check Purity Analysis (GC-MS/HPLC) start->purity_check isomers_present Positional Isomers Detected? purity_check->isomers_present distillation Fractional Vacuum Distillation isomers_present->distillation No (other volatile impurities) salt_formation Salt Formation & Recrystallization isomers_present->salt_formation Yes final_product Pure Product (>99%) distillation->final_product Purity sufficient chromatography Column Chromatography chromatography->final_product salt_formation->chromatography Purity still insufficient salt_formation->final_product Purity sufficient

Caption: Decision workflow for selecting a purification method.

Troubleshooting Common Purification Issues

Troubleshooting_Purification Troubleshooting Common Purification Issues issue1 Issue: Oily Product After Crystallization Product oils out instead of crystallizing. solution1 Potential Causes & Solutions Solvent is too non-polar: Add a more polar co-solvent. Cooling too rapid: Allow for slow cooling. Impurity concentration is too high: Attempt pre-purification (e.g., distillation). issue1->solution1 issue2 Issue: Poor Separation in Chromatography Isomers co-elute. solution2 Potential Causes & Solutions Solvent system is too polar: Decrease the polarity of the eluent. Column is overloaded: Use a larger column or less sample. Insufficient resolution: Use a finer mesh silica gel or a longer column. issue2->solution2 issue3 Issue: Low Recovery After Purification Significant loss of product. solution3 Potential Causes & Solutions Product is too soluble in crystallization solvent: Use a less polar solvent. Multiple extractions needed: Perform at least 3-5 extractions from the aqueous layer. Product is volatile: Use lower temperatures during solvent evaporation. issue3->solution3

Caption: Troubleshooting guide for common purification problems.

References

  • Dandala, R., et al. (2006). A process for preparing 1-methyl-3-phenylpiperazine. WIPO Patent WO20041069A1.
  • Harfenist, M. (1959). Method for preparing 1-methylpiperazine. U.S. Patent 2,905,673.
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  • DeRuiter, J., et al. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Forensic Science International, 288, 123-132. Retrieved from [Link]

  • Kavala, V., et al. (2019). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 24(18), 3323. Retrieved from [Link]

  • Anandan, S., et al. (2002). Synthesis of 2-methylpiperazine by photocatalytic reaction in a non-aqueous suspension of semiconductor–zeolite. Journal of Photochemistry and Photobiology A: Chemistry, 146(3), 157-161. Retrieved from [Link]

  • CN104230850A. (2014). Separation method of piperazine. Google Patents.
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  • Martin, W. B. (1959). Purification of piperazine. U.S. Patent 2,919,275.
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  • Stede, M., et al. (1989). Preparation of n-methylpiperazine. U.S. Patent 4,845,218.
  • Al-Otaibi, F. A., et al. (2020). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. Molecules, 25(11), 2589. Retrieved from [Link]

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  • Pellicciari, R., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5824. Retrieved from [Link]

  • Boumrah, Y., et al. (2015). Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material. Journal of Pharmaceutical and Biomedical Analysis, 107, 347-355. Retrieved from [Link]

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  • Muszalska, I., et al. (2007). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 64(2), 115-121. Retrieved from [Link]

  • Close, J. F. (1964). Methylation of piperazines. U.S. Patent 3,159,633.
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  • Anderson, M., et al. (2012). Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (Dasatinib). Journal of Medicinal Chemistry, 55(1), 10-22. Retrieved from [Link]

  • Kuleya, C., et al. (2015). The synthesis, analysis and characterisation of piperazine based drugs. Anglia Ruskin Research Online (ARRO) - Figshare. Retrieved from [Link]

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  • Muszalska, I., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 64(2), 115-121. Retrieved from [Link]

  • ResearchGate. (n.d.). shows that replacement of solvent for recrystallization does not change... [Image]. Retrieved from [Link]

  • Koroleva, E. V., et al. (2015). Synthesis of new amides of the N-methylpiperazine series. Russian Journal of Organic Chemistry, 51(1), 114-121. Retrieved from [Link]

  • DeRuiter, J., et al. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Forensic Science International, 288, 123-132. Retrieved from [Link]

  • Kuleya, C., et al. (2014). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 6(1), 156-163. Retrieved from [Link]

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Chromatography Technical Support Center: Piperazine Isomer Separation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chromatography Support Hub. Current Topic: Troubleshooting Piperazine Derivatives & Isomers Support Tier: Senior Application Scientist Level

The "Piperazine Challenge"

Piperazine (


) presents a "perfect storm" for chromatographers:
  • High Polarity: It resists retention on standard C18 columns (often eluting at the void volume,

    
    ).
    
  • Strong Basicity: With pKa values near 5.3 and 9.7, it exists as a di-cation at neutral pH, leading to severe secondary interactions with residual silanols (peak tailing).

  • Isomeric Complexity: Differentiating positional isomers (regioisomers) or enantiomers requires specific steric and electronic selectivity often absent in alkyl-bonded phases.

  • Poor UV Absorbance: The lack of a chromophore makes standard UV detection (254 nm) ineffective.

This guide is structured to troubleshoot these specific failure modes.

Module 1: Retention & Peak Shape (The "Tailing" Problem)

User Query: "My piperazine peak is eluting at the void volume with severe tailing (As > 2.0). I am using a standard C18 column at pH 3."

Root Cause Analysis

At pH 3, piperazine is fully protonated. Standard silica-based C18 columns have residual silanols (


) that act as cation-exchange sites. The positively charged piperazine binds irreversibly to these sites, causing tailing. Furthermore, the high polarity prevents hydrophobic interaction with the C18 ligand, causing poor retention.
Solution Protocol: High pH Reversed-Phase

Mechanism: Raising the pH above the pKa (to pH ~10-11) deprotonates the piperazine, rendering it neutral. This eliminates silanol repulsion/attraction and activates hydrophobic retention on the C18 chain [1].

Recommended Workflow:

  • Column Selection: MUST use a hybrid-particle column (e.g., Ethylene-Bridged Hybrid - BEH) or a high-pH stable polymer-coated silica. Standard silica dissolves at pH > 8.

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.5 with Ammonium Hydroxide).

    • B: Acetonitrile.[1][2][3]

  • Gradient: 5% B to 95% B.

Alternative: HILIC Mode (Hydrophilic Interaction Liquid Chromatography) If High pH RP fails, switch to HILIC.

  • Column: Silica or Amide phase.

  • Mobile Phase: High organic (90% ACN) with 10-50 mM Ammonium Formate (pH 3.0).

  • Mechanism: Retains polar amines via water-layer partitioning and ionic interaction [2].

Module 2: Regioisomer Separation (Positional Isomers)

User Query: "I cannot separate 1,2-dimethylpiperazine from 1,3-dimethylpiperazine. They co-elute on C18."

Root Cause Analysis

Positional isomers often have identical hydrophobicity (


), making C18 (which separates based on hydrophobicity) blind to the difference. You need a phase that discriminates based on shape (sterics)  and electronic density .
Solution Protocol: Fluorinated Phases (PFP)

Mechanism: Pentafluorophenyl (PFP) phases offer


-

interactions and strong dipole moments. The electron-deficient fluorine ring interacts specifically with the amine lone pairs and the spatial arrangement of the piperazine substituents [3].

Comparison of Selectivity:

ParameterC18 (Alkyl)PFP (Fluorinated)
Primary Interaction Hydrophobic

-

, Dipole-Dipole, H-Bonding
Shape Selectivity LowHigh (Rigid ligand)
Regioisomer Resolution PoorExcellent
Mobile Phase Water/MeOH or ACNWater/MeOH (MeOH promotes

-interaction)

Experimental Setup:

  • Column: PFP (Pentafluorophenyl) Core-Shell, 2.6 µm.

  • Mobile Phase: Water/Methanol (MeOH is preferred over ACN for PFP phases to maximize

    
    -
    
    
    
    selectivity).
  • Additive: 0.1% Formic Acid (keeps basic nitrogens consistent).

Module 3: Chiral Separation (Enantiomers)

User Query: "I need to separate the (R)- and (S)- enantiomers of a piperazine derivative. Which column should I choose?"

Root Cause Analysis

Enantiomers have identical physical properties in achiral environments. Separation requires a chiral selector that forms transient diastereomeric complexes.

Solution Protocol: Polysaccharide Screening

Mechanism: Amylose and Cellulose carbamates form helical cavities. The piperazine fits into these cavities, interacting via Hydrogen Bonding and Steric inclusion.

The "Magic" Additive: For basic amines like piperazine, you MUST add a basic modifier (0.1% Diethylamine - DEA) to the mobile phase. This blocks non-specific binding sites on the silica support, sharpening peaks [4].

Screening Workflow (The "Golden Four"):

PriorityPhase ChemistryTrade Name Examples
1 Amylose tris(3,5-dimethylphenylcarbamate)AD, IA, Lux Amylose-1
2 Cellulose tris(3,5-dimethylphenylcarbamate)OD, IB, Lux Cellulose-1
3 Cellulose tris(3,5-dichlorophenylcarbamate)IC, Lux Cellulose-2
4 Amylose tris(5-chloro-2-methylphenylcarbamate)IG, Lux Amylose-3

Method Development Decision Tree:

ChiralStrategy Start Start: Piperazine Enantiomers Solubility Check Solubility Start->Solubility ModeSelect Select Mode Solubility->ModeSelect NP Normal Phase (Hexane/IPA + 0.1% DEA) ModeSelect->NP Standard RP Reversed Phase (Water/ACN/NH4HCO3) ModeSelect->RP If MS Required SFC SFC (CO2/MeOH + DEA) ModeSelect->SFC High Throughput Screen Screening NP->Screen Screen AD/OD/IC/IG RP->Screen SFC->Screen Success Rs > 1.5? Screen->Success Optimize Switch Modifier (EtOH vs IPA) or Temperature Success->Optimize No Finalize Finalize Success->Finalize Yes Optimize->Screen

Caption: Figure 1. Chiral Method Development Strategy for Basic Amines. Note the critical inclusion of DEA in Normal Phase and SFC modes.

Module 4: Detection & Sensitivity

User Query: "I have good separation, but I can't see the peaks at 254 nm."

Root Cause Analysis

Piperazine lacks a conjugated


-system (chromophore) required for UV detection, unless it is derivatized with an aromatic group (e.g., Benzylpiperazine).
Solutions:
  • Low UV: Set detector to 200-210 nm . Warning: Requires high-purity solvents to avoid baseline noise.

  • Universal Detection: Use ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol Detection). These detect any non-volatile analyte regardless of optical properties [5].

  • Derivatization (Pre-column): React with Dansyl Chloride or FMOC-Cl .

    • Benefit: Adds strong UV/Fluorescence signal.

    • Benefit: Increases hydrophobicity, making RP separation easier.

Summary of Troubleshooting Actions
SymptomProbable CauseCorrective Action
Peak Tailing (As > 1.5) Silanol interactionsIncrease pH to >10 (Hybrid column) OR add 0.1% TEA/DEA.
Early Elution (

)
High polaritySwitch to HILIC mode or derivatize to increase hydrophobicity.
Co-elution of Isomers Lack of steric selectivitySwitch from C18 to PFP (Regio) or Polysaccharide (Chiral).
No Signal Lack of chromophoreUse CAD/ELSD or derivatize with Dansyl Chloride.
References
  • Waters Corporation. (2025). Strategies for Separating Basic Compounds in Reversed-Phase LC. Retrieved from

  • Merck Millipore. (2025). Polar Hydrophilic Compounds in Pharmaceutical Analysis (ZIC-HILIC). Retrieved from

  • Phenomenex. (2025).[2][4] Selectivity of PFP Phases for Regioisomer Separation. Retrieved from

  • Daicel Chiral Technologies. (2025). Chiral Separation Strategies for Basic Compounds. Retrieved from

  • Agilent Technologies. (2025). Detection of Non-Chromophoric Compounds using ELSD.[2] Retrieved from

Sources

Technical Support Center: Stability Optimization for 2-Methyl-1-(3-methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 2-Methyl-1-(3-methylphenyl)piperazine . It is structured to address stability challenges directly, providing mechanistic insights and actionable protocols.

Compound ID: this compound (2-Me-mMPP) Chemical Class: Arylpiperazine / Secondary Amine Critical Issue: Rapid degradation in solution due to oxidative instability and carbamate formation.

Part 1: The Stability Crisis (Mechanistic Insights)

To stabilize this compound, you must understand the three primary forces driving its degradation in solution. As a secondary amine attached to an electron-rich aromatic ring, 2-Me-mMPP is chemically "hungry" for electrophiles and oxidants.

The "CO₂ Trap" (Carbamate Formation)

Piperazine derivatives are potent CO₂ scrubbers. The secondary amine at the N4 position reacts reversibly with atmospheric carbon dioxide to form carbamic acid, which often precipitates as a carbamate salt.

  • Symptom: Clear solutions turning cloudy or "ghost peaks" appearing in HPLC chromatograms.

  • Mechanism:

    
    
    
Oxidative Dehydrogenation

The nitrogen atoms possess lone pairs susceptible to radical attack. While the 2-methyl group provides some steric protection to N1, the N4 secondary amine is vulnerable to forming N-oxides or undergoing oxidative ring opening, especially under light exposure.

  • Symptom: Solution yellowing or browning over time.

Surface Adsorption

As a lipophilic base, the free base form of 2-Me-mMPP adheres aggressively to borosilicate glass and certain plastics (polystyrene), leading to significant concentration losses in dilute solutions (<10 µM).

Part 2: Troubleshooting Guide (Q&A Format)

Issue 1: "My stock solution turned yellow after 24 hours at room temperature."

Diagnosis: Oxidative degradation accelerated by light and heat. Corrective Action:

  • Discard the compromised solution; oxidation products are difficult to reverse.

  • Protocol Change: Prepare the next batch using degassed solvents (sparged with Helium or Nitrogen for 10 mins).

  • Storage: Store in amber glass vials to block UV light.

  • Additive: If compatible with your assay, add 0.1% Ascorbic Acid or Sodium Metabisulfite as a sacrificial antioxidant.

Issue 2: "I see a white precipitate or unexpected early-eluting peaks in LC-MS."

Diagnosis: Formation of insoluble carbamates due to CO₂ absorption. Corrective Action:

  • Headspace Purge: Immediately purge the vial headspace with Argon or Nitrogen after every use.

  • Solvent Switch: Avoid basic aqueous buffers. Acidify the solution slightly (0.1% Formic Acid) to protonate the amine. Protonated amines (

    
    ) cannot react with CO₂.
    
Issue 3: "My standard curve is non-linear at low concentrations."

Diagnosis: Adsorption loss to the container walls. Corrective Action:

  • Material Change: Switch from standard glass to Silanized Glass or Polypropylene (PP) vials.

  • Carrier Protein: For biological assays, include 0.1% BSA (Bovine Serum Albumin) to coat the surface sites.

  • Solvent Modification: Ensure the organic content (MeOH/Acetonitrile) is at least 20% to keep the compound solvated.

Part 3: The "Gold Standard" Preparation Protocol

Objective: Create a stable 10 mM stock solution.

Materials:

  • This compound (Solid/Oil)

  • Solvent: Anhydrous DMSO or Methanol (HPLC Grade)

  • Container: Amber silanized glass vial with PTFE-lined cap

  • Gas: Nitrogen or Argon stream

Workflow:

  • Environment Control: Work under low light. If possible, weigh the compound inside a glove box or under a nitrogen funnel.

  • Solvent Prep: Sparge the DMSO/Methanol with nitrogen for 5–10 minutes to remove dissolved oxygen and CO₂.

  • Dissolution: Dissolve the compound to reach 10 mM. Vortex for 30 seconds.

  • Acidification (Critical Step): If the downstream application allows, add 1 molar equivalent of HCl (from a concentrated stock) or dilute with 0.1% Formic Acid. Converting the free base to a salt dramatically halts oxidation and CO₂ reaction.

  • Aliquot & Seal: Divide into single-use aliquots (e.g., 100 µL).

  • Blanketing: Gently blow a stream of Argon into the vial headspace for 5 seconds before screwing on the cap.

  • Cryopreservation: Flash freeze in liquid nitrogen (optional) and store at -80°C (ideal) or -20°C (acceptable).

Part 4: Visualization of Degradation Pathways

The following diagram illustrates the chemical fate of this compound if left unprotected.

StabilityPathways Compound 2-Methyl-1-(3-methylphenyl) piperazine (Active Species) Carbamate Piperazine Carbamate (Precipitate/Ghost Peak) Compound->Carbamate  Nucleophilic Attack (Basic pH) N_Oxide N-Oxide / Hydroxylamine (Yellow Discoloration) Compound->N_Oxide  Radical Oxidation (Light/Heat) Protonated Salt Form (HCl) (STABLE) Compound->Protonated  Acidification (Blocks Lone Pair) CO2 Atmospheric CO2 CO2->Carbamate Oxygen Dissolved O2 / UV Oxygen->N_Oxide

Caption: Degradation logic flow. Acidification (Green path) is the only route that effectively blocks both Oxidation (Red) and Carbamate formation (Yellow).

Part 5: Reference Data & FAQs

Solvent Compatibility Matrix
SolventStability RatingNotes
DMSO (Anhydrous) Excellent Best for stock solutions. Low O₂ solubility compared to water.
Methanol Good Good solubility, but absorbs water/CO₂ over time. Store at -20°C.
Water (Neutral pH) Poor High risk of CO₂ absorption and oxidation.
Water (Acidic, 0.1% FA) Good Protonation stabilizes the amine.
Acetone/Ketones Do Not Use Reacts with amines to form enamines/imines (Schiff bases).
Frequently Asked Questions

Q: Can I store the solution at 4°C? A: Only for less than 48 hours. Phenylpiperazines have shown detectable degradation after 1 week at 4°C. Long-term storage requires -20°C or lower [1].

Q: Why is my LC-MS signal dropping despite no visible precipitation? A: This is likely adsorption. If your concentration is <1 µM, up to 40% of the compound can be lost to the glass walls. Use silanized vials or add a carrier solvent like acetonitrile [2].

Q: Is the "2-methyl" derivative more stable than standard phenylpiperazine? A: While the methyl group sterically hinders the N1 position, the N4 secondary amine remains highly reactive. Do not assume the methyl group confers total stability against environmental factors [3].

References

  • Stability of Synthetic Piperazines in Human Whole Blood. Source: National Institutes of Health (NIH) / PubMed Key Finding: Phenylpiperazines are significantly less stable than benzylpiperazines, showing degradation at room temperature and 4°C.

  • Packaging - How to store highly sensitive drugs? Source: A3P Association Key Finding: Adsorption of active pharmaceutical ingredients (APIs) to glass surfaces leads to loss of active compound; functional coatings or silanization are recommended.

  • Thermal degradation of piperazine and its structural analogs. Source: ResearchGate Key Finding: Methyl substitution on the piperazine ring can actually increase degradation rates under thermal stress compared to unsubstituted piperazine.

Technical Support Center: Method Refinement for Detecting 2-Methyl-1-(3-methylphenyl)piperazine Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical method refinement of 2-Methyl-1-(3-methylphenyl)piperazine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for the successful detection and quantification of these compounds. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are built on a foundation of scientific integrity and logical design.

Introduction: Understanding the Metabolic Landscape

This compound is a synthetic compound with potential pharmacological activity. Like many xenobiotics, it undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 (CYP) enzyme system, followed by phase II conjugation reactions such as glucuronidation and sulfation.[1] Understanding these metabolic pathways is critical for designing robust analytical methods to detect and quantify the resulting metabolites in biological matrices.

The primary metabolic transformations anticipated for this compound include:

  • Oxidative Metabolism (Phase I):

    • Hydroxylation: Addition of hydroxyl groups to the aromatic ring or the methyl groups.

    • N-dealkylation: Removal of the methyl group from the piperazine ring.

    • Ring opening: Cleavage of the piperazine ring.

  • Conjugation (Phase II):

    • Glucuronidation: Attachment of glucuronic acid to hydroxylated metabolites.

    • Sulfation: Addition of a sulfate group to hydroxylated metabolites.

A clear understanding of these potential metabolic routes is the first step in developing a successful detection method.

Visualizing the Metabolic Pathway

Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent This compound Hydroxylated Hydroxylated Metabolites Parent->Hydroxylated Hydroxylation N_dealkylated N-dealkylated Metabolite Parent->N_dealkylated N-dealkylation Ring_opened Ring-opened Metabolites Parent->Ring_opened Ring Opening Glucuronide Glucuronide Conjugates Hydroxylated->Glucuronide Glucuronidation Sulfate Sulfate Conjugates Hydroxylated->Sulfate Sulfation

Caption: Predicted metabolic pathway of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for detecting this compound and its metabolites?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.[2][3] Its high sensitivity and specificity allow for the detection and quantification of low-level metabolites in complex biological matrices like plasma and urine.[4][5] While gas chromatography-mass spectrometry (GC-MS) can also be used, it often requires derivatization of the analytes to improve their volatility and thermal stability.[4]

Q2: What are the key considerations for sample preparation when analyzing these metabolites?

A2: The choice of sample preparation technique is crucial for removing interferences and concentrating the analytes. The most common and effective methods include:

  • Protein Precipitation (PPT): A simple and rapid method for plasma samples, where a solvent like acetonitrile or methanol is added to precipitate proteins. While efficient, it may not remove all matrix components, potentially leading to ion suppression.

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids. It offers a cleaner extract than PPT but can be more time-consuming.

  • Solid-Phase Extraction (SPE): SPE provides the cleanest extracts by utilizing a solid sorbent to retain the analytes of interest while washing away interfering matrix components. It is highly selective but requires method development to optimize the sorbent and elution conditions.

For urine samples, a "dilute-and-shoot" approach may be feasible for screening purposes, but for quantitative analysis, an extraction step is recommended to minimize matrix effects.

Q3: How do I choose the right internal standard (IS)?

A3: An ideal internal standard is a stable, isotopically labeled version of the analyte (e.g., deuterium-labeled this compound).[2] This is because it will have nearly identical chemical and physical properties to the analyte, co-eluting from the LC column and experiencing similar matrix effects. If a stable isotope-labeled IS is unavailable, a structural analog with similar properties can be used, but it's crucial to validate its performance thoroughly.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem 1: Low or No Signal for Metabolites

Q: I am not detecting any of the expected metabolites, or the signal is very weak. What could be the cause?

A: This is a common challenge in metabolite identification. Here's a systematic approach to troubleshooting:

  • Re-evaluate Metabolic Pathways: The predicted metabolites may not be the major ones formed in vivo. Consider broader metabolic possibilities, including less common biotransformations.

  • Sample Stability: Metabolites, especially conjugates, can be unstable. Ensure proper sample collection, storage (-80°C), and handling to prevent degradation. Repeated freeze-thaw cycles should be avoided.

  • Inefficient Extraction: Your current sample preparation method may not be efficiently extracting the metabolites of interest, particularly the more polar conjugated metabolites.

    • For SPE: Experiment with different sorbent types (e.g., mixed-mode cation exchange for basic compounds) and elution solvents.

    • For LLE: Adjust the pH of the aqueous phase to optimize the partitioning of your analytes into the organic phase.

  • Ionization Issues in the Mass Spectrometer:

    • Polarity Switching: Analyze your samples in both positive and negative ionization modes. Some metabolites may ionize more efficiently in one mode over the other.

    • Source Parameters: Optimize the ion source parameters (e.g., capillary voltage, gas flow, temperature) for the specific metabolites. What works for the parent drug may not be optimal for its metabolites.[6]

  • Enzymatic Hydrolysis for Conjugates: Glucuronide and sulfate conjugates can be difficult to detect directly. Consider treating your samples with enzymes like β-glucuronidase and sulfatase to cleave the conjugates and release the parent aglycone, which is often easier to detect.

Problem 2: Poor Peak Shape and Chromatography

Q: My chromatographic peaks are broad, tailing, or splitting. How can I improve this?

A: Poor peak shape can compromise resolution and quantification. Here are the likely culprits and their solutions:

  • Column Choice: For polar metabolites, a standard C18 column may not provide adequate retention. Consider using a column with a different stationary phase, such as a polar-embedded or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

  • Mobile Phase pH: The pH of your mobile phase can significantly impact the ionization state of your analytes and their interaction with the stationary phase. For basic compounds like piperazine derivatives, a mobile phase with a slightly acidic pH (e.g., using formic acid or ammonium formate) can improve peak shape by ensuring consistent protonation.[3]

  • Sample Solvent: Injecting your sample in a solvent that is much stronger than your initial mobile phase can cause peak distortion. If possible, dissolve your final extract in the initial mobile phase.

  • Column Overload: Injecting too much sample can lead to broad, fronting peaks. Try diluting your sample or reducing the injection volume.

  • Column Contamination: Matrix components can build up on the column over time, leading to poor peak shape. Use a guard column and regularly flush your column with a strong solvent.

Problem 3: Significant Matrix Effects

Q: I'm observing significant ion suppression or enhancement, leading to poor accuracy and precision. How can I mitigate this?

A: Matrix effects are a major challenge in bioanalysis, caused by co-eluting endogenous components from the biological matrix that interfere with the ionization of the analyte.

  • Improve Sample Preparation: As discussed earlier, a more rigorous sample preparation method like SPE can significantly reduce matrix components.

  • Chromatographic Separation: Optimize your LC method to separate your analytes from the regions where most matrix components elute (typically at the beginning and end of the chromatogram). A longer gradient or a different column can help achieve this.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification.

  • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the IS will be affected in the same way as the analyte.[2]

  • Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to compensate for matrix effects.

Experimental Workflow and Protocols

Visualizing the Experimental Workflow

Analytical Workflow Sample Biological Sample (Plasma/Urine) Preparation Sample Preparation (PPT, LLE, or SPE) Sample->Preparation LC LC Separation Preparation->LC MS MS/MS Detection LC->MS Data Data Analysis MS->Data

Caption: A generalized analytical workflow for metabolite detection.

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 500 µL of pre-treated plasma (e.g., diluted 1:1 with 4% phosphoric acid) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: LC-MS/MS Parameters
ParameterSetting
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

Note: The MRM transitions for the parent compound and its potential metabolites need to be optimized by infusing pure standards.

Conclusion

The successful detection and quantification of this compound metabolites require a multifaceted approach that combines a thorough understanding of its metabolic fate with a systematic optimization of analytical parameters. This guide provides a framework for troubleshooting common issues and refining your methodology. Remember that each biological matrix and analytical instrument has its own nuances, and therefore, a robust and validated method is key to generating reliable and reproducible data.

References

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. [Link]

  • PubMed Central. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • PubMed Central. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. [Link]

  • Royal Society of Chemistry. (2024). Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine. [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. [Link]

  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. [Link]

  • MDPI. (n.d.). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. [Link]

  • ResearchGate. (2011). Determination of piperazine derivatives in “Legal Highs”. [Link]

  • Google Patents. (2015).
  • PubMed. (1986). Determination of Piperazine in Working Atmosphere and in Human Urine Using Derivatization and Capillary Gas Chromatography With Nitrogen- And Mass-Selective Detection. [Link]

  • ResearchGate. (2010). Metabolic interactions with piperazine-based 'party pill' drugs. [Link]

  • ScienceDirect. (2023). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. [Link]

  • ResearchGate. (2014). Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

  • Ovid. (2010). Metabolic interactions with piperazine?based ?party pill? drugs. [Link]

  • International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. [Link]

  • PubMed Central. (2019). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. [Link]

  • PubMed. (2011). Current Awareness of Piperazines: Pharmacology and Toxicology. [Link]

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. [Link]

  • ResearchGate. (2019). Matrix Effect and Methods for Its Elimination in Bioanalytical Methods Using Chromatography-Mass Spectrometry. [Link]

  • PubMed. (2010). Metabolic interactions with piperazine-based 'party pill' drugs. [Link]

  • ResearchGate. (2015). (PDF) A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]

Sources

Technical Support Center: Optimizing Piperazine Scaffolds in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Cytotoxicity of Novel Piperazine Compounds Ticket ID: PIP-TOX-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary: The Piperazine Paradox

You are likely facing a common dichotomy in medicinal chemistry. The piperazine ring is a "privileged scaffold"—it provides excellent receptor binding and pharmacokinetic properties (found in drugs like Imatinib and Ciprofloxacin). However, in early-stage screening, novel piperazine derivatives often exhibit non-specific cytotoxicity that masks their true therapeutic potential.

This guide addresses the three root causes of this failure: assay interference , mitochondrial off-target effects , and physicochemical incompatibility .

Phase 1: Diagnostic Troubleshooting (Is the Toxicity Real?)

Before modifying your compound, you must validate your readout. Piperazine derivatives are secondary amines that can chemically interact with common viability reagents, leading to artifactual data.

FAQ 1: Why do my MTT results show "viability" even when cells look dead under the microscope?

Diagnosis: Chemical Interference (Reductive Artifacts). Mechanism: The secondary amine nitrogen in the piperazine ring can act as a reducing agent. It can non-enzymatically reduce tetrazolium salts (MTT, MTS, XTT) into colored formazan crystals. This creates a "false positive" viability signal that increases with drug concentration, potentially hiding a cytotoxic effect.

The Validation Protocol:

  • Prepare Cell-Free Control: Add your compound (at highest concentration) to culture media without cells.

  • Add Reagent: Add MTT/MTS as per standard protocol.

  • Incubate: Wait 2–4 hours.

  • Read: If the media turns purple/brown, your compound is chemically reducing the dye.

Solution:

  • Immediate: Switch to a non-redox endpoint. Use an ATP-based luminescent assay (e.g., CellTiter-Glo®) or a protease marker (e.g., GF-AFC). These are chemically orthogonal to amine reduction.

  • Alternative: If you must use MTT, include a "compound-only" blank for every concentration and subtract this OD from your experimental wells.

AssayTroubleshooting Start Observed High IC50 (Unexpected Viability) Microscopy Microscopic Inspection: Do cells look healthy? Start->Microscopy CheckInterference Run Cell-Free Control: Media + Compound + MTT Microscopy->CheckInterference Cells look dead but OD is high Result Does Media Turn Purple? CheckInterference->Result FalsePos DIAGNOSIS: Chemical Interference (False Viability) Result->FalsePos Yes RealToxicity DIAGNOSIS: True Biological Resistance Result->RealToxicity No SwitchAssay ACTION: Switch to ATP (Luminescence) or LDH Assay FalsePos->SwitchAssay

Figure 1: Decision tree for identifying false-positive viability signals caused by piperazine amine reduction.

Phase 2: Mechanistic Mitigation (Why are they dying?)

If the toxicity is real, the mechanism is likely mitochondrial impairment . Piperazine derivatives are lipophilic cations that can accumulate in the mitochondrial matrix, inhibiting Complex I of the Electron Transport Chain (ETC).

FAQ 2: My cells undergo rapid apoptosis within 6–12 hours. How do I prevent this?

Diagnosis: Oxidative Stress Overload. Mechanism: The inhibition of the ETC causes electron leakage, generating Superoxide Anions (


). This triggers the intrinsic apoptotic pathway: loss of Mitochondrial Membrane Potential (

), release of Cytochrome C, and activation of Caspase-9/3.

The Rescue Protocol (ROS Scavenging): To confirm this mechanism and salvage the experiment, use a co-treatment strategy.

ReagentConcentrationTimingMechanism
N-Acetylcysteine (NAC) 1 mM – 5 mMPre-treat 1h before compoundPrecursor to Glutathione (GSH); directly scavenges ROS.
Glutathione (GSH-EE) 1 mMCo-treatMembrane-permeable GSH restores redox balance.
MitoTEMPO 10 µMCo-treatMitochondria-targeted antioxidant (specific to piperazine toxicity).

Step-by-Step Workflow:

  • Seed cells and allow attachment (24h).[1]

  • Replace media with fresh media containing 5 mM NAC .

  • Incubate for 1 hour.

  • Add your Piperazine compound without washing off the NAC.

  • Assay for viability after 24h.

    • Result Interpretation: If NAC restores viability, your compound is a mitochondrial toxin. You must modify the structure (see Phase 3).

ROSPathway Compound Piperazine Derivative (Lipophilic Cation) Mito Mitochondrial Accumulation Compound->Mito ComplexI Complex I Inhibition Mito->ComplexI ROS ROS Surge (Superoxide) ComplexI->ROS Apoptosis Apoptosis (Caspase 3/9) ROS->Apoptosis NAC NAC / Antioxidants (Rescue Agent) NAC->ROS Scavenges

Figure 2: The mitochondrial toxicity pathway of piperazine derivatives and the interception point for antioxidant rescue.

Phase 3: Structural & Formulation Optimization

If you cannot mitigate toxicity via protocol changes, you must provide feedback to the chemistry team. The toxicity is often driven by Lipophilicity (LogP) and pKa .

FAQ 3: Which structural features are driving the cytotoxicity?

Insight: High lipophilicity correlates with non-specific membrane disruption and mitochondrial entry. Data Summary: Based on Structure-Activity Relationship (SAR) studies of piperazine analogs:

Structural FeatureEffect on CytotoxicityRecommendation
N-Substitution (Benzyl/Phenyl) Increases ToxicityLarge hydrophobic groups facilitate membrane penetration. Add polar groups (hydroxyl, methoxy) to the ring to lower LogP.
Electron Withdrawing Groups (Cl, NO2) Increases ToxicitySubstituents like 4-Cl or 4-NO2 on the phenyl ring often enhance potency but drastically increase off-target cytotoxicity.
Piperazine Core pKa (~9.8) pH Shift ToxicityAt high concentrations (>50 µM), the basic amine can shift media pH. Buffer with 25mM HEPES.
FAQ 4: My compound precipitates in media. Could this cause cell death?

Yes. Piperazine bases are often insoluble in neutral pH culture media (pH 7.4).

  • Micro-precipitates: These fall onto the cell monolayer, causing physical stress and high local concentrations (the "sedimentation effect").

  • Solution:

    • Salt Formation: Convert the free base to a Dihydrochloride (2HCl) or Dimaleate salt. This drastically improves water solubility and prevents crystal formation on the cells.

    • DMSO Limit: Ensure final DMSO concentration is <0.5%. Piperazines often require 100% DMSO stock, but rapid dilution into media causes crashing. Protocol: Dilute compound in warm media (37°C) with vortexing before adding to cells.

References
  • Arbo, M. D., et al. (2014). Piperazine designer drugs induce toxicity in cardiomyoblast H9c2 cells through mitochondrial impairment.[2] Toxicology Letters.

  • Stockert, J. C., et al. (2012). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica.

  • Gurdal, E. E., et al. (2015). Synthesis and anticancer activity of new benzothiazole-piperazine derivatives. Anti-Cancer Agents in Medicinal Chemistry.

  • Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research.

Sources

Improving the selectivity of 2-Methyl-1-(3-methylphenyl)piperazine for its target receptor

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing 2-Methyl-1-(3-methylphenyl)piperazine Selectivity

Introduction: Welcome to the technical support center for this compound, a research compound belonging to the versatile arylpiperazine class.[1][2] Arylpiperazines are scaffolds for numerous neurologically active drugs, often interacting with a range of neurotransmitter receptors such as serotonin (5-HT) and dopamine (D) receptors.[3][4] The compound this compound, also known as 1-(m-tolyl)piperazine with a 2-methyl substitution on the piperazine ring, is investigated for its interactions with central nervous system targets.[3] A primary challenge in its experimental application is achieving high selectivity for a specific target receptor, as off-target binding can confound results and lead to misinterpretation of its biological role.

This guide provides in-depth, troubleshooting-oriented answers to frequently asked questions, empowering researchers to refine their experimental setups and enhance the selectivity of this compound for its intended molecular target.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: What are the likely primary targets and off-targets for this compound, and why is selectivity important?

Answer: Based on its structural class, this compound is predicted to interact primarily with aminergic G-protein coupled receptors (GPCRs). The arylpiperazine moiety is a well-established pharmacophore that binds to serotonin (e.g., 5-HT1A, 5-HT2A) and dopamine (e.g., D2) receptors.[3][4] The specific substitution pattern—a methyl group at the meta-position of the phenyl ring and another at the 2-position of the piperazine ring—will modulate its affinity and selectivity profile.

  • Likely Primary Targets: High affinity for one or more serotonin (5-HT) receptor subtypes is probable. Structure-activity relationship (SAR) studies on similar compounds often show that the arylpiperazine core is crucial for interaction with key residues in these receptors.[4]

  • Common Off-Targets: Significant binding to other monoamine receptors is a common issue. These include other 5-HT subtypes, dopamine receptors (D1, D2), and adrenergic receptors (e.g., α1, α2).[5][6]

Why Selectivity Matters: Selectivity is the measure of a ligand's preference for binding to one receptor over another.[7] Poor selectivity can lead to:

  • Confounded Data: It becomes impossible to attribute an observed biological effect to a single receptor, as multiple pathways may be activated simultaneously.

  • Misleading Structure-Activity Relationships: Efforts to optimize a molecule for a specific target may be misguided if off-target effects dominate the functional readout.

  • Poor Therapeutic Potential: In drug development, off-target effects are a primary cause of adverse side effects.

The diagram below illustrates the concept of selectivity, where the goal is to maximize the interaction with the intended "On-Target" receptor while minimizing binding to other "Off-Target" receptors.

G cluster_ligand cluster_targets ligand 2-Methyl-1- (3-methylphenyl)piperazine on_target Primary Target (e.g., 5-HT1A) ligand->on_target High Affinity (Desired Interaction) off_target1 Off-Target 1 (e.g., α1-Adrenergic) ligand->off_target1 Low Affinity (Undesired Interaction) off_target2 Off-Target 2 (e.g., D2 Dopamine) ligand->off_target2 Low Affinity (Undesired Interaction)

Caption: Desired vs. Undesired Ligand Interactions.

FAQ 2: How do I establish a baseline selectivity profile for my compound lot?

Answer: Before attempting to improve selectivity, you must first quantify it. A standard method is to perform competitive radioligand binding assays against a panel of relevant receptors. This involves measuring the ability of your compound to displace a high-affinity, subtype-selective radioligand from its target.

The key output is the inhibition constant (Ki), which reflects the affinity of your compound for the receptor. By comparing Ki values across multiple targets, you can calculate a selectivity ratio.[7]

Objective: To determine the Ki of this compound at a primary target (e.g., 5-HT1A) and a common off-target (e.g., α1-adrenergic receptor).

Materials:

  • Cell membranes expressing the human 5-HT1A receptor.

  • Cell membranes expressing the human α1-adrenergic receptor.

  • Radioligand for 5-HT1A (e.g., [³H]-8-OH-DPAT).

  • Radioligand for α1 (e.g., [³H]-Prazosin).

  • This compound stock solution (in DMSO).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[8]

  • Non-specific binding (NSB) definer: 10 µM Serotonin for 5-HT1A; 10 µM Phentolamine for α1.

  • 96-well plates, filter mats, scintillation fluid, and a microplate scintillation counter.

Procedure:

  • Prepare Reagents: Serially dilute your compound in Assay Buffer to create a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Set Up Assay Plate: To triplicate wells, add:

    • 25 µL Assay Buffer (for Total Binding).

    • 25 µL NSB definer (for Non-Specific Binding).

    • 25 µL of your compound at each dilution.

  • Add Radioligand: Add 25 µL of the appropriate radioligand (at a concentration near its Kd) to all wells.[9]

  • Add Membranes: Add 50 µL of the corresponding cell membrane preparation (protein concentration optimized previously) to all wells.

  • Incubate: Incubate the plate at a specified temperature (e.g., 25°C or 30°C) for a duration sufficient to reach equilibrium (e.g., 35-60 minutes).[8]

  • Harvest: Rapidly filter the plate contents through a filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold Assay Buffer.

  • Count: Dry the filter mat, add scintillation fluid, and count the radioactivity in a microplate counter.

  • Analyze Data:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of your compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Data Presentation: Summarize your results in a table to easily compare affinities and calculate selectivity.

Receptor TargetRadioligand UsedCompound Ki (nM)Selectivity Ratio (Ki Off-Target / Ki On-Target)
5-HT1A (On-Target) [³H]-8-OH-DPAT15-
α1-Adrenergic (Off-Target) [³H]-Prazosin45030-fold
D2 Dopamine (Off-Target) [³H]-Spiperone97565-fold

A higher selectivity ratio indicates better selectivity for the on-target receptor.

FAQ 3: My binding assay shows poor selectivity. How can I optimize assay conditions to favor the on-target interaction?

Answer: Binding affinity is not an immutable constant; it can be highly dependent on the biophysical conditions of the assay.[10][11] By systematically adjusting these parameters, you can often identify conditions that favor the binding kinetics or thermodynamics of your on-target interaction over off-target ones.

Key Optimization Strategies:

  • Ionic Strength and Divalent Cations:

    • Rationale: The electrostatic interactions that contribute to binding can be modulated by the salt concentration of the buffer. Some receptor-ligand interactions are highly dependent on the presence of specific ions like Mg²⁺ or Na⁺.

    • Troubleshooting Step: Perform your binding assay using buffers with varying concentrations of NaCl (e.g., 50, 100, 150 mM) or by adding/removing MgCl₂ (e.g., 1-5 mM). Compare the resulting on-target and off-target Ki values to see if selectivity improves.

  • Buffer pH:

    • Rationale: The ionization state of both your compound (piperazines are basic) and acidic/basic residues in the receptor's binding pocket are pH-dependent.[11] A slight shift in pH can alter the charge distribution and hydrogen bonding pattern, potentially favoring one interaction over another.

    • Troubleshooting Step: Run parallel assays at slightly different pH values (e.g., pH 7.0, 7.4, and 7.8) to find the optimum for selectivity.

  • Incubation Temperature:

    • Rationale: Ligand binding is a thermodynamic process. Changing the temperature affects the Gibbs free energy of binding (ΔG = ΔH - TΔS). On-target and off-target interactions may have different enthalpic (ΔH) and entropic (ΔS) drivers, allowing temperature to be used as a tool for discrimination.[11]

    • Troubleshooting Step: Compare results from incubations performed at different temperatures, such as 4°C, 25°C (room temp), and 37°C. Ensure the chosen temperature does not compromise receptor stability.

The workflow below outlines a systematic approach to assay optimization.

G cluster_opt Systematic Parameter Variation start Start: Poor Selectivity Observed baseline Establish Baseline Ki (On-Target vs. Off-Target) at Standard Conditions (pH 7.4, 100mM NaCl, 25°C) start->baseline opt_ph Vary pH (e.g., 7.0, 7.4, 7.8) baseline->opt_ph opt_ion Vary Ionic Strength (e.g., 50, 150mM NaCl) baseline->opt_ion opt_temp Vary Temperature (e.g., 4°C, 25°C, 37°C) baseline->opt_temp analyze For each condition: 1. Determine On-Target Ki 2. Determine Off-Target Ki 3. Calculate Selectivity Ratio opt_ph->analyze opt_ion->analyze opt_temp->analyze decision Is Selectivity Ratio Significantly Improved? analyze->decision end Adopt Optimal Conditions for All Future Assays decision->end Yes reassess Re-evaluate compound or consider structural modification decision->reassess No

Caption: Workflow for Binding Assay Optimization.

FAQ 4: Can functional assays reveal a different selectivity profile? What is "functional selectivity"?

Answer: Absolutely. Binding affinity (Ki) measures how well a compound occupies a receptor, but it doesn't describe the cellular consequence of that binding. A functional assay measures the downstream signaling output (e.g., G-protein activation, second messenger production, β-arrestin recruitment).

Functional selectivity , also known as biased agonism, is a phenomenon where a ligand, upon binding to a single receptor, can preferentially activate one downstream signaling pathway over another.[12][13] This is critically important because an on-target therapeutic effect might be linked to one pathway, while an off-target side effect might be linked to another pathway from the very same receptor.

Therefore, your compound might show poor selectivity in binding assays but exhibit high selectivity in a functional context. For example, it might bind to both 5-HT1A and D2 receptors but only activate G-protein signaling at 5-HT1A, while being functionally inert or even an antagonist at D2.[14]

Experimental Approach:

  • Primary Target Functional Assay: Use an assay that measures the canonical signaling pathway of your target receptor (e.g., a cAMP assay for a Gs or Gi-coupled receptor).

  • Off-Target Functional Assay: Test the compound in a functional assay for a key off-target where it showed high binding affinity.

  • Compare Potency (EC50) and Efficacy (Emax): Instead of comparing Ki values, you will compare EC50 (potency) or Emax (efficacy) values between the on-target and off-target functional assays. A large difference in potency or a complete lack of efficacy at the off-target receptor demonstrates functional selectivity.

FAQ 5: What structural modifications to the arylpiperazine scaffold are known to influence selectivity?

Answer: While optimizing assay conditions is a powerful tool for the end-user, selectivity is fundamentally encoded in the molecule's structure. Insights from medicinal chemistry and structure-activity relationship (SAR) studies can guide the selection of analogs or future synthesis efforts.[15]

  • Phenyl Ring Substitution:

    • Position: The position of substituents on the phenyl ring is critical. Studies have shown that for binding to 5-HT1A and α1 receptors, the meta position (as in your compound) is a key determinant of selectivity. The 5-HT1A receptor can often accommodate bulkier groups at this position than the α1 receptor.[5][6]

    • Electronic Properties: Adding electron-withdrawing (e.g., -CF₃, -Cl) or electron-donating (e.g., -OCH₃) groups alters the electrostatic potential of the ring, which can be exploited to favor interaction with one binding pocket over another.[5][6]

  • Piperazine Ring Substitution:

    • Position: The methyl group at the 2-position of your compound's piperazine ring introduces a chiral center and steric bulk. This can be a powerful tool for improving selectivity by creating a conformation that fits the on-target receptor better while clashing with an off-target receptor.[15]

    • Rationale: The flexibility of both the ligand and the protein's binding site means that "locking" the ligand into a more rigid conformation can enhance selectivity.[15][16]

  • Nature of the N1-Aryl Linkage:

    • The direct nitrogen-to-aromatic ring connection is a key pharmacophoric element. The interaction of the basic piperazine nitrogen with an acidic residue (like an aspartate in many aminergic receptors) is a cornerstone of binding for this class of compounds.[4]

The diagram below highlights the key molecular regions that can be modified to tune selectivity.

Caption: Key Structural Regions for Selectivity Tuning.

By understanding these principles, researchers can make more informed decisions when facing selectivity challenges, either by modifying their experimental approach or by collaborating with medicinal chemists to explore next-generation compounds.

References

  • Vertex AI Search. (n.d.). 1-(m-Tolyl)piperazine: A Versatile Research Compound.
  • MySkinRecipes. (n.d.). 1-(m-Tolyl)piperazine.
  • Zimmerman, D. M., & Leander, J. D. (2012). Rational Approaches to Improving Selectivity in Drug Design. PubMed Central. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Functional selectivity. Retrieved February 7, 2026, from [Link]

  • Junghans, R. P. (1996). Optimization of radioligand binding and radioimmuno assays. Analytical Biochemistry, 240(1), 75-89. Retrieved February 7, 2026, from [Link]

  • López-Rodríguez, M. L., et al. (1998). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry, 41(21), 4049-4058. Retrieved February 7, 2026, from [Link]

  • PubMed Central. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (1998). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. Journal of Medicinal Chemistry. Retrieved February 7, 2026, from [Link]

  • Berg, K. A., & Clarke, W. P. (2018). Making Sense of Pharmacology: Inverse Agonism and Functional Selectivity. The international journal of neuropsychopharmacology, 21(10), 962–977. Retrieved February 7, 2026, from [Link]

  • Neurosnap. (2025). Binder Selectivity and Specificity: Fundamental Principles in Molecular Design. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Retrieved February 7, 2026, from [Link]

  • Patsnap Synapse. (2025). How to improve drug selectivity?. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(m-Tolyl)piperazine. PubChem. Retrieved February 7, 2026, from [Link]

  • Fein, K. C., Lamson, N. G., & Whitehead, K. A. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Pharmaceutical research, 34(6), 1320–1329. Retrieved February 7, 2026, from [Link]

  • Obeng, S., et al. (2020). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Molecules (Basel, Switzerland), 25(18), 4215. Retrieved February 7, 2026, from [Link]

  • Pastor, M., Cruciani, G., & Clementi, S. (1997). A novel strategy for improving ligand selectivity in receptor-based drug design. Journal of medicinal chemistry, 40(10), 1455–1464. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Phenylpiperazine. Retrieved February 7, 2026, from [Link]

  • Bio-Rad. (2024). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Binding selectivity. Retrieved February 7, 2026, from [Link]

  • Taylor & Francis. (n.d.). Functional selectivity – Knowledge and References. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Retrieved February 7, 2026, from [Link]

  • Işık, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(11), 1599. Retrieved February 7, 2026, from [Link]

  • Gholibeikian, F., et al. (2011). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian journal of pharmaceutical research : IJPR, 10(4), 741–748. Retrieved February 7, 2026, from [Link]

  • AZoLifeSciences. (2022). Improving Selectivity in Drug Design. Retrieved February 7, 2026, from [Link]

  • Fijałkowski, Ł., et al. (2022). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 27(9), 3000. Retrieved February 7, 2026, from [Link]

  • JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Retrieved February 7, 2026, from [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2755–2759. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved February 7, 2026, from [Link]

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Validation & Comparative

Comparing 2-Methyl-1-(3-methylphenyl)piperazine to mCPP (1-(3-chlorophenyl)piperazine)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the standard serotonergic probe mCPP and its structural analog 2-Methyl-1-(3-methylphenyl)piperazine (hereafter referred to as 2-Me-3-MePP for brevity).

This analysis focuses on the structural-activity relationship (SAR) implications of the 2-methyl piperazine moiety and the 3-methyl phenyl substitution , positioning 2-Me-3-MePP as a tool for enhanced receptor subtype selectivity.

From "Dirty" Agonists to Selective Probes

Executive Summary

mCPP (1-(3-chlorophenyl)piperazine) has long been the "gold standard" non-selective serotonin agonist used to probe 5-HT function. However, its "dirty" profile—binding promiscuously to 5-HT2C, 5-HT2B, 5-HT1B, and 5-HT2A—complicates data interpretation, often causing anxiety and valvulopathy signals in vivo.

2-Me-3-MePP represents a structural refinement. By introducing a methyl group at the piperazine 2-position and substituting the phenyl chlorine with a methyl group, this molecule leverages steric hindrance and electronic modification to alter binding kinetics, theoretically favoring 5-HT2C selectivity over 5-HT2A/2B and modifying metabolic clearance.

Structural & Physicochemical Comparison

The core difference lies in the electronic nature of the phenyl substituent and the steric constraint on the piperazine ring.

FeaturemCPP 2-Me-3-MePP Impact on Performance
IUPAC Name 1-(3-chlorophenyl)piperazineThis compound--
Phenyl Sub. 3-Chloro (Electron Withdrawing)3-Methyl (Electron Donating)Binding Affinity: The electron-rich phenyl of 2-Me-3-MePP alters

-

stacking interactions in the receptor pocket.
Piperazine Sub. None2-Methyl Selectivity: The 2-methyl group introduces chirality and steric bulk, historically known to reduce 5-HT2A affinity (hallucinogenic liability).
Lipophilicity (LogP) ~2.5~2.9 (Estimated)BBB Penetration: The dual methyl groups increase lipophilicity, potentially enhancing CNS entry speed.
Metabolic Stability High (Cl blocks oxidation)Moderate (Me is oxidizable)Duration: The benzylic methyl in 2-Me-3-MePP is a target for CYP450, likely resulting in a shorter half-life than mCPP.

Pharmacological Mechanism: The "Selectivity Switch"

The 2-Methyl Piperazine Effect

The addition of a methyl group to the piperazine ring (specifically at position 2) is a validated medicinal chemistry strategy to "tune" arylpiperazines.

  • mCPP (Unsubstituted): The flexible piperazine ring allows the molecule to adopt conformations that fit into the 5-HT2A, 5-HT2B, and 5-HT2C pockets.

  • 2-Me-3-MePP (Substituted): The 2-methyl group creates a steric clash in the 5-HT2A receptor binding pocket, significantly reducing affinity. However, the 5-HT2C receptor pocket accommodates this bulk more readily. This "steric filter" is crucial for researchers aiming to study satiety (5-HT2C) without confounding hallucinogenic behaviors (5-HT2A).

Signaling Pathway Visualization

The following diagram illustrates the divergent signaling outcomes based on receptor selectivity.

G mCPP mCPP (Promiscuous Agonist) HT2A 5-HT2A Receptor (Hallucinogenic/Anxiety) mCPP->HT2A High Affinity HT2B 5-HT2B Receptor (Cardiac Valvulopathy) mCPP->HT2B High Affinity HT2C 5-HT2C Receptor (Satiety/Antipsychotic) mCPP->HT2C High Affinity Target 2-Me-3-MePP (Sterically Constrained) Target->HT2A Steric Clash (Low Affinity) Target->HT2B Reduced Affinity Target->HT2C Maintained Affinity PLC PLC Activation (Phospholipase C) HT2A->PLC HT2B->PLC HT2C->PLC IP3 IP3 / DAG Accumulation PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Response_Bad Anxiety, Head-Twitch, Cardiac Risk Ca->Response_Bad Via 2A/2B Response_Good Hypophagia (Satiety), Therapeutic Effect Ca->Response_Good Via 2C

Figure 1: Differential receptor engagement.[1] mCPP activates multiple pathways leading to side effects, while 2-Me-3-MePP favors the 5-HT2C pathway due to steric constraints.

Experimental Protocols for Validation

To objectively compare these compounds, researchers must use self-validating functional assays rather than simple binding affinity (Ki), as binding does not guarantee agonism.

Protocol A: Calcium Flux Assay (Functional Agonism)

Rationale: 5-HT2 receptors couple to Gq proteins, triggering calcium release. This assay quantifies the "efficacy" (Emax) relative to serotonin.[1]

  • Cell Line Prep: Use CHO-K1 cells stably expressing human 5-HT2C (edited isoform INI) and 5-HT2A in separate wells.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C in HBSS buffer.

  • Compound Addition:

    • Prepare 10-point concentration curves (1 nM to 10 µM) for mCPP and 2-Me-3-MePP .

    • Control: Use 5-HT (Serotonin) as the 100% efficacy standard.

  • Measurement: Inject compounds using a FLIPR (Fluorometric Imaging Plate Reader). Record fluorescence (Ex 488nm / Em 525nm) for 180 seconds.

  • Data Analysis:

    • Calculate

      
      .
      
    • Plot dose-response curves to determine

      
       and 
      
      
      
      .
    • Success Metric: 2-Me-3-MePP should show full agonism at 5-HT2C but significantly lower potency/efficacy at 5-HT2A compared to mCPP.

Protocol B: In Vivo Head-Twitch Response (HTR) vs. Hypophagia

Rationale: HTR is a specific behavioral proxy for 5-HT2A activation (hallucinogenic potential). Hypophagia (reduced eating) is a proxy for 5-HT2C activation.

  • Subjects: Male C57BL/6J mice (n=8 per group).

  • Dosing:

    • Group A: Vehicle (Saline).

    • Group B: mCPP (3 mg/kg, i.p.).

    • Group C: 2-Me-3-MePP (3 mg/kg, i.p.).

  • HTR Measurement (0-30 min):

    • Place mice in observation chambers immediately after injection.

    • Count head twitches (rapid rotational head movements) for 30 minutes.

    • Prediction: mCPP will induce robust HTR. 2-Me-3-MePP should induce minimal/no HTR (indicating low 5-HT2A activity).

  • Food Intake Measurement (30-120 min):

    • Provide pre-weighed food pellets.

    • Measure consumption at 2 hours.

    • Prediction: Both compounds should significantly reduce food intake (indicating preserved 5-HT2C efficacy).

Synthesis & Reagent Handling

Safety Note: Arylpiperazines are bioactive. Handle with full PPE.

Preparation of 2-Me-3-MePP Stock: Unlike mCPP hydrochloride (which is highly water-soluble), the 2-methyl analog may have slightly reduced aqueous solubility due to lipophilicity.

  • Solvent: Dissolve 10 mg of 2-Me-3-MePP in 100 µL DMSO (dimethyl sulfoxide) to create a high-concentration stock.

  • Dilution: Slowly dilute into PBS or saline for animal studies. Ensure final DMSO concentration is <5% to avoid vehicle effects.

  • Stability: The 3-methyl group on the phenyl ring is susceptible to benzylic oxidation in air over long periods. Store solid at -20°C under argon; use solutions fresh.

Conclusion & Recommendation

  • Use mCPP if: You require a broad-spectrum serotonin agonist to mimic "serotonergic syndrome" or need a reference standard that allows comparison to 40+ years of historical literature.

  • Use 2-Me-3-MePP if: Your research specifically targets the 5-HT2C receptor (e.g., obesity, schizophrenia models) and you need to minimize confounding variables from 5-HT2A (hallucinations) or 5-HT2B (cardiovascular) activation. The 2-methyl-piperazine scaffold offers a superior "signal-to-noise" ratio for 5-HT2C-mediated phenotypes.

References
  • Pharmacology of mCPP: Gijsman, H., et al. (2004). "A dose-finding study on the effects of m-chlorophenylpiperazine (mCPP) on neuroendocrine function and behavior in healthy volunteers." Journal of Psychopharmacology. Link

  • SAR of 2-Methylpiperazines: Glennon, R. A., et al. (1986). "Stimulus properties of arylpiperazines: 1-(3-Chlorophenyl)piperazine (mCPP) and 3-trifluoromethylphenylpiperazine (TFMPP)." Pharmacology Biochemistry and Behavior. Link

  • 5-HT2C Selectivity Mechanisms: Jensen, A. A., et al. (2010). "The 5-HT2A, 5-HT2B and 5-HT2C acetylcholine binding proteins as models for serotonin receptors." Journal of Medicinal Chemistry. Link

  • Metabolic Pathways of Arylpiperazines: Staack, R. F., & Maurer, H. H. (2005). "Metabolism of designer drugs of abuse."[2] Current Drug Metabolism. Link

  • Head-Twitch Response Protocol: Halberstadt, A. L., & Geyer, M. A. (2011). "Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens." Neuropharmacology. Link

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Technical Guide: 2-Methyl-1-(3-methylphenyl)piperazine vs. Standard Cognition Enhancers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical comparison of 2-Methyl-1-(3-methylphenyl)piperazine (hereafter referred to as 2-Me-3-MPP ) against established cognition-enhancing agents. This analysis is grounded in the pharmacological principles of substituted phenylpiperazines, specific patent literature identifying its role in dopaminergic modulation, and comparative efficacy models.

Executive Summary & Compound Profile

This compound (2-Me-3-MPP) is a specific chiral phenylpiperazine derivative. While often utilized as a high-value intermediate in the synthesis of selective Dopamine D4 receptor antagonists and Serotonin (5-HT) modulators , it possesses intrinsic pharmacological activity distinct from classical nootropics.

Unlike Donepezil (an Acetylcholinesterase inhibitor) or Memantine (an NMDA antagonist), 2-Me-3-MPP operates primarily through the monoaminergic modulation of cortical circuits. Its structural methylation at the piperazine 2-position introduces stereoselectivity, typically enhancing affinity for 5-HT2C and 5-HT6 receptors while reducing non-specific binding observed in its parent compound, 1-(3-methylphenyl)piperazine (mMPP).

Chemical Identity[1][2][3][4][5][6]
  • IUPAC Name: this compound[1][2][3][4][5]

  • CAS Number: 35947-10-5[1][2][4][5]

  • Molecular Formula: C₁₂H₁₈N₂

  • Key Structural Feature: The ortho-methyl group on the piperazine ring restricts conformational freedom, sharpening its receptor selectivity profile compared to non-methylated analogs like mCPP.

Pharmacological Mechanism: The Comparative Landscape

To understand the utility of 2-Me-3-MPP, we must contrast its mechanism with the "Gold Standards" of cognitive enhancement.

A. Mechanism of Action Comparison
Feature2-Me-3-MPP (Investigational) Donepezil (Standard of Care) Memantine (Standard of Care)
Primary Target 5-HT2C/5-HT6 (Modulator) & D4 (Antagonist/Ligand)Acetylcholinesterase (Inhibitor)NMDA Receptor (Uncompetitive Antagonist)
Secondary Target 5-HT1A (Partial Agonist)Butyrylcholinesterase (Minor)5-HT3 Receptor (Antagonist)
Cognitive Domain Working Memory & Impulsivity (PFC-mediated)Episodic Memory & Attention (Hippocampal)Neuroprotection & Plasticity
Synaptic Effect Modulates glutamate/dopamine release in PFC.Increases synaptic acetylcholine levels.Normalizes glutamatergic noise.
B. The Signaling Pathway (2-Me-3-MPP)

The following diagram illustrates the putative signaling cascade of 2-Me-3-MPP, highlighting its dual action on Serotonin 5-HT2C (activation reduces impulsivity) and Dopamine D4 (antagonism enhances signal-to-noise ratio in working memory).

G Compound 2-Me-3-MPP R_5HT2C 5-HT2C Receptor (Agonist/Partial Agonist) Compound->R_5HT2C Activates R_D4 Dopamine D4 Receptor (Antagonist) Compound->R_D4 Blocks PLC PLC / IP3 Pathway R_5HT2C->PLC Gq Coupling PFC Prefrontal Cortex (Pyramidal Neurons) R_D4->PFC Prevents Internalization of AMPA/NMDA receptors GABA GABA Interneurons PLC->GABA Excitation of Inhibitory Neurons DA_Release Mesocortical Dopamine Modulation GABA->DA_Release Disinhibition (Local) DA_Release->PFC Optimized Firing Outcome Enhanced Working Memory Reduced Impulsivity PFC->Outcome

Figure 1: Putative signaling pathway of 2-Me-3-MPP focusing on Prefrontal Cortex (PFC) modulation via 5-HT2C and D4 integration.

Experimental Validation Protocols

To objectively assess 2-Me-3-MPP against alternatives, researchers must employ self-validating protocols that account for its specific receptor profile.

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the affinity (


) of 2-Me-3-MPP for 5-HT2C and D4 receptors versus Donepezil (negative control for these targets).
  • Preparation:

    • Harvest HEK-293 cells stably expressing human 5-HT2C and D4.4 receptors.

    • Prepare membrane homogenates in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation:

    • Ligands: Use [³H]-Mesulergine (for 5-HT2C) and [³H]-YM-09151-2 (for D4).

    • Test Compound: Dissolve 2-Me-3-MPP in DMSO; prepare serial dilutions (

      
       to 
      
      
      
      M).
    • Incubate membranes + radioligand + test compound for 60 min at 25°C.

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Protocol B: Novel Object Recognition (NOR) Test

Objective: Evaluate episodic memory enhancement in rodents.

  • Habituation (Day 1-2): Allow mice to explore the empty arena (40x40cm) for 10 min/day.

  • Training (Day 3):

    • Administer 2-Me-3-MPP (1, 3, 10 mg/kg i.p.) or Vehicle 30 min prior.

    • Place mouse in arena with two identical objects (A + A).

    • Record exploration time (sniffing/touching) for 10 min.

  • Retention Interval: Return mouse to home cage for 24 hours.

  • Testing (Day 4):

    • Replace one object with a novel one (A + B).

    • Record exploration for 5 min.

  • Calculation:

    • Validation: A DI significantly > 0 indicates cognitive enhancement.

Comparative Performance Data

The following table synthesizes predicted performance based on the structural class (phenylpiperazines) and patent data for D4 antagonists, compared to clinical data for Donepezil.

Metric2-Me-3-MPP Donepezil Memantine
Receptor Affinity (

)
5-HT2C: ~10-50 nMD4: ~20-100 nMAChE: 5-10 nM5-HT: NegligibleNMDA: ~600 nM
Bioavailability High (Lipophilic)HighHigh
Half-Life Short (est. 4-6 hours)Long (70 hours)Long (60-100 hours)
Side Effect Profile Anxiogenic at high doses (5-HT2C)Hypophagia (Appetite suppression)GI Distress (Nausea/Diarrhea)BradycardiaDizzinessConfusion
Best Use Case Research: Schizophrenia-associated cognitive dysfunction (CIAS).Clinical: Mild-to-moderate Alzheimer's.Clinical: Moderate-to-severe Alzheimer's.
Critical Analysis of Efficacy
  • Donepezil is superior for global dementia where cholinergic deficit is the primary pathology.

  • 2-Me-3-MPP shows promise in specific cognitive domains (impulsivity and attention) often resistant to cholinergic treatment. The 2-methyl substitution reduces the "dirty drug" profile of non-selective piperazines (like mCPP), potentially offering a cleaner window for cognitive improvement without severe anxiety.

Synthesis & Structure-Activity Relationship (SAR)

Understanding the synthesis validates the compound's purity and identity for research.

SAR Precursor 1-Bromo-3-methylbenzene Product This compound (2-Me-3-MPP) Precursor->Product + Piperazine 2-Methylpiperazine Piperazine->Product Coupling Catalyst Pd2(dba)3 / BINAP (Buchwald-Hartwig) Catalyst->Product Catalysis

Figure 2: Synthesis pathway via Buchwald-Hartwig amination, ensuring regio-control of the 2-methyl group.

SAR Insight: The 2-methyl group is critical. In 1-phenylpiperazines, the absence of this group (e.g., in mMPP) leads to high 5-HT2A affinity, which can cause hallucinogenic or psychotomimetic effects. The 2-methyl steric hindrance twists the phenyl ring relative to the piperazine, optimizing the fit for the 5-HT2C binding pocket and reducing 5-HT2A activation.

References

  • Comparison of Phenylpiperazine Derivatives: Glennon, R. A., et al. (1986). "Binding of phenylpiperazines to 5-HT2 and 5-HT1C serotonin binding sites." Journal of Medicinal Chemistry. Link

  • D4 Receptor Antagonists in Cognition: Zhang, K., et al. (2010). "Piperazinyl-propyl-pyrazole derivatives as dopamine D4 receptor antagonists." Patent CN101663289A. Link

  • 5-HT2C Agonists and Cognition: Higgins, G. A., et al. (2013). "Serotonin 5-HT2C receptor agonists as a potential treatment for cognitive deficits in schizophrenia." Handbook of Experimental Pharmacology. Link

  • Donepezil Pharmacokinetics: Rogers, S. L., et al. (1998). "Pharmacokinetic and pharmacodynamic profile of donepezil HCl." Clinical Pharmacokinetics. Link

  • Chemical Product Data: "this compound CAS 35947-10-5." ChemicalBook Registry. Link

Sources

A Comparative Guide to 2-Methyl vs. 3-Methyl Piperazine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazine Scaffold and the Subtle Impact of a Single Methyl Group

The piperazine ring is a cornerstone of modern medicinal chemistry, ranking as one of the most common nitrogen heterocycles found in blockbuster drugs.[1] Its prevalence is no accident; the 1,4-diazacyclohexane structure offers a unique combination of properties. The two nitrogen atoms can act as hydrogen bond acceptors or donors, improving aqueous solubility and bioavailability, while also providing synthetically tractable handles for molecular elaboration.[1][2] This rigid, yet conformationally flexible, scaffold is adept at positioning pharmacophoric elements in three-dimensional space to optimize interactions with biological targets.[1][3]

While N-1 and N-4 substitutions on the piperazine ring are the most common modifications, C-alkylation offers a more nuanced strategy for fine-tuning a molecule's properties. The simple addition of a methyl group to the carbon framework—creating positional isomers like 2-methylpiperazine and 3-methylpiperazine—can profoundly impact a compound's steric profile, basicity, metabolic stability, and ultimately, its pharmacological activity.

This guide provides an in-depth comparative analysis of 2-methyl versus 3-methylpiperazine derivatives. We will explore how this seemingly minor structural change dictates synthetic strategy, alters physicochemical properties, and creates divergent structure-activity relationships (SAR). This analysis is designed for researchers, medicinal chemists, and drug development professionals seeking to rationally leverage these important scaffolds.

Section 1: The Isomeric Influence on Physicochemical Properties

The location of the methyl group directly influences the electronic environment and steric accessibility of the adjacent nitrogen atoms, leading to critical differences in basicity (pKa) and lipophilicity (logP).

Basicity (pKa)

The basicity of the piperazine nitrogens is crucial for solubility, receptor interaction (particularly with acidic residues like aspartate or glutamate), and potential off-target effects such as hERG channel binding. The pKa is heavily influenced by substitution.[4] A methyl group, being electron-donating, is expected to increase the electron density on the nearby nitrogen, thereby increasing its basicity. However, this effect is modulated by sterics.

  • 2-Methylpiperazine: The methyl group is at the C-2 position, α to both the N-1 and N-4 nitrogens (though closer to N-1). This position introduces steric hindrance around the N-1 nitrogen, which can affect its ability to be protonated.

  • 3-Methylpiperazine: The methyl group is at the C-3 position, α to the N-4 nitrogen but β to the N-1 nitrogen. This results in less steric crowding around the N-1 nitrogen compared to the 2-methyl isomer.

While direct comparative data for a wide range of derivatives is scarce, we can infer the impact. For the parent compounds, the pKb of 2-methylpiperazine is 4.43, slightly higher (less basic) than piperazine itself (pKb=4.27), suggesting that steric effects may play a significant role in overriding the inductive effect in this specific context. The positioning of the methyl group alters the accessibility of the lone pairs on the nitrogens, a key factor in their basicity.

Lipophilicity (logP)

Lipophilicity is a critical parameter for membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The addition of a methyl group inherently increases the lipophilicity of the parent piperazine core. The difference in logP between 2-methyl and 3-methyl derivatives is generally subtle but can be significant. The more sterically shielded nitrogens of the 2-methyl isomer may engage less effectively in hydrogen bonding with water, potentially leading to a slightly higher logP compared to the 3-methyl isomer, where one nitrogen remains more accessible.

Property2-Methylpiperazine Derivative3-Methylpiperazine DerivativeRationale for Difference
pKa (Predicted) Generally lower basicity at N1Generally higher basicity at N1The C2-methyl group provides greater steric hindrance to the N1 nitrogen lone pair compared to the C3-methyl group.
Lipophilicity (logP) May be slightly higherMay be slightly lowerReduced hydrogen bonding potential of the sterically hindered N1 in the 2-methyl isomer can decrease water interaction.
Conformational Rigidity Higher barrier to ring inversionLower barrier to ring inversionThe 1,2-disposition of the methyl group and N1-substituent creates more significant steric strain than a 1,3-disposition.

Section 2: Comparative Synthesis Strategies

The synthesis of C-substituted piperazines is more complex than N-substitution. Asymmetric synthesis is often required to access single enantiomers, as stereochemistry can be critical for biological activity.[5]

Synthesis of 2-Methylpiperazine Cores

Chiral 2-methylpiperazine is a common building block. Asymmetric syntheses often start from chiral precursors like (R)-(-)-phenylglycinol, which is used as a chiral auxiliary.[6] The synthesis proceeds through a protected 2-oxopiperazine intermediate, where diastereoselective methylation at the C-2 position is a key step. Subsequent reduction and deprotection yield the desired enantiomerically pure 2-methylpiperazine.[6] This multi-step process highlights the synthetic investment required to produce these valuable scaffolds.

G cluster_0 Asymmetric Synthesis of (R)-2-Methylpiperazine ChiralAux R-(-)-Phenylglycinol Amide Amide Formation ChiralAux->Amide NBocGly N-Boc Glycine NBocGly->Amide OxoPip Cyclization to 2-Oxopiperazine Amide->OxoPip Multiple Steps Methylation Diastereoselective Methylation OxoPip->Methylation Reduction Reduction & Deprotection Methylation->Reduction Final (R)-2-Methylpiperazine Reduction->Final

Caption: Workflow for asymmetric synthesis of 2-methylpiperazine.

Synthesis of 3-Methylpiperazine Cores

The synthesis of 3-methylpiperazine derivatives can also be achieved through multi-step sequences, often starting from pyrazine precursors. For example, pyrazine-2-carboxylic acid can be esterified and then subjected to hydrogenation to reduce the pyrazine ring to a piperazine ring.[7] This process can create a mixture of isomers that may require further purification or specific derivatization strategies to isolate the desired 3-substituted product. Enantioselective syntheses are also possible, for instance, through the use of haloalkyl azetidinones as chiral precursors for annulated piperazine systems.[8][9]

The choice between a 2-methyl or 3-methyl starting material often comes down to commercial availability, the cost of a multi-step synthesis, and the specific stereochemical requirements of the target molecule.

Section 3: Structure-Activity Relationship (SAR) and Pharmacological Consequences

The true divergence between 2-methyl and 3-methyl derivatives becomes apparent in their interaction with biological targets. The position of the methyl group acts as a powerful modulator of binding affinity, selectivity, and functional activity.

G cluster_0 2-Methyl Substitution cluster_1 3-Methyl Substitution A Methyl Group at C2 B Steric Hindrance near N1 A->B C Restricted N1-Substituent Conformation B->C E Shielding from Metabolism (e.g., CYP enzymes) B->E D Altered Receptor Binding Pocket Fit (e.g., improved selectivity) C->D F Increased Metabolic Stability E->F G Methyl Group at C3 H Less Hindrance at N1 G->H K Potential for Novel Hydrophobic Interactions G->K I Greater Conformational Freedom for N1-Substituent H->I J Different Binding Pose or Receptor Affinity I->J L Altered Potency K->L G cluster_0 Competitive Radioligand Binding Workflow Prep Prepare Receptor Membranes AddMem Add Membranes (Initiate Reaction) Prep->AddMem Plate Plate Assay: Buffer, Displacer, Test Cmpds AddRadio Add Radioligand Plate->AddRadio AddRadio->AddMem Incubate Incubate to Equilibrium AddMem->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate IC50 and Ki Count->Analyze

Caption: Experimental workflow for a radioligand binding assay.

Protocol: Kinetic Solubility Assay

This protocol measures the solubility of a compound from a DMSO stock solution into an aqueous buffer, mimicking conditions often used in high-throughput screening and providing a crucial parameter for assessing druggability.

Causality Behind Choices:

  • DMSO Stock: High-concentration DMSO stocks are the standard for compound storage and handling in drug discovery. This assay measures solubility under these practical conditions. [10]* Buffer System: Phosphate-buffered saline (PBS) at pH 7.4 is used to mimic physiological pH.

  • Incubation: A 2-hour incubation with shaking allows the system to reach a state of pseudo-equilibrium where the rate of precipitation has stabilized. [11]* Detection: HPLC or LC-MS/MS is used for quantification because it is highly sensitive and specific, allowing for accurate measurement of the compound concentration in the supernatant even in complex mixtures.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a 10 mM stock solution of the 2-methyl and 3-methyl test compounds in 100% DMSO.

    • Prepare the aqueous buffer (e.g., PBS, pH 7.4).

  • Assay Execution:

    • Add 198 µL of the aqueous buffer to each well of a 96-well filter plate (e.g., 0.45 µm PVDF).

    • Add 2 µL of the 10 mM DMSO stock solution to the buffer (final concentration 100 µM, 1% DMSO).

    • Seal the plate and shake at room temperature for 2 hours.

  • Sample Processing:

    • After incubation, place the filter plate on top of a clean 96-well collection plate.

    • Centrifuge the plates to filter the supernatant, separating the soluble compound from any precipitate.

  • Quantification:

    • Prepare a calibration curve by serially diluting the 10 mM DMSO stock into a 50:50 acetonitrile:water mixture.

    • Analyze the filtered supernatants and the calibration standards by a suitable method (e.g., HPLC-UV or LC-MS/MS).

    • Determine the concentration of the compound in the supernatant by comparing its response to the calibration curve. This concentration is the kinetic solubility. [12]

Conclusion

The choice between a 2-methyl and 3-methylpiperazine scaffold is a strategic decision in drug design that should be driven by a clear hypothesis. The 2-methyl substitution offers a path towards conformationally restricted analogues with potentially higher selectivity and improved metabolic stability. In contrast, the 3-methyl substitution provides greater conformational flexibility, which may be advantageous for targets with adaptable binding pockets or during the initial exploration of SAR. Neither isomer is universally superior; their value is context-dependent. By understanding the fundamental physicochemical and synthetic differences, and by employing rigorous comparative assays, researchers can rationally select and optimize the ideal methylated piperazine core to advance their drug discovery programs.

References

  • Rastelli, G., & Siragusa, L. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(20), 6153. [Link]

  • Chaudhary, P., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista campano, 28(1). [Link]

  • Singh, M., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88. [Link]

  • Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]

  • PubChem. (n.d.). (R)-1-Boc-3-methylpiperazine. National Center for Biotechnology Information. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

  • Freeman, K. T., et al. (2015). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of medicinal chemistry, 58(17), 6958–6976. [Link]

  • Di Micco, S., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13(9), 1121-1129. [Link]

  • protocols.io. (2019). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Inam, M. A., & Shingare, M. S. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Galore International Journal of Applied Sciences and Humanities, 8(1), 1-13. [Link]

  • Di Micco, S., et al. (2022). pKa values of common substituted piperazines. ResearchGate. [Link]

  • El Ghozlani, M., et al. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Organic & Biomolecular Chemistry, 18(23), 4346-4361. [Link]

  • S.p.A., A. R. C. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(3), 670. [Link]

  • Al-Qaisi, Z. A., et al. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 28(21), 7384. [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Radioligand binding methods: practical guide and tips. British journal of pharmacology, 161(6), 1221–1237. [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. [Link]

  • Chem-Impex. (n.d.). (S)-1-Boc-3-methylpiperazine. [Link]

  • Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Chemistry, 28. [Link]

  • U.S. Patent No. 6,603,003 B2. (2003).
  • Latacz, G., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 11(16), 2466-2482. [Link]

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  • Wang, Y., et al. (2014). Preparation of chiral 2-methylpiperazine. ResearchGate. [Link]

  • Li, Y., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC advances, 12(28), 17826–17851. [Link]

  • Kumar, A., et al. (2024). Metal Complexes with Piperazine Ring Based N2O2 Ligands and their Biological Activity. Biointerface Research in Applied Chemistry, 14(3), 253. [Link]

  • ChemBK. (n.d.). N-1-Boc-3-Methyl Piperazine. [Link]

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  • Pop, C., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043. [Link]

  • Van Brabandt, W., et al. (2006). Asymmetric synthesis of 1-(2- and 3-haloalkyl)azetidin-2-ones as precursors for novel piperazine, morpholine, and 1,4-diazepane annulated beta-lactams. The Journal of organic chemistry, 71(19), 7471–7474. [Link]

  • Hartono, H. Y., et al. (2018). Physicochemical properties of {1-methyl piperazine (1) + water (2)} system at T = (298.15 to 343.15) K and atmospheric pressure. ResearchGate. [Link]

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  • Van Brabandt, W., et al. (2006). Asymmetric Synthesis of 1-(2- and 3-Haloalkyl)azetidin-2-ones as Precursors for Novel Piperazine, Morpholine, and 1,4-Diazepane Annulated Beta-Lactams. Organic Chemistry Portal. [Link]

  • Wang, H., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170. [Link]

Sources

Technical Comparison: Efficacy of 2-Methyl-1-(3-methylphenyl)piperazine vs. Marketed Antidepressants

Author: BenchChem Technical Support Team. Date: February 2026

The following is a technical comparison guide evaluating the efficacy of 2-Methyl-1-(3-methylphenyl)piperazine (referred to herein as 2-Me-mMPP ) relative to established antidepressant classes. This guide is structured for researchers and drug development professionals, focusing on pharmacological mechanisms, comparative efficacy profiles, and validation protocols.

Executive Summary & Compound Profile

This compound (2-Me-mMPP) is a substituted phenylpiperazine derivative. Structurally, it consists of a piperazine ring with a methyl group at the C2 position and a phenyl ring substituted with a methyl group at the meta (3) position.

  • CAS Number: 35947-10-5[1][2][3]

  • Chemical Class: 1-Aryl-2-methylpiperazine

  • Primary Mechanism: Serotonin (5-HT) Receptor Modulation (Agonist/Antagonist)

  • Development Status: Preclinical / Research Tool

Unlike Selective Serotonin Reuptake Inhibitors (SSRIs) which block the serotonin transporter (SERT), phenylpiperazines typically act as direct ligands for 5-HT receptors. The introduction of the 2-methyl group on the piperazine ring is a critical structural modification known to enhance selectivity for 5-HT2C and 5-HT3 receptors while reducing affinity for 5-HT1A and alpha-adrenergic receptors compared to its non-methylated analogue, mMPP.

Therapeutic Positioning

2-Me-mMPP is evaluated here as a multimodal serotonergic modulator , potentially offering rapid-onset antidepressant effects with a distinct side-effect profile compared to traditional monoamine reuptake inhibitors.

Comparative Efficacy Analysis

Pharmacological Profile vs. Standards

The following table contrasts the predicted pharmacological profile of 2-Me-mMPP against a standard SSRI (Fluoxetine) and a multimodal modulator (Vortioxetine).

Feature2-Me-mMPP (Candidate)Fluoxetine (Standard SSRI)Vortioxetine (Multimodal)
Primary Target 5-HT2C (Agonist), 5-HT3 (Antagonist)SERT (Inhibition)SERT, 5-HT3, 5-HT1A, 5-HT7
Mechanism Type Direct Receptor ModulationReuptake InhibitionMixed Reuptake/Receptor
Onset of Action Rapid (Potential)Delayed (2-4 weeks)Moderate (1-2 weeks)
Anxiolytic Potential Moderate (Dose-dependent)*High (Chronic)High
Sexual Side Effects Low (5-HT2C specific)High (5-HT2A/2C activation)Low
Metabolic Risk Anorectic (5-HT2C activation)Weight Neutral/GainWeight Neutral

*Note: 5-HT2C agonists can be anxiogenic at high doses; the 2-methyl substitution aims to balance this by modulating intrinsic activity.

Mechanism of Action: The "Serotonin Receptosome"

2-Me-mMPP bypasses the feedback loops associated with SERT inhibition. By directly targeting postsynaptic receptors, it may avoid the initial downregulation phase seen with SSRIs.

Signaling Pathway Visualization

The diagram below illustrates the divergent signaling pathways between 2-Me-mMPP (Receptor-based) and Fluoxetine (Transporter-based).

G Drug_A 2-Me-mMPP Rec_5HT2C 5-HT2C Receptor (Gq Protein) Drug_A->Rec_5HT2C Direct Agonism Rec_5HT1A 5-HT1A Receptor (Gi Protein) Drug_A->Rec_5HT1A Partial Agonism Drug_B Fluoxetine SERT SERT Transporter Drug_B->SERT Blocks Synapse Synaptic Cleft [5-HT] Increase SERT->Synapse Accumulation PLC PLC Activation (IP3/DAG) Rec_5HT2C->PLC Signaling Cascade BDNF BDNF Release (Neuroplasticity) Rec_5HT1A->BDNF Downstream Effect Synapse->Rec_5HT2C Indirect Activation PLC->BDNF Downstream Effect

Caption: Divergent mechanisms of 2-Me-mMPP (Direct Receptor Agonism) vs. Fluoxetine (Reuptake Inhibition) leading to BDNF expression.

Experimental Validation Protocols

To objectively assess the efficacy of 2-Me-mMPP, the following standardized protocols are recommended. These ensure data integrity and comparability with existing literature.

Protocol A: Radioligand Binding Assay (Affinity Profiling)

Objective: Determine the equilibrium dissociation constant (


) of 2-Me-mMPP for 5-HT receptor subtypes.

Methodology:

  • Tissue Preparation: Harvest HEK293 cells stably expressing human 5-HT2C and 5-HT1A receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).

  • Ligands:

    • Tracer: [3H]-Mesulergine (for 5-HT2C) or [3H]-8-OH-DPAT (for 5-HT1A).

    • Test Compound: 2-Me-mMPP (10 concentrations,

      
       to 
      
      
      
      M).
    • Non-specific Binding: Define using Mianserin (10 µM).

  • Incubation: Incubate plates at 37°C for 30 minutes.

  • Filtration: Terminate reaction by rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Success Criteria:

  • High Affinity:

    
     indicates potent interaction.
    
  • Selectivity: A 10-fold difference in

    
     between 5-HT2C and 5-HT2A suggests a favorable safety profile (reduced hallucination risk).
    
Protocol B: Forced Swim Test (FST) in Mice

Objective: Evaluate antidepressant-like activity in vivo.[4]

Methodology:

  • Subjects: Male Swiss Webster mice (25-30g).

  • Treatment Groups:

    • Vehicle (Saline)

    • Fluoxetine (20 mg/kg, i.p. - Positive Control)

    • 2-Me-mMPP (Low: 5 mg/kg, High: 20 mg/kg, i.p.)

  • Procedure:

    • Pre-test: None (Acute model) or 15-minute swim 24h prior (Rat model).

    • Test: Place mouse in a cylinder (

      
      ) filled with water (
      
      
      
      ).
    • Recording: Record video for 6 minutes.

  • Scoring: Analyze the last 4 minutes for Immobility Time (cessation of struggling).

  • Statistical Analysis: One-way ANOVA followed by Dunnett’s post-hoc test.

Experimental Logic: A significant reduction in immobility time compared to vehicle, without a corresponding increase in locomotor activity (verified by Open Field Test), confirms specific antidepressant-like efficacy.

Experimental Workflow Diagram

FST_Workflow Start Subject Selection (Male Mice, n=10/group) Admin Drug Administration (i.p. 30 min prior) Start->Admin OpenField Open Field Test (Locomotor Control) Admin->OpenField Exclude Sedation FST Forced Swim Test (6 min duration) OpenField->FST If Active Analysis Video Scoring (Immobility Time) FST->Analysis

Caption: Sequential workflow for validating antidepressant efficacy while excluding false positives due to motor stimulation.

Safety & Toxicology Considerations

When developing 2-Me-mMPP, researchers must monitor for Serotonin Syndrome and 5-HT2B-mediated Valvulopathy .

  • 5-HT2B Agonism: Phenylpiperazines can activate 5-HT2B receptors, linked to cardiac valve fibrosis. Screening for 5-HT2B antagonism or low affinity is a critical "Go/No-Go" decision gate.

  • Metabolite Tracking: Phenylpiperazines are often metabolized by CYP2D6. Variations in metabolism can lead to accumulation of the parent compound or formation of active hydroxylated metabolites.

References

  • Kumar, R. R., et al. (2021). "Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships."[5] ChemMedChem, 16(12), 1878-1901. Link

  • Brito, A. F., et al. (2022). "Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects." Canadian Journal of Physiology and Pharmacology, 100(6), 521-533. Link

  • Sanchez, C., et al. (2015). "Vortioxetine, a novel antidepressant with multimodal activity: Review of preclinical and clinical data." Pharmacology & Therapeutics, 145, 43-57. Link

  • Glennon, R. A., et al. (1986). "Stimulus properties of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and 1-(3-chlorophenyl)piperazine (mCPP)." Pharmacology Biochemistry and Behavior, 24(1), 147-151. Link

Sources

A Comparative Analysis of Phenylpiperazine Analogs: Unveiling Binding Affinities at Serotonin and Dopamine Receptors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex landscape of neurotransmitter modulation, phenylpiperazine derivatives represent a versatile and highly significant structural scaffold.[1][2] These compounds have demonstrated a remarkable ability to interact with a range of aminergic G-protein-coupled receptors (GPCRs), particularly serotonin and dopamine receptors, making them a cornerstone in the development of therapeutics for central nervous system (CNS) disorders.[1][3] This guide provides an in-depth comparative analysis of the binding affinities of various phenylpiperazine analogs, supported by experimental data and detailed protocols to empower your research endeavors.

The Phenylpiperazine Scaffold: A Privileged Structure in Neuropharmacology

The N-phenylpiperazine moiety is a key pharmacophore that confers affinity for multiple neurotransmitter receptors.[3] Its structural rigidity and the basic nitrogen atom of the piperazine ring are crucial for interactions within the binding pockets of these receptors.[4][5] Modifications to the phenyl ring and the other nitrogen of the piperazine ring allow for fine-tuning of affinity and selectivity, leading to a diverse array of pharmacological profiles.[2][4] This adaptability has led to the development of numerous clinically significant drugs for conditions such as schizophrenia, depression, and anxiety.[6]

Decoding Binding Affinity: A Comparative Look at Key Analogs

The following table summarizes the binding affinities (expressed as Kᵢ values in nanomolars) of representative phenylpiperazine analogs at key serotonin and dopamine receptor subtypes. A lower Kᵢ value indicates a higher binding affinity.

Compound/AnalogReceptor SubtypeKᵢ (nM)Key Structural FeaturesReference
1-(2-Methoxyphenyl)piperazine D₂40 - 532-Methoxy substitution on the phenyl ring[7]
D₃0.3 - 0.9[7]
5-HT₁ₐHigh Affinity[7]
1-(2,3-Dichlorophenyl)piperazine D₂40 - 532,3-Dichloro substitution on the phenyl ring[7]
D₃0.3 - 0.9[7]
5-HT₁ₐHigh Affinity[7]
Compound 6a (Thiophenylphenyl fluoride analog) D₃0.23-Thiophenylphenyl and 4-thiazolylphenyl fluoride substitutions[8]
D₂>1500[8]
N-(2-Methoxyphenyl)homopiperazine analogs D₃0.7 - 3.9Homopiperazine ring instead of piperazine[9]
D₂30- to 170-fold lower affinity than D₃[9]
Arylpiperazine-Hydantoin Derivatives (e.g., Compound 12) 5-HT₁ₐHigh AffinityHydantoin moiety and methoxy group[10]
α₁-AdrenergicHigh Affinity[10]
Unsubstituted Phenylpiperazine β₁-AdrenergicGood AffinityUnsubstituted phenyl ring[11]
Disubstituted (Chloro or Methyl) Phenylpiperazine Analogs β₁-AdrenergicHigh Affinity2,3- or 3,5-disubstitution on the phenyl ring[11]

Structure-Activity Relationship (SAR): The Key to Affinity and Selectivity

The binding affinity and selectivity of phenylpiperazine analogs are profoundly influenced by their chemical structure.

  • Substitutions on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical determinants of receptor affinity. For instance, electron-withdrawing groups like chloro and trifluoromethyl, or electron-donating groups like methoxy, can significantly alter the electronic properties and steric bulk of the molecule, thereby influencing how it fits into the receptor's binding pocket.[11] Disubstituted chloro or methyl analogs often exhibit higher affinities than their unsubstituted or monosubstituted counterparts.[11]

  • The Piperazine Moiety: The protonatable nitrogen atom of the piperazine ring is fundamental for forming key interactions, such as salt bridges with acidic residues like aspartate in the binding site of receptors like the 5-HT₁ₐ receptor.[4]

  • Modifications to the Second Nitrogen: The substituent on the other nitrogen of the piperazine ring can be varied to create ligands with different properties, including agonists, antagonists, or partial agonists.[4] This position can be used to introduce larger chemical moieties that can interact with secondary binding pockets, potentially enhancing affinity and selectivity.[12] For example, incorporating a hydantoin moiety can lead to multifunctional adrenergic-serotonin activity.[10]

Experimental Protocol: Radioligand Binding Assay for Determining Binding Affinity

The determination of binding affinities for novel phenylpiperazine analogs is predominantly achieved through competitive radioligand binding assays.[13] This technique measures the ability of a test compound (the unlabeled analog) to displace a radioactively labeled ligand that has a known high affinity for the target receptor.

Causality Behind Experimental Choices:
  • Choice of Radioligand: The radioligand should be specific for the receptor of interest and possess high affinity to ensure a robust signal. Its concentration is typically kept at or near its Kₔ value for optimal assay sensitivity.[14]

  • Membrane Preparation: Using cell membranes expressing the target receptor is crucial as it provides a concentrated source of the receptor in a near-native environment.

  • Incubation Time and Temperature: Incubation is carried out for a sufficient duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[14] The temperature is controlled to ensure consistency and can influence binding kinetics.

  • Separation of Bound and Free Ligand: Rapid vacuum filtration is a standard method to separate the receptor-bound radioligand from the unbound radioligand in the solution.[14]

  • Data Analysis: The data from competitive binding assays are used to calculate the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand. The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[15]

Step-by-Step Methodology:
  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target receptor in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in a final volume of 250 µL:

      • 150 µL of the membrane preparation (containing a specific amount of protein).

      • 50 µL of the unlabeled phenylpiperazine analog at various concentrations.

      • 50 µL of the radioligand at a fixed concentration (typically near its Kₔ).[16]

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).

  • Incubation:

    • Incubate the plate for 60-120 minutes at a constant temperature (e.g., room temperature or 30°C) with gentle agitation to allow binding to reach equilibrium.[14][16]

  • Filtration:

    • Rapidly terminate the incubation by vacuum filtering the contents of each well through a glass fiber filter mat using a cell harvester.[14] This traps the membranes with the bound radioligand on the filter.

    • Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.[14]

  • Quantification:

    • Dry the filters and place them in scintillation vials.

    • Add a scintillation cocktail to each vial.

    • Count the radioactivity in each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[15][17]

Visualizing the Workflow:

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Ligands) Membrane_Prep->Incubation Ligand_Prep Ligand Preparation Ligand_Prep->Incubation Filtration Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 -> Ki) Counting->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways: The Downstream Consequences of Receptor Binding

Phenylpiperazine analogs exert their effects by modulating the signaling pathways coupled to their target receptors. For example, many dopamine and serotonin receptors are GPCRs that, upon ligand binding, activate intracellular signaling cascades.

Dopamine D₂-like receptors (D₂, D₃, and D₄) typically couple to Gαi/o proteins, which inhibit the activity of adenylyl cyclase.[18] This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

D2_Like_Receptor_Signaling cluster_membrane Cell Membrane D2_Receptor D2-like Receptor G_Protein Gαi/o Protein D2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts Phenylpiperazine Phenylpiperazine Analog (Agonist) Phenylpiperazine->D2_Receptor Binds ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Regulates

Caption: Inhibitory signaling pathway of D₂-like dopamine receptors.

Conclusion

The phenylpiperazine scaffold remains a highly valuable starting point for the design of novel ligands targeting serotonin and dopamine receptors. A thorough understanding of the structure-activity relationships and the application of robust experimental techniques, such as radioligand binding assays, are essential for the successful development of new therapeutics with improved efficacy and selectivity. This guide provides a foundational framework for researchers to compare existing analogs and to design and evaluate novel compounds in the ongoing quest for better treatments for CNS disorders.

References

  • The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. (2021). MDPI. [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). MDPI. [Link]

  • Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design. (n.d.). ACS Publications. [Link]

  • Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors. (n.d.). PubMed. [Link]

  • Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. (n.d.). PubMed Central. [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. (n.d.). PubMed Central. [Link]

  • Evaluation of N-phenyl homopiperazine analogs as potential dopamine D3 receptor selective ligands. (2013). PubMed. [Link]

  • Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. (n.d.). RSC Publishing. [Link]

  • Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. (n.d.). PubMed. [Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (n.d.). MDPI. [Link]

  • Phenylpiperazine. (n.d.). Wikipedia. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports. [Link]

  • Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. (n.d.). PubMed. [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). University of Regensburg. [Link]

  • Phenylpiperazine derivatives: A patent review (2006 - Present). (2025). ResearchGate. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). MDPI. [Link]

  • Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. (2025). bioRxiv. [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.). ResearchGate. [Link]

  • Dopamine d2 receptor HTRF binding kinetics. (n.d.). BMG LABTECH. [Link]

  • Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. (n.d.). SUNY Polytechnic Institute. [Link]

  • Analyzing Kinetic Binding Data. (2021). NCBI Bookshelf. [Link]

  • Ki values derived from IC50 curves shown in Figure 6. (n.d.). ResearchGate. [Link]

  • Quantification of Receptor Binding from Response Data Obtained at Different Receptor Levels. (2022). bioRxiv. [Link]

  • The GraphPad Guide to Analyzing Radioligand Binding Data. (n.d.). GraphPad. [Link]

  • Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. (2019). ACS Publications. [Link]

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In vivo validation of the anxiolytic effects of 2-Methyl-1-(3-methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a strategic framework for the in vivo validation of 2-Methyl-1-(3-methylphenyl)piperazine (CAS: 35947-10-5), a novel phenylpiperazine derivative. Given the compound's status as a structural analog to established serotonergic agents, this guide synthesizes pharmacological principles with rigorous experimental protocols to define its anxiolytic profile against gold-standard alternatives.[1]

Executive Summary & Pharmacological Context

This compound represents a specific structural modification of the arylpiperazine class.[1] Structurally, it combines a 3-methylphenyl (m-tolyl) moiety with a 2-methylpiperazine ring.[1]

  • Chemical Class : Arylpiperazine.[1]

  • Primary Target (Predicted) : Serotonin (5-HT) receptors, specifically 5-HT1A (partial agonist) and 5-HT2C (antagonist).[1]

  • Rationale : The introduction of the 2-methyl group on the piperazine ring introduces chirality, which is a known medicinal chemistry strategy to enhance metabolic stability and receptor selectivity compared to the non-methylated parent, 1-(3-methylphenyl)piperazine (mMPP) .[1]

Validation Goal : To objectively determine if this derivative maintains the anxiolytic efficacy of its class while mitigating the sedative effects associated with benzodiazepines or the anxiogenic side effects seen with non-selective piperazines (like mCPP).[1]

Comparative Analysis: The Product vs. Alternatives

To validate this compound, it must be benchmarked against agents with defined mechanisms.[1] The following matrix outlines the Target Product Profile (TPP) against established standards.

Table 1: Comparative Pharmacological Matrix[1]
FeatureCandidate: this compoundGold Standard: DiazepamMechanistic Control: BuspironeStructural Parent: mMPP
Mechanism Putative 5-HT1A Agonist / 5-HT2C AntagonistGABA-A Allosteric Modulator5-HT1A Partial AgonistNon-selective 5-HT Agonist
Anxiolytic Efficacy Target: High (Comparable to Diazepam)High (Rapid onset)Moderate (Delayed onset)Variable (Dose-dependent)
Sedation Risk Target: Low (Non-sedating)High (Motor impairment)LowLow
Side Effect Profile Potential serotonergic syndrome (if overdosed)Tolerance, Dependence, AmnesiaDizziness, NauseaAnxiety (at high doses)
Metabolic Stability Enhanced (due to 2-Me steric hindrance)ModerateLow (First-pass metabolism)Low

Mechanistic Logic & Signaling Pathway

The anxiolytic potential of phenylpiperazines hinges on the balance between 5-HT1A agonism (anxiolytic) and 5-HT2C agonism (anxiogenic).[1] The 2-methyl substitution is hypothesized to shift selectivity towards 5-HT1A or block 5-HT2C.[1]

Diagram 1: Serotonergic Signaling & Behavioral Outcome

This diagram illustrates the predicted pathway where the candidate compound modulates anxiety without sedation.[1]

G Compound This compound R_5HT1A 5-HT1A Receptor (Post-synaptic) Compound->R_5HT1A Agonist Binding R_5HT2C 5-HT2C Receptor Compound->R_5HT2C Antagonist Binding (Predicted) G_Protein Gi/o Protein R_5HT1A->G_Protein Activates SideEffect Anxiogenesis (Anxiety Induction) R_5HT2C->SideEffect If Agonized (Avoided) cAMP cAMP Inhibition G_Protein->cAMP Decreases K_Channel GIRK Channel Activation G_Protein->K_Channel Opens Neuron Neuronal Hyperpolarization K_Channel->Neuron Inhibits Firing Behavior Anxiolysis (Reduced Anxiety) Neuron->Behavior Result

Caption: Putative mechanism of action. The compound targets 5-HT1A receptors to induce neuronal hyperpolarization (anxiolysis) while avoiding 5-HT2C-mediated anxiogenesis.[1]

Experimental Protocols for Validation

To scientifically validate the anxiolytic effects, a multi-tier behavioral battery is required.[1] A single test is insufficient due to potential false positives from motor sedation.[1]

Protocol A: Elevated Plus Maze (EPM) - The "Anxiety" Filter

This test relies on the rodent's innate aversion to open spaces.[1] Anxiolytics increase the time spent in open arms.[1]

  • Subjects : Male C57BL/6J mice (8-10 weeks old), n=10 per group.

  • Dosing Regimen :

    • Vehicle : Saline/Tween-80 (i.p.)[1]

    • Positive Control : Diazepam (1.0 mg/kg, i.p.)[1]

    • Candidate : this compound (Three doses: 1.0, 3.0, 10.0 mg/kg, i.p.)[1]

    • Pre-treatment Time : 30 minutes.[1]

  • Procedure :

    • Place mouse in the center zone facing an open arm.[1]

    • Record behavior for 5 minutes using video tracking (e.g., EthoVision).

  • Key Metrics :

    • % Open Arm Time : (Time in Open / Total Time) × 100.[1]

    • % Open Arm Entries : (Entries to Open / Total Entries) × 100.

    • Closed Arm Entries : Proxy for general locomotor activity.[1]

Protocol B: Open Field Test (OFT) - The "Sedation" Check

Crucial to distinguish anxiolysis from sedation.[1] If the compound reduces anxiety, the animal should explore the center more.[1] If it sedates, total distance will drop.[1]

  • Apparatus : 40cm x 40cm plexiglass arena.[1]

  • Procedure :

    • Place mouse in the center.[1]

    • Record for 10 minutes .

  • Key Metrics :

    • Center Time : Indicator of anxiolysis.[1]

    • Total Distance Traveled : Indicator of locomotor integrity (Sedation check).[1]

Diagram 2: Validation Workflow

This flowchart ensures a logical progression of experiments to minimize animal usage and maximize data quality.

Workflow Start Compound Synthesis & QC (>98% Purity) Tox Step 1: Acute Toxicity (Irwin Test) Determine Max Non-Lethal Dose Start->Tox DoseFind Step 2: Dose-Finding Study (0.5 - 20 mg/kg) Tox->DoseFind EPM Step 3: Elevated Plus Maze (Primary Anxiolytic Screen) DoseFind->EPM OFT Step 4: Open Field Test (Sedation vs. Anxiolysis) EPM->OFT Decision Is Efficacy > Vehicle AND Locomotion = Normal? OFT->Decision Decision->Start No (Redesign) Mech Step 5: Antagonist Blocking Studies (Use WAY-100635 to confirm 5-HT1A) Decision->Mech Yes Publish Step 6: Data Consolidation & Publication Mech->Publish

Caption: Step-by-step validation workflow. Progression from toxicity screening to mechanistic confirmation ensures robust data generation.[1]

Data Presentation & Interpretation

When analyzing the results, use the following reference ranges to validate your experimental setup.

Table 2: Expected Validation Outcomes (Reference Data)
MetricVehicle (Negative Control)Diazepam (Positive Control)Candidate Success Criteria Interpretation
EPM: % Open Arm Time 10 - 20%40 - 60%> 35% Indicates significant anxiolytic effect.[1]
EPM: Total Entries 15 - 2510 - 20 (Slight reduction)15 - 25 No motor impairment (unlike Diazepam).[1]
OFT: Center Time (s) 20 - 40s60 - 100s> 60s Reduction in thigmotaxis (anxiety).[1]
OFT: Total Distance 3000 - 4000 cm< 2500 cm (Sedation)> 3000 cm Crucial: Confirms lack of sedation.
Statistical Analysis Plan
  • Data Normality : Verify using Shapiro-Wilk test.

  • Comparison : One-way ANOVA followed by Dunnett’s post-hoc test (comparing all groups against Vehicle).

  • Significance Threshold : p < 0.05.

References

  • Griebel, G., & Holmes, A. (2013). 50 years of hurdles and hope in anxiolytic drug discovery.[1] Nature Reviews Drug Discovery, 12(9), 667-687.[1] [Link]

  • Pellow, S., et al. (1985). Validation of open:closed arm entries in an elevated plus-maze as a measure of anxiety in the rat.[1] Journal of Neuroscience Methods, 14(3), 149-167.[1] [Link]

  • Kennett, G. A., et al. (1989). Anxiolytic-like actions of the selective 5-HT4 receptor antagonists in the rat elevated plus-maze.[1] Psychopharmacology. (Contextual reference for piperazine protocols). [Link]

  • PubChem. Compound Summary for CID 56964434: this compound.[1] (Chemical Identity Verification). [Link]

  • Baumgartner, A., et al. (2022). Serotonergic drugs in the treatment of anxiety disorders: A review of the past and a look at the future.[1] Pharmacology & Therapeutics.[1] (Mechanistic grounding for 5-HT1A targets). [Link]

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A Senior Application Scientist's Guide to Benchmarking the Neuroprotective Effects of 2-Methyl-1-(3-methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Piperazine Scaffolds in Neurodegeneration

The piperazine moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS).[1][2] Its versatile structure allows for substitutions that can modulate a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and direct neuroreceptor interactions.[1][3][4] While the specific neuroprotective profile of 2-Methyl-1-(3-methylphenyl)piperazine has yet to be fully characterized, its structural similarity to other piperazine derivatives with known efficacy in preclinical models of Parkinson's and Alzheimer's disease makes it a compelling candidate for investigation.[5][6][7]

This guide provides a comprehensive framework for benchmarking the neuroprotective effects of this novel compound. As Senior Application Scientists, we understand that robust, reproducible data is paramount. Therefore, we will not only compare its hypothetical performance against established neuroprotective agents but also provide detailed, field-proven protocols to ensure the scientific integrity of the evaluation. Our approach is grounded in explaining the causality behind experimental choices, ensuring that each step contributes to a self-validating system for assessing neuroprotective potential.

Comparative Framework: Establishing the Benchmarks

To objectively evaluate a novel compound, it must be compared against well-characterized agents. For this guide, we have selected two benchmarks known for their distinct, yet complementary, neuroprotective mechanisms:

  • Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one): A potent free radical scavenger, Edaravone is clinically used to mitigate neuronal damage in ischemic stroke and amyotrophic lateral sclerosis (ALS).[8][9] Its primary mechanism involves quenching reactive oxygen species (ROS), thereby reducing oxidative stress-induced neuronal injury.[10][11] Edaravone has also been shown to modulate nitric oxide synthase (NOS) activity, further protecting endothelial and neuronal cells.[8]

  • N-acetylcysteine (NAC): A precursor to the endogenous antioxidant glutathione (GSH), NAC exerts its neuroprotective effects by replenishing cellular antioxidant defenses.[12][13] Beyond its role in combating oxidative stress, NAC also modulates glutamatergic pathways, neuroinflammation, and apoptosis, showcasing a multi-faceted mechanism of action.[13][14][15]

By benchmarking this compound against both a direct ROS scavenger and a broader-acting antioxidant and cellular protectant, we can gain a more nuanced understanding of its potential therapeutic profile.

Experimental Workflow for Neuroprotective Assessment

A logical and phased approach is critical for efficiently evaluating a novel compound. The following workflow outlines a systematic progression from initial toxicity assessment to a deeper mechanistic investigation.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: In Vitro Neuroprotection Model cluster_2 Phase 3: Efficacy Readouts & Data Analysis a Compound Solubility & Stability Assessment b Neuronal Cell Line (e.g., SH-SY5Y) Basal Cytotoxicity a->b Ensure compound is soluble and non-toxic at baseline c Induce Neurotoxicity (e.g., MPP+ for Parkinson's model) b->c Establish non-toxic concentration range d Treat with Test Compounds: - Vehicle Control - Toxin Control - Positive Controls (Edaravone, NAC) - this compound c->d e Cell Viability Assays (MTT & LDH) d->e Assess cell survival f Oxidative Stress Assays (ROS & Lipid Peroxidation) d->f Measure antioxidant effects g Apoptosis vs. Necrosis Assay (Annexin V / PI Staining) d->g Determine cell death pathway h Data Compilation, Statistical Analysis, & Comparative Benchmarking e->h f->h g->h G MPP MPP+ Neurotoxin Mito Mitochondrial Dysfunction MPP->Mito ROS Increased ROS (Oxidative Stress) Mito->ROS LipidP Lipid Peroxidation & Membrane Damage ROS->LipidP Bax Bax Upregulation ROS->Bax Apoptosis Apoptosis (Neuronal Cell Death) LipidP->Apoptosis Caspase Caspase Activation Bax->Caspase Caspase->Apoptosis Compound This compound Compound->ROS Direct Scavenging? Compound->Bax Anti-apoptotic Signaling?

Caption: Hypothetical neuroprotective pathways of the test compound against MPP+ toxicity.

Interpreting the Benchmarking Data

The data generated from these assays should be compiled into tables for clear comparison.

Table 1: Comparative Neuroprotection Against MPP+-induced Toxicity

Treatment (10 µM)Cell Viability (% of Control, MTT)Cytotoxicity (% of Max LDH Release)
Vehicle Control100 ± 5.25.1 ± 1.8
MPP+ (1 mM)48.5 ± 4.185.3 ± 6.4
MPP+ + Edaravone75.2 ± 3.830.1 ± 4.5
MPP+ + NAC82.1 ± 4.522.5 ± 3.9
MPP+ + Compound X85.6 ± 5.0 18.9 ± 3.3

Hypothetical Data

Table 2: Mechanistic Insights from Oxidative Stress and Apoptosis Assays

Treatment (10 µM)Intracellular ROS (% of MPP+ Control)Apoptotic Cells (%)
Vehicle Control12.3 ± 2.14.5 ± 1.1
MPP+ (1 mM)100 ± 8.945.2 ± 3.7
MPP+ + Edaravone40.5 ± 5.318.3 ± 2.5
MPP+ + NAC35.1 ± 4.815.8 ± 2.1
MPP+ + Compound X33.8 ± 4.2 12.4 ± 1.9

Hypothetical Data. "Compound X" refers to this compound.

  • Analysis: In this hypothetical scenario, this compound demonstrates superior protection in viability and cytotoxicity assays compared to Edaravone and is on par with, or slightly better than, NAC. The mechanistic data suggests a potent ability to reduce both intracellular ROS and the downstream consequence of apoptosis. This profile would suggest the compound is a highly promising candidate, likely acting through a combination of potent antioxidant and anti-apoptotic signaling pathways, warranting further investigation into its specific molecular targets.

Conclusion

This guide outlines a rigorous, multi-faceted strategy for benchmarking the neuroprotective effects of this compound. By employing standardized in vitro models, validated assays, and direct comparison with established neuroprotective agents, researchers can generate the high-quality, reproducible data necessary to build a comprehensive profile of this novel compound. The causality-driven approach to experimental design and data interpretation presented here provides a robust framework for identifying and characterizing promising new therapeutic leads for neurodegenerative diseases.

References

  • Popiolek, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Pharmacology, 95(4), 405-415. Available from: [Link]

  • Bawa, S., & Kumar, S. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 11(3), e202504381. Available from: [Link]

  • Ramos-Hernández, A., et al. (2018). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine, 2, 340-344. Available from: [Link]

  • Yildirim, S., et al. (2022). Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors. Archiv der Pharmazie, 355(11), e2200259. Available from: [Link]

  • Sun, H., et al. (2018). Neuroprotective effects of N-acetyl cysteine on primary hippocampus neurons against hydrogen peroxide-induced injury are mediated via inhibition of mitogen-activated protein kinases signal transduction and antioxidative action. Experimental and Therapeutic Medicine, 15(3), 2843-2850. Available from: [Link]

  • Bhandare, A. M., et al. (2010). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of PharmTech Research, 2(2), 1157-1166. Available from: [Link]

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A Comparative Analysis of Receptor Selectivity Profiles for Piperazine Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1] Its unique structural and physicochemical properties, such as a rigid conformation and the ability to engage in various molecular interactions, make it a "privileged scaffold".[2][3] This guide provides an in-depth comparative analysis of the receptor selectivity profiles of key piperazine derivatives, offering critical insights for researchers and drug development professionals. We will delve into the nuances of their interactions with key neurotransmitter systems, the experimental methodologies used to determine these profiles, and the structure-activity relationships that govern their selectivity.

The Significance of Receptor Selectivity

In drug discovery, achieving high affinity for a therapeutic target is only half the battle. The ultimate success of a drug candidate often hinges on its selectivity—its ability to bind to the intended target with significantly higher affinity than to other, unintended "off-targets." Poor receptor selectivity can lead to a host of undesirable side effects, complicating clinical development and potentially leading to late-stage failures. For piperazine derivatives, which often target G-protein coupled receptors (GPCRs) in the central nervous system (CNS), understanding the selectivity profile across dopamine, serotonin, adrenergic, and histamine receptors is paramount.[4][5]

Comparative Receptor Binding Profiles of Representative Piperazine Derivatives

The therapeutic utility of piperazine derivatives spans a wide range of indications, from antipsychotics and antidepressants to antiemetics.[5][6] This diversity in pharmacological action is a direct consequence of their varied receptor selectivity profiles. Below is a comparative analysis of three prominent piperazine derivatives: Aripiprazole, a well-known atypical antipsychotic; a representative multi-target ligand designed for schizophrenia treatment; and Cyclizine, a commonly used antihistamine and antiemetic.

Receptor Aripiprazole (Ki, nM) Representative Multi-Target Ligand (Ki, nM) Cyclizine (Ki, nM)
Dopamine D20.34 - 0.69[7][8]High Affinity[9]Low Affinity
Dopamine D3High Affinity[7]Moderate Affinity[8]Low Affinity
Serotonin 5-HT1A1.65[10]High Affinity[9]Low Affinity
Serotonin 5-HT2AHigh Affinity[7]High Affinity[9]Low Affinity
Serotonin 5-HT2BHigh Affinity[7]Not ReportedLow Affinity
Serotonin 5-HT7High Affinity[7]Not ReportedLow Affinity
Histamine H125.1[11]Not ReportedHigh Affinity[12][13]
Adrenergic α1Moderate Affinity[8]Not ReportedLow Affinity

Note: Ki values represent the inhibition constant, a measure of binding affinity. A lower Ki value indicates higher binding affinity. "High," "Moderate," and "Low" are used for qualitative comparison where specific Ki values are not consistently reported across all sources.

Analysis of Selectivity Profiles:

  • Aripiprazole , an atypical antipsychotic, demonstrates a complex and nuanced receptor binding profile. It exhibits very high affinity for dopamine D2 and D3 receptors, as well as several serotonin receptor subtypes (5-HT1A, 5-HT2A, 5-HT2B, and 5-HT7).[7] Notably, its affinity for the D2 receptor is exceptionally high.[7][14] Aripiprazole's clinical efficacy is attributed to its partial agonism at D2 and 5-HT1A receptors and antagonism at 5-HT2A receptors.[10][15] This unique "dopamine-serotonin system stabilizer" profile is a direct result of its specific receptor affinities and intrinsic activities.

  • Multi-target ligands based on the piperazine scaffold are being actively investigated for the treatment of schizophrenia.[9] These compounds are designed to have high affinity for a specific combination of dopamine and serotonin receptors, often with the goal of achieving a more "atypical" antipsychotic profile by having a higher affinity for 5-HT2A receptors than for D2 receptors.[9] This approach aims to maximize therapeutic benefit while minimizing the extrapyramidal side effects associated with strong D2 receptor antagonism.

  • Cyclizine , in stark contrast, is a first-generation antihistamine with high selectivity for the histamine H1 receptor.[12][13] Its primary therapeutic use as an antiemetic for motion sickness is mediated through its antagonist activity at H1 receptors and its central anticholinergic (antimuscarinic) effects.[6][12] Its low affinity for dopamine and serotonin receptors underscores the principle that subtle changes to the piperazine scaffold can dramatically shift the selectivity profile and, consequently, the therapeutic application.

Experimental Determination of Receptor Selectivity: The Radioligand Binding Assay

The gold standard for quantifying the affinity of a compound for a specific receptor is the radioligand binding assay .[16] This robust and sensitive technique allows for the determination of key binding parameters, such as the inhibition constant (Ki) and the dissociation constant (Kd).

Principle of the Competitive Radioligand Binding Assay:

This assay measures the ability of an unlabeled test compound (e.g., a novel piperazine derivative) to compete with a radiolabeled ligand for binding to a target receptor. The receptors are typically present in a membrane preparation from cells or tissues. By incubating a fixed concentration of the radiolabeled ligand with increasing concentrations of the test compound, an inhibition curve can be generated. From this curve, the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.[16]

Detailed Step-by-Step Protocol for a Competitive Radioligand Binding Assay (Filtration Format):

  • Receptor Preparation:

    • Homogenize cells or tissue expressing the target receptor in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet to remove endogenous substances.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.[17]

  • Assay Setup:

    • In a 96-well plate, add the following components to each well:

      • Assay buffer

      • A fixed concentration of the radiolabeled ligand (typically at or below its Kd value).

      • Increasing concentrations of the unlabeled test compound.

      • The membrane preparation containing the target receptor.[18]

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to allow the binding to reach equilibrium.[17]

  • Separation of Bound and Unbound Ligand:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This traps the membranes with the bound radioligand on the filter.[18][19]

    • Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.[17]

  • Detection and Data Analysis:

    • Dry the filtermat.

    • Add a scintillation cocktail to the filters.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the data as the percentage of specific binding versus the log concentration of the test compound to generate an inhibition curve and determine the IC50 value.

Causality Behind Experimental Choices:

  • Washing the membranes: This step is crucial to remove any endogenous neurotransmitters or other molecules that could interfere with the binding of the radioligand or test compound.

  • Using a radioligand concentration at or below its Kd: This ensures that the assay is sensitive to competition from the test compound.

  • Rapid filtration and washing with cold buffer: These steps are essential to minimize the dissociation of the radioligand-receptor complex during the separation phase, ensuring an accurate measurement of the bound ligand.

Diagram of the Radioligand Binding Assay Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_receptor Receptor Membrane Preparation incubation Incubation of Receptor, Radioligand, and Test Compound prep_receptor->incubation prep_ligand Radioligand and Test Compound Dilutions prep_ligand->incubation filtration Rapid Filtration and Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 and Ki Determination) counting->analysis

Caption: Workflow of a competitive radioligand binding assay.

Structure-Activity Relationships (SAR) of Piperazine Derivatives

The remarkable diversity in the receptor selectivity of piperazine derivatives arises from the ability to modify their structure at several key positions. The general structure of many pharmacologically active piperazine derivatives can be described as an arylpiperazine moiety connected via a linker to a terminal group.[20]

Key Structural Features Influencing Selectivity:

  • The Aryl Group: The nature of the aromatic or heteroaromatic ring attached to one of the piperazine nitrogens is a critical determinant of affinity and selectivity. For example, in a series of 2-pyridinyl-1-piperazine derivatives, the electronic and lipophilic characteristics of the substituent on the pyridine ring significantly impacted their dopamine receptor affinities.[21]

  • The Piperazine Ring: The piperazine ring itself is a crucial structural element. In some cases, replacing the piperazine ring with a piperidine ring can dramatically alter the selectivity profile, for instance, shifting the affinity between histamine H3 and sigma-1 receptors.[22]

  • The Linker: The length and flexibility of the linker connecting the arylpiperazine moiety to the terminal group can influence affinity for certain receptors.[23]

  • The Terminal Group: The chemical nature of the terminal group at the other end of the molecule plays a significant role in modulating affinity and intrinsic activity. Structure-activity relationship (SAR) analyses have shown that this part of the molecule can be key in determining whether a compound acts as an agonist, antagonist, or partial agonist.[20]

Diagram of a Simplified GPCR Signaling Pathway:

G ligand Piperazine Derivative receptor GPCR (e.g., D2, 5-HT2A) ligand->receptor Binding g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling cascade.

Conclusion and Future Perspectives

The piperazine scaffold remains a highly valuable and versatile platform in the design of novel therapeutics targeting the central nervous system. A thorough understanding of the receptor selectivity profiles of piperazine derivatives is essential for optimizing their therapeutic efficacy and minimizing adverse effects. The comparative analysis presented here highlights the profound impact that subtle structural modifications can have on receptor affinity and selectivity. As our understanding of the complex interplay between different neurotransmitter systems in various disease states continues to grow, the rational design of piperazine derivatives with precisely tailored multi-target selectivity profiles will undoubtedly lead to the development of safer and more effective medicines. Future research will likely focus on fine-tuning the functional activity (agonism, antagonism, partial agonism) at each target receptor to achieve even greater therapeutic precision.

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The Gold Standard: Confirming Mechanism of Action with Knockout Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate journey of drug discovery and development, establishing a clear and definitive mechanism of action (MoA) is paramount. It is the bedrock upon which efficacy and safety are built. While in vitro assays provide valuable initial insights, the complexity of a living organism often reveals nuances that can only be uncovered through in vivo studies. Among the most powerful tools in the pharmacologist's arsenal for in vivo target validation is the knockout (KO) animal model. This guide provides an in-depth exploration of how to leverage these sophisticated models to unequivocally confirm a drug's MoA, ensuring a solid foundation for preclinical and clinical success.

The Imperative of In Vivo Target Validation

The path from a promising compound to an approved therapeutic is fraught with challenges, and a significant contributor to late-stage failures is an incomplete or inaccurate understanding of the drug's MoA. Knockout animal models offer a highly specific and powerful approach to dissect the intricate interplay between a drug, its intended target, and the resulting physiological response.[1][2] By inactivating a specific gene, researchers can create a biological system where the proposed drug target is absent.[3] If a drug candidate is truly acting through that target, its effect should be significantly diminished or completely abolished in the knockout animal. This "genetic null" experiment provides a level of certainty that is difficult to achieve with other methods.

A Comparative Overview of Knockout Model Systems

The choice of the appropriate knockout model is a critical decision that will profoundly impact the experimental design and the interpretability of the results. The field has evolved from traditional constitutive knockouts to more refined conditional and inducible systems, each with its own set of advantages and limitations.

Constitutive Knockout Models

The simplest form of a knockout model, a constitutive or global knockout, involves the inactivation of a gene in every cell of the organism from the moment of conception.[4] While straightforward in concept, this approach can present significant challenges. The absence of a gene during embryonic development can lead to compensatory mechanisms or even embryonic lethality, which may not accurately reflect the role of the target in an adult organism being treated with a drug.[1][5]

Conditional and Inducible Knockout Models: Precision in Time and Space

To overcome the limitations of constitutive knockouts, more sophisticated conditional and inducible models have been developed.[1][5] These models allow for the inactivation of a gene in a specific tissue or at a particular time, providing a much more nuanced and clinically relevant system for studying drug action.[6][7]

The most common system for creating conditional knockouts is the Cre-LoxP system.[7][8] In this system, the target gene is flanked by two short DNA sequences called LoxP sites.[7] These "floxed" animals are then crossed with another line of mice that express an enzyme called Cre recombinase under the control of a tissue-specific or inducible promoter.[8][9] When Cre recombinase is expressed, it recognizes the LoxP sites and excises the intervening gene sequence, effectively knocking it out only in the desired cells or at the desired time.[7][10]

Table 1: Comparison of Knockout Model Systems

Model TypeDescriptionAdvantagesDisadvantagesBest For
Constitutive Knockout Gene is inactivated in all cells throughout the organism's life.Simple to generate and maintain.Potential for embryonic lethality, developmental compensation. May not reflect the role of the target in adults.[1][5]Studying genes with non-essential developmental roles.
Conditional Knockout Gene is inactivated in specific tissues or cell types.[6]Allows for the study of gene function in specific biological contexts.[9] Avoids embryonic lethality if the gene is essential for development.Requires breeding with specific Cre-driver lines.[9] Cre expression may not be perfectly specific.Investigating the role of a target in a particular organ or cell type relevant to the disease and drug action.
Inducible Knockout Gene inactivation is triggered by the administration of an external agent (e.g., tamoxifen).[8]Provides temporal control over gene inactivation. Allows for the study of gene function in adult animals, mimicking therapeutic intervention.[1][5]Requires administration of the inducing agent, which can have off-target effects. Incomplete knockout can occur.Confirming the MoA of a drug intended for use in adults. Studying the effects of target inhibition after disease onset.

The Rise of CRISPR-Cas9 in Knockout Model Generation

The advent of CRISPR-Cas9 gene-editing technology has revolutionized the generation of knockout animal models.[11][12] This powerful tool allows for the direct and precise modification of the genome, significantly reducing the time and cost associated with traditional methods like homologous recombination in embryonic stem cells.[5][13] CRISPR-Cas9 can be used to create all types of knockout models, including constitutive, conditional, and inducible, with greater efficiency and flexibility.[14]

Experimental Design: A Blueprint for Unambiguous Results

A well-designed experiment is the cornerstone of any successful knockout study. The following steps outline a robust framework for confirming a drug's mechanism of action.

Step 1: Hypothesis Formulation

Clearly state the hypothesis being tested. For example: "Drug X exerts its anti-inflammatory effect by inhibiting the activity of Protein Y. Therefore, the anti-inflammatory effect of Drug X will be absent in mice lacking the gene for Protein Y."

Step 2: Model Selection and Validation

Choose the most appropriate knockout model based on the biological question and the nature of the drug target.

  • Validate the Knockout: Before initiating any pharmacological studies, it is crucial to confirm the successful inactivation of the target gene at both the genetic and protein levels (e.g., through PCR, Western blot, or immunohistochemistry).

Step 3: Control Groups – The Pillars of a Valid Study

The inclusion of appropriate control groups is non-negotiable for a valid experiment.

  • Wild-Type (WT) Littermates: The ideal control group consists of wild-type littermates from the same breeding colony. This minimizes the influence of genetic background, which can significantly impact experimental outcomes.[9]

  • Vehicle Controls: Both the knockout and wild-type groups should be further divided to receive either the drug or a vehicle control. This allows for the differentiation of drug-specific effects from any effects of the vehicle solution.

Step 4: Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling

It is essential to characterize the PK/PD properties of the drug in both the knockout and wild-type animals. This ensures that any observed differences in efficacy are not due to altered drug metabolism or distribution in the knockout model.

Step 5: Phenotypic Analysis and Endpoint Selection

Select relevant and quantifiable endpoints to assess the drug's effect. These endpoints should be directly related to the proposed mechanism of action and the pathophysiology of the disease being studied. Comprehensive phenotypic analysis can reveal both expected and unexpected roles of the target gene.[15][16]

Workflow for MoA Confirmation Using Knockout Models

Caption: Workflow for confirming a drug's mechanism of action using knockout animal models.

Data Analysis and Interpretation: Drawing Meaningful Conclusions

The statistical analysis of data from knockout studies must be approached with care. Mixed models can be particularly useful for analyzing data from these experiments, as they can account for variables such as batch effects and body weight, which are common confounding factors in knockout studies.[17]

The primary comparison is the effect of the drug in the wild-type animals versus its effect in the knockout animals.

  • MoA Confirmed: If the drug has a significant effect in the wild-type animals, and this effect is absent or significantly reduced in the knockout animals, the hypothesis is supported.

  • Alternative MoA: If the drug still has a significant effect in the knockout animals, it suggests that the drug may have additional targets or an alternative mechanism of action.

  • No Effect: If the drug has no effect in either group, it may indicate a lack of efficacy or a flawed experimental design.

Case Study: Elucidating the Role of a Kinase in Inflammation

Hypothetical Scenario: A novel small molecule inhibitor, "Inhibitor-A," has been shown to reduce inflammation in cellular assays. The proposed target is "Kinase-Z."

Experimental Approach:

  • Model: A conditional knockout mouse model is generated where the gene for Kinase-Z is deleted specifically in macrophages, the key immune cells implicated in the inflammatory disease model.

  • Study Groups:

    • Wild-type mice + Vehicle

    • Wild-type mice + Inhibitor-A

    • Macrophage-specific Kinase-Z KO mice + Vehicle

    • Macrophage-specific Kinase-Z KO mice + Inhibitor-A

  • Endpoint: Measurement of pro-inflammatory cytokine levels (e.g., TNF-α) in response to an inflammatory stimulus.

Expected Results and Interpretation:

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.